Fluprofen
Description
Structure
3D Structure
Properties
CAS No. |
17692-38-5 |
|---|---|
Molecular Formula |
C15H13FO2 |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-[4-(3-fluorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)11-5-7-12(8-6-11)13-3-2-4-14(16)9-13/h2-10H,1H3,(H,17,18) |
InChI Key |
TYCOFFBAZNSQOJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Fluprofen: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and characterization of Fluprofen, a nonsteroidal anti-inflammatory drug (NSAID). This document outlines a robust synthetic pathway, presents key analytical data in a structured format, and offers detailed experimental protocols for both synthesis and characterization.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a multi-step process commencing with 2,4-difluoronitrobenzene (B147775). The key transformation is the construction of the biphenyl (B1667301) core structure, which can be efficiently achieved via a Suzuki coupling reaction.[1][2]
A notable synthetic route involves the following key transformations:
-
Nucleophilic Aromatic Substitution: Reaction of 2,4-difluoronitrobenzene with ethyl methylmalonate.
-
Hydrolysis and Decarboxylation: Conversion of the malonate intermediate to a propionic acid derivative.
-
Reduction: Reduction of the nitro group to an amine.
-
Sandmeyer Reaction: Conversion of the amino group to a bromo group.
-
Suzuki Coupling: Palladium-catalyzed coupling of the bromo-intermediate with a phenylboronic acid reagent to form the biphenyl scaffold of this compound.[2][3]
-
Purification: The final product is purified by recrystallization.[3]
Experimental Protocol: Synthesis of this compound via Suzuki Coupling
Step 1: Synthesis of 3-Fluoro-4-nitro-α-methylphenylacetic acid
To a solution of ethyl methylmalonate, sodium hydroxide (B78521) is added in dimethylformamide (DMF) at room temperature.[2] 2,4-difluoronitrobenzene is then added to the reaction mixture. Following the completion of the nucleophilic substitution, the resulting intermediate is subjected to hydrolysis and decarboxylation by refluxing with a mixture of acetic acid, sulfuric acid, and water.[2] The product, 3-fluoro-4-nitro-α-methylphenylacetic acid, is then extracted with an organic solvent.[2]
Step 2: Synthesis of 4-Bromo-3-fluoro-α-methylphenylacetic acid
The nitro group of 3-fluoro-4-nitro-α-methylphenylacetic acid is reduced to an amino group using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[2] The resulting amino compound is then subjected to a Sandmeyer reaction. The amine is treated with sodium nitrite (B80452) and hydrobromic acid at low temperatures (0-5 °C) to form a diazonium salt. This is followed by the addition of cuprous bromide to yield 4-bromo-3-fluoro-α-methylphenylacetic acid.[2] The product is purified by flash chromatography.[2]
Step 3: Synthesis of this compound (2-(2-fluorobiphenyl-4-yl)propanoic acid) via Suzuki Coupling
In a reaction vessel, 4-bromo-3-fluoro-α-methylphenylacetic acid is dissolved in water with an appropriate base, such as sodium carbonate.[2] Phenylboronic acid and a catalytic amount of palladium on carbon (Pd/C) are added to the mixture.[2][4] The reaction is heated to reflux for approximately one hour.[2] After cooling, the reaction mixture is acidified, and the crude this compound precipitates.
Step 4: Purification of this compound
The crude this compound is purified by recrystallization. The solid is dissolved in a minimal amount of hot absolute ethanol.[3] Water is then added dropwise until the solution becomes cloudy. The solution is allowed to cool slowly to room temperature and then cooled further in an ice bath to promote crystallization. The purified crystals are collected by filtration and dried under vacuum.[3]
Characterization of this compound
The synthesized this compound is characterized by determining its physical and spectroscopic properties.
Data Presentation
| Property | Value |
| Physical Properties | |
| Melting Point | 110-111 °C |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[5] Insoluble in water.[6] |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ 7.53-7.13 (m, aromatic protons), 3.78 (q, 1H, CH), 1.56 (d, 3H, CH₃) |
| ¹³C NMR | Signals corresponding to the carboxylic acid carbon, aromatic carbons, the chiral carbon of the propionic acid moiety, and the methyl carbon. |
| FT-IR (KBr Pellet) | ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1700 cm⁻¹ (C=O stretch of carboxylic acid), ~1215 cm⁻¹ (C-F stretch) |
| Mass Spectrometry | Molecular Ion Peak (M⁺) corresponding to the molecular weight of this compound (244.26 g/mol ). |
Experimental Protocols: Characterization
Melting Point Determination
-
A small amount of the dried, purified this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range over which the solid melts is recorded as the melting point.[7][8]
FT-IR Spectroscopy
-
A small amount of dry this compound is finely ground with spectroscopic grade potassium bromide (KBr) in a mortar and pestle.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.[9][10]
NMR Spectroscopy
-
A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
The NMR tube is placed in the NMR spectrometer.
-
¹H and ¹³C NMR spectra are acquired.
Visualizations
Synthesis Workflow
Caption: Chemical synthesis workflow for this compound.
Characterization Workflow
Caption: Logical workflow for this compound characterization.
References
- 1. research.aalto.fi [research.aalto.fi]
- 2. moodle2.units.it [moodle2.units.it]
- 3. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]
- 4. CN106496016B - A kind of synthetic method of Flurbiprofen - Google Patents [patents.google.com]
- 5. Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Process For Preparation Of Flurbiprofen". [quickcompany.in]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. eng.uc.edu [eng.uc.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Flurbiprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurbiprofen (B1673479) is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid class. It is widely utilized for its potent analgesic, anti-inflammatory, and antipyretic properties in the management of arthritis, dental pain, and other inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological actions, and analytical methodologies of Flurbiprofen, tailored for professionals in research and drug development.
Chemical Structure and Identification
Flurbiprofen, chemically known as (±)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is a racemic mixture of the (S)-(+)- and (R)-(-)-enantiomers. The (S)-enantiomer is primarily responsible for its anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.
| Identifier | Value |
| IUPAC Name | (RS)-2-(2-fluorobiphenyl-4-yl)propanoic acid[1] |
| CAS Number | 5104-49-4[1] |
| Molecular Formula | C₁₅H₁₃FO₂[1] |
| Molecular Weight | 244.26 g/mol [1] |
| SMILES | CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
| InChI Key | SYTBZMRGLBWNTM-UHFFFAOYSA-N |
Chemical Structure:
Physicochemical Properties
The physicochemical properties of Flurbiprofen are critical for its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Reference |
| Melting Point | 110-112 °C | [2] |
| Boiling Point | 376.2 ± 30.0 °C (Predicted) | [2] |
| Water Solubility | 8 mg/L (at room temperature) | [2] |
| Methanol (B129727) Solubility | 50 mg/mL | [2] |
| Ethanol (B145695) Solubility | Freely soluble | |
| Acetone Solubility | Freely soluble | [3] |
| Diethyl Ether Solubility | Freely soluble | [3] |
| pKa | 3.80 (in H₂O, uncertain) | |
| LogP | 4.16 |
Experimental Protocols
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point range of Flurbiprofen.
Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.
Procedure:
-
Finely powder a small amount of dry Flurbiprofen.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.
-
Perform the determination in triplicate to ensure accuracy.[5][6][7]
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of Flurbiprofen in water.
Materials: Flurbiprofen, distilled water, temperature-controlled shaker, filtration apparatus (e.g., 0.45 µm filter), analytical balance, suitable analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).
Procedure:
-
Add an excess amount of Flurbiprofen to a known volume of distilled water in a sealed flask.
-
Place the flask in a temperature-controlled shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the suspension to settle.
-
Filter an aliquot of the supernatant through a 0.45 µm filter to remove undissolved solid.
-
Dilute the filtrate with a suitable solvent if necessary.
-
Determine the concentration of Flurbiprofen in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at λmax ≈ 247 nm or HPLC).
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of Flurbiprofen.
Apparatus: Potentiometer with a pH electrode, burette, magnetic stirrer, beaker.
Reagents: Flurbiprofen, standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol in which Flurbiprofen is soluble), potassium chloride (KCl) solution (to maintain constant ionic strength).
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Dissolve a precisely weighed amount of Flurbiprofen in a known volume of the chosen solvent system.
-
Add KCl solution to maintain a constant ionic strength.
-
Immerse the pH electrode in the solution and start stirring.
-
Titrate the solution by adding small, known volumes of the standardized NaOH solution from the burette.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot a graph of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[11][12][13]
Pharmacological Properties
Mechanism of Action: Cyclooxygenase Inhibition
Flurbiprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, Flurbiprofen prevents the synthesis of prostaglandins, thereby exerting its therapeutic effects.
Caption: Flurbiprofen inhibits COX-1 and COX-2, blocking prostaglandin (B15479496) synthesis.
Other Signaling Pathways
Emerging evidence suggests that Flurbiprofen may exert its effects through mechanisms beyond COX inhibition. One such pathway involves the modulation of the nuclear factor-kappa B (NF-κB) signaling cascade, a key regulator of inflammatory gene expression.
Caption: Flurbiprofen can inhibit the NF-κB pathway, reducing inflammatory gene expression.
Pharmacokinetics
| Parameter | Description |
| Absorption | Rapidly and well-absorbed after oral administration, with peak plasma concentrations reached in 1.5 to 3 hours. |
| Distribution | Highly bound to plasma proteins (>99%), primarily albumin. |
| Metabolism | Extensively metabolized in the liver, mainly by the cytochrome P450 isoenzyme CYP2C9, to form hydroxylated metabolites. |
| Excretion | Primarily excreted in the urine as metabolites and their conjugates. The elimination half-life is approximately 3 to 4 hours. |
Experimental Workflow: HPLC Analysis of Flurbiprofen
High-performance liquid chromatography (HPLC) is a standard method for the quantification of Flurbiprofen in pharmaceutical formulations and biological samples.
Caption: A typical experimental workflow for the HPLC analysis of Flurbiprofen.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and pharmacological profile of Flurbiprofen. The presented data, organized for clarity and ease of comparison, along with the detailed experimental protocols, offer a valuable resource for researchers, scientists, and professionals involved in the development and analysis of this important NSAID. The inclusion of signaling pathway and experimental workflow diagrams provides a visual representation of key concepts, further enhancing the utility of this guide.
References
- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flurbiprofen CAS#: 5104-49-4 [m.chemicalbook.com]
- 3. study.com [study.com]
- 4. Development and characterisation of orally disintegrating flurbiprofen tablets using SeDeM-ODT tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. scribd.com [scribd.com]
- 7. davjalandhar.com [davjalandhar.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pharmajournal.net [pharmajournal.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. youtube.com [youtube.com]
- 13. scribd.com [scribd.com]
Flurbiprofen's Mechanism of Action: A Technical Guide for Researchers
An in-depth exploration of the molecular and cellular interactions of Flurbiprofen (B1673479), a potent nonsteroidal anti-inflammatory drug (NSAID). This guide details its primary action on cyclooxygenase enzymes and explores secondary mechanisms, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its pharmacological profile.
Flurbiprofen, a phenylalkanoic acid derivative, exerts its well-known analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This action curtails the production of prostaglandins, key mediators of inflammation, pain, and fever.[1][3] However, the therapeutic actions of Flurbiprofen are multifaceted, extending beyond simple COX inhibition to encompass effects on cytokine signaling and the endocannabinoid system. This guide synthesizes the current understanding of Flurbiprofen's mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Primary Mechanism: Cyclooxygenase Inhibition
Flurbiprofen non-selectively inhibits both COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins.[1] The S-enantiomer of Flurbiprofen is the more potent inhibitor of these isoenzymes.[4][5]
Quantitative Data on COX Inhibition
The inhibitory potency of Flurbiprofen and its enantiomers against COX-1 and COX-2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters in understanding its efficacy.
| Compound | Enzyme | IC50 (μM) | Ki (μM) | Source(s) |
| Flurbiprofen (racemic) | Human recombinant COX-1 | 0.1 | - | [6] |
| Human recombinant COX-2 | 0.4 | - | [6] | |
| Bovine seminal vesicle COX | - | 0.128 | [7] | |
| (S)-Flurbiprofen | COX-1 | 0.48 | - | [5][8] |
| COX-2 | 0.47 - 0.48 | - | [5][8] | |
| (R)-Flurbiprofen | COX-1 | > 80 | - | [5] |
| COX-2 | > 80 | - | [5] |
Table 1: Inhibitory activity of Flurbiprofen and its enantiomers against COX enzymes.
Signaling Pathway: Arachidonic Acid Cascade and Prostaglandin (B15479496) Synthesis
Flurbiprofen's primary mechanism involves the interruption of the arachidonic acid cascade, thereby blocking the synthesis of prostaglandins.
Secondary Mechanisms of Action
Beyond its direct impact on COX enzymes, Flurbiprofen exhibits several other pharmacological activities that contribute to its therapeutic profile.
Modulation of Cytokine Production
Flurbiprofen has been shown to modulate the production of key inflammatory cytokines. Studies have demonstrated its ability to inhibit the production of Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in stimulated human monocytes.[9] In patients with osteoarthritis, Flurbiprofen treatment has been associated with reduced serum levels of TNF-α and Interleukin-6 (IL-6).[10] Preoperative administration of Flurbiprofen has also been found to reduce postoperative increases in TNF-α, IL-1β, and IL-6.[11]
Interaction with the Endocannabinoid System
Recent studies have revealed an interaction between Flurbiprofen and the endocannabinoid system. Specifically, R-flurbiprofen, which is largely inactive against COX enzymes, has been shown to alleviate neuropathic pain by modulating the endocannabinoid system.[12] It inhibits the activity of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382).[12] This leads to an increase in endogenous anandamide levels, which can produce analgesic effects. Flurbiprofen also inhibits the COX-2-mediated oxygenation of endocannabinoids.[13][14]
γ-Secretase Modulation
Interestingly, Flurbiprofen and its enantiomers have been identified as modulators of γ-secretase, an enzyme complex involved in the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.[15][16][17] Both R- and S-flurbiprofen have been shown to selectively lower the levels of the toxic Aβ42 peptide.[16][17] This action is independent of COX inhibition and suggests a potential therapeutic role for Flurbiprofen in neurodegenerative diseases.
Experimental Protocols
In Vitro COX Inhibition Assay
Objective: To determine the IC50 values of Flurbiprofen for COX-1 and COX-2.
Methodology:
-
Enzyme Source: Purified human recombinant COX-1 and COX-2 enzymes are used.[6]
-
Incubation: The enzymes are pre-incubated with various concentrations of Flurbiprofen for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 25°C).[18]
-
Substrate Addition: The reaction is initiated by adding the substrate, [1-¹⁴C]arachidonic acid.[18]
-
Reaction Termination: After a short incubation period (e.g., 30 seconds at 37°C), the reaction is stopped.[18]
-
Product Measurement: The amount of prostaglandin product formed is quantified using techniques such as liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each Flurbiprofen concentration is calculated, and the IC50 value is determined by plotting the concentration-response curve.
Cytokine Production Assay in Human Monocytes
Objective: To assess the effect of Flurbiprofen on cytokine production by human monocytes.
Methodology:
-
Cell Culture: Human peripheral blood monocytes are isolated and cultured.[9]
-
Stimulation: Cytokine production is induced by treating the cells with an inflammatory stimulus, such as bacterial lipopolysaccharide (LPS) at a concentration of 1 µg/ml.[9]
-
Drug Treatment: Cells are co-incubated with various concentrations of Flurbiprofen.
-
Supernatant Collection: After a suitable incubation period, the cell culture supernatants are collected.
-
Cytokine Measurement: The levels of cytokines (e.g., IL-1β, TNF-α, IL-6) in the supernatants are measured using enzyme-linked immunosorbent assay (ELISA).[9]
-
Data Analysis: The effect of Flurbiprofen on cytokine production is determined by comparing the cytokine levels in treated and untreated cells.
Conclusion
Flurbiprofen's mechanism of action is predominantly centered on its potent, non-selective inhibition of COX-1 and COX-2, leading to a reduction in prostaglandin synthesis. This foundational understanding is crucial for its application as an anti-inflammatory and analgesic agent. However, a growing body of evidence highlights a more complex pharmacological profile. Its ability to modulate cytokine production, interact with the endocannabinoid system, and affect γ-secretase activity opens new avenues for research and potential therapeutic applications beyond its traditional use. This guide provides a comprehensive overview for researchers to further explore the intricate molecular and cellular interactions of Flurbiprofen.
References
- 1. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 2. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase (COX) Inhibitor: Flurbiprofen | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effect of flurbiprofen on cytokine production by human monocytes and U-937 and THP-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of flurbiprofen and tiaprofenic acid on serum cytokine levels of patients with osteoarthrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preoperative intravenous flurbiprofen reduces postoperative pain and inflammatory cytokines in elderly patients after hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 12. R-flurbiprofen reduces neuropathic pain in rodents by restoring endogenous cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Endocannabinoid Metabolism by the Metabolites of Ibuprofen and Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study puts a new spin on ibuprofen’s actions | Vanderbilt University [news.vanderbilt.edu]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. content-assets.jci.org [content-assets.jci.org]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. pnas.org [pnas.org]
In Vitro Activity of Fluprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activity of Fluprofen, a non-steroidal anti-inflammatory drug (NSAID). The document details its primary mechanisms of action, including cyclooxygenase (COX) inhibition, as well as its effects on other key biological pathways. Quantitative data from various in vitro assays are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are also provided to facilitate reproducibility and further investigation.
Core Mechanism of Action: Cyclooxygenase Inhibition
This compound exerts its principal anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The S-enantiomer, S(+)-Flurbiprofen (Esflurbiprofen), is the more active form in inhibiting COX enzymes.[2][3]
Quantitative Data: COX Inhibition
The following table summarizes the in vitro inhibitory activity of this compound and its enantiomers against human and other mammalian COX enzymes, presented as IC50 values (the concentration required for 50% inhibition).
| Compound/Enantiomer | Target | IC50 (µM) | Source Species | Reference |
| Flurbiprofen (B1673479) (racemic) | Human COX-1 | 0.1 | Human | [4] |
| Flurbiprofen (racemic) | Human COX-2 | 0.4 | Human | [4] |
| S(+)-Flurbiprofen | COX-1 | 0.48 | Not Specified | [2] |
| S(+)-Flurbiprofen | COX-2 | 0.47 | Sheep Placenta | [2][3] |
| R(-)-Flurbiprofen | COX-1 | > 80 | Not Specified | [3] |
| R(-)-Flurbiprofen | COX-2 | > 80 | Sheep Placenta | [3] |
| Flurbiprofen (racemic) | PGE2 Production | 0.052 | Rat Leukocytes | [5] |
| S(+)-Flurbiprofen | PGE2 Production | 0.014 | Rat Leukocytes | [5][6] |
| R(-)-Flurbiprofen | PGE2 Production | 17 | Rat Leukocytes | [5][6] |
Experimental Protocol: COX Inhibition Assay (Whole Blood)
This protocol is adapted from methodologies used to assess COX inhibition in a biologically relevant matrix.
Objective: To determine the IC50 of this compound on COX-1 and COX-2 activity in human whole blood.
Materials:
-
Fresh human whole blood
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Calcium ionophore (A23187) for COX-1 induction
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2)
-
Incubator, centrifuge, and microplate reader
Procedure:
-
Blood Collection: Draw fresh venous blood from healthy volunteers into heparinized tubes.
-
Compound Incubation: Pre-incubate aliquots of whole blood with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
COX-1 Activity Measurement (TxB2 production):
-
Add calcium ionophore A23187 to the blood samples to induce COX-1 activity.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for TxB2 production.
-
Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.
-
Measure the TxB2 concentration in the plasma using a specific EIA kit.
-
-
COX-2 Activity Measurement (PGE2 production):
-
Add LPS to separate aliquots of the pre-incubated blood to induce COX-2 expression and activity.
-
Incubate for a longer duration (e.g., 24 hours) at 37°C.
-
Centrifuge the samples to collect the plasma.
-
Measure the PGE2 concentration in the plasma using a specific EIA kit.
-
-
Data Analysis: Plot the percentage inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) against the logarithm of the this compound concentration. Calculate the IC50 values using a suitable nonlinear regression model.
Modulation of Other Inflammatory and Disease-Related Pathways
Beyond COX inhibition, this compound exhibits in vitro activity against several other targets and pathways implicated in inflammation and neurodegenerative diseases.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
This compound and its derivatives have been shown to inhibit Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[7][8] This inhibition can lead to increased endocannabinoid levels, which have analgesic and anti-inflammatory properties.
| Compound | Target | Ki (nM) | IC50 (µM) | Source | Reference |
| Flurbiprofen | Rat Brain FAAH | - | 29 | Rat | [7][8] |
| Flu-AM4 (derivative) | Rat Brain FAAH | 13 | - | Rat | [7] |
| Flu-AM1 (derivative) | Rat Brain FAAH | - | 0.44 | Rat | [8] |
This protocol is based on the use of radiolabeled substrates to measure FAAH activity.[9]
Objective: To determine the inhibitory potential of this compound on FAAH activity.
Materials:
-
Rat brain homogenate (as a source of FAAH)
-
[³H]Anandamide (radiolabeled substrate)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: Prepare homogenates from rat brains in a suitable buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the brain homogenate, varying concentrations of this compound or vehicle, and buffer.
-
Initiation of Reaction: Add [³H]Anandamide to the reaction mixture to start the enzymatic reaction.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination of Reaction: Stop the reaction by adding an acidic organic solvent mixture (e.g., chloroform/methanol).
-
Extraction and Measurement: Vortex and centrifuge the samples to separate the aqueous and organic phases. The product of the reaction, [³H]ethanolamine, will be in the aqueous phase, while the unreacted [³H]anandamide will remain in the organic phase.
-
Quantification: Aspirate an aliquot of the aqueous phase, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of FAAH inhibition for each this compound concentration and determine the IC50 value.
γ-Secretase Modulation
This compound and its enantiomers have been identified as modulators of γ-secretase, an enzyme complex involved in the processing of Amyloid Precursor Protein (APP).[10][11] This modulation leads to a selective reduction in the production of the amyloid-beta 42 (Aβ42) peptide, a key component of amyloid plaques in Alzheimer's disease.[10][11]
This assay measures the direct effect of compounds on γ-secretase activity in a cell-free system.[12]
Objective: To assess the modulatory effect of this compound on γ-secretase processing of APP.
Materials:
-
Cell line overexpressing APP (e.g., H4 human neuroglioma cells)
-
Buffer for cell homogenization
-
This compound stock solution
-
ELISA kits for Aβ40 and Aβ42
Procedure:
-
Membrane Preparation: Harvest cells and homogenize them in a hypotonic buffer without detergent.
-
Centrifugation: Perform a series of centrifugations to obtain a membrane-enriched pellet containing γ-secretase and its substrate (APP C-terminal fragments).
-
Assay Reaction: Resuspend the membrane pellet in an appropriate assay buffer and add varying concentrations of this compound or vehicle.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4-6 hours) to allow for γ-secretase activity.
-
Aβ Measurement: Terminate the reaction and measure the levels of Aβ40 and Aβ42 produced using specific ELISA kits.
-
Data Analysis: Analyze the dose-dependent reduction in Aβ42 levels relative to Aβ40 levels to determine the modulatory activity of this compound.
Effects on Other Inflammatory Pathways
This compound has been shown to influence other key inflammatory pathways in vitro, including the NF-κB signaling pathway and the expression of inducible nitric oxide synthase (iNOS).
-
NF-κB Signaling: Flurbiprofen has been observed to inhibit the translocation of the NF-κB p65 subunit into the nucleus in response to inflammatory stimuli.[13] This prevents the transcription of pro-inflammatory genes. A nitro-derivative of flurbiprofen has also been shown to inhibit NF-κB activity.[14]
-
iNOS Expression: Both R(-)- and S(+)-flurbiprofen have been shown to decrease the expression of iNOS mRNA and subsequent nitrite (B80452) production in a concentration-dependent manner in macrophage cell lines.[15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's inhibition of the COX pathway.
Caption: this compound's effect on the NF-κB signaling pathway.
Caption: Experimental workflow for FAAH inhibition assay.
In Vitro Anti-Inflammatory Activity of Novel this compound Derivatives
Recent research has focused on synthesizing novel derivatives of this compound to enhance its therapeutic properties and reduce side effects. The following table presents the in vitro anti-inflammatory and antioxidant activities of some of these novel amide derivatives.
| Derivative | Anti-Inflammatory Activity (Inhibition of Albumin Denaturation) IC50 (µmol/L) | Antioxidant Activity (H2O2 Scavenging) IC50 (µmol/L) | Reference |
| Flurbiprofen | 339.26 | - | [1] |
| Derivative 4a | 173.74 | 143.54 | [1] |
| Derivative 4b | 182.45 | 159.21 | [1] |
| Derivative 4c | 198.37 | 223.44 | [1] |
| Ibuprofen (Reference) | 395.08 | - | [1] |
| Ascorbic Acid (Reference) | - | 141.04 | [1] |
Experimental Protocol: Inhibition of Albumin Denaturation
This in vitro assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit heat-induced protein denaturation.[16]
Objective: To evaluate the anti-inflammatory potential of this compound derivatives.
Materials:
-
Bovine or human serum albumin (1% solution)
-
Phosphate buffered saline (PBS, pH 7.4)
-
This compound derivative stock solutions
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare reaction mixtures containing 2 mL of different concentrations of the test compounds and 1 mL of 1% albumin solution.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 15 minutes.
-
Turbidity Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of albumin denaturation compared to a control sample containing only the vehicle.
-
Data Analysis: Determine the IC50 value by plotting the percentage inhibition against the compound concentration.
This technical guide provides a consolidated resource on the in vitro activity of this compound, intended to support further research and development in the fields of inflammation, pain management, and neurodegenerative diseases. The presented data and protocols offer a foundation for comparative studies and the exploration of novel this compound-based therapeutic agents.
References
- 1. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flurbiprofen | CAS 5104-49-4 | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. S(+)-Flurbiprofen Shows Potent PGE2 Inhibitory Activity in Inflammatory Cells, Superior Cell Transport Activity and Skin Permeability - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 7. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Endocannabinoid Metabolism by the Metabolites of Ibuprofen and Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nuclear factor-kappaB by a nitro-derivative of flurbiprofen: a possible mechanism for antiinflammatory and antiproliferative effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to Fluprofen Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of Fluprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This document details the established and emerging molecular targets of this compound, presents quantitative data on its activity, and provides detailed experimental protocols for target identification and validation. Furthermore, it visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanisms of action.
Introduction to this compound
This compound is a propionic acid derivative with analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action has long been attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes. However, recent research has unveiled a more complex pharmacological profile, with evidence suggesting interactions with other molecular targets that may contribute to both its therapeutic effects and its side-effect profile. This guide delves into the identification and validation of these targets.
Identified Molecular Targets of this compound
This compound is known to interact with several key proteins involved in various physiological and pathological processes.
Primary Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
The most well-characterized targets of this compound are the cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[2] this compound acts as a non-selective inhibitor of both COX-1 and COX-2.[3] The S-enantiomer of flurbiprofen (B1673479) is primarily responsible for this cyclooxygenase inhibition.[4][5]
Emerging Targets
Beyond its primary action on COX enzymes, studies have identified several other potential targets for this compound and its enantiomers, suggesting a broader mechanism of action.
-
γ-Secretase: Flurbiprofen and its enantiomers have been shown to modulate the activity of γ-secretase, an enzyme complex involved in the cleavage of the amyloid precursor protein (APP).[6][7][8] This modulation leads to a selective reduction in the production of the neurotoxic amyloid-β 42 (Aβ42) peptide, a key event in the pathogenesis of Alzheimer's disease.[9] This interaction suggests a potential therapeutic application for this compound in neurodegenerative disorders.
-
Multidrug Resistance-Associated Protein 4 (MRP4): The R-enantiomer of flurbiprofen has been identified as an inhibitor of the multidrug resistance-associated protein 4 (MRP4), an ATP-binding cassette (ABC) transporter.[10][11] MRP4 is involved in the cellular efflux of various molecules, including prostaglandins and cyclic nucleotides.[10] Inhibition of MRP4 by R-flurbiprofen can lead to the intracellular accumulation of prostaglandins.[10]
-
Aldehyde Dehydrogenase (ALDH): Research has indicated that aldehyde dehydrogenase may be a target of this compound.[12] ALDHs are a group of enzymes responsible for the oxidation of aldehydes, and their inhibition can have various physiological consequences.
Quantitative Data on this compound-Target Interactions
The following tables summarize the available quantitative data on the interaction of this compound and its enantiomers with their identified molecular targets.
| Compound | Target | Assay System | IC50 | Reference |
| Flurbiprofen | Human COX-1 | Recombinant Enzyme | 0.1 µM | |
| Flurbiprofen | Human COX-2 | Recombinant Enzyme | 0.4 µM | |
| (S)-Flurbiprofen | COX-1 | Guinea Pig Whole Blood | ~0.5 µM | [5] |
| (S)-Flurbiprofen | COX-2 | Guinea Pig Whole Blood | ~0.5 µM | [5] |
| (S)-Flurbiprofen | COX-2 | Sheep Placenta | 0.48 µM | [13] |
| R-Flurbiprofen | mPGES-1 | Microsomal Fraction (HeLa cells) | ~370 µM | [10] |
| R-Flurbiprofen | MRP4 | - | 5-50 µM | [10] |
| Compound | Target | Effect | Concentration | Assay System | Reference |
| Racemic Flurbiprofen | γ-Secretase | Selectively lowers Aβ42 | > 300 µM (for Aβ40 reduction) | H4 cells | [9] |
| R-Flurbiprofen | γ-Secretase | Selectively lowers Aβ42 | > 300 µM (for Aβ40 reduction) | H4 cells | [9] |
| S-Flurbiprofen | γ-Secretase | Selectively lowers Aβ42 | > 300 µM (for Aβ40 reduction) | H4 cells | [9] |
Experimental Protocols for Target Identification and Validation
This section provides detailed methodologies for key experiments used in the identification and validation of this compound's molecular targets.
Target Identification: Affinity Chromatography
Affinity chromatography is a powerful technique to isolate and identify proteins that bind to a specific ligand, such as this compound.
Objective: To identify proteins from a cell lysate that directly bind to this compound.
Methodology:
-
Immobilization of this compound:
-
Covalently couple this compound to a solid support matrix (e.g., NHS-activated Sepharose beads). This typically involves activating the carboxyl group of this compound for reaction with the amine groups on the beads.
-
-
Preparation of Cell Lysate:
-
Culture and harvest cells of interest (e.g., a relevant human cell line).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the this compound-coupled beads to allow for binding of target proteins.
-
As a negative control, incubate a separate aliquot of the lysate with uncoupled beads.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using a competitive elution buffer containing a high concentration of free this compound or by changing the pH or ionic strength of the buffer.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by silver staining or Coomassie blue staining.
-
Excise the protein bands of interest and identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
Target Validation: In Vitro Enzyme/Transporter Activity Assays
Once potential targets are identified, their interaction with this compound needs to be validated through functional assays.
Objective: To determine the effect of this compound on the enzymatic activity of γ-secretase.
Methodology:
-
Reagents and Materials:
-
Purified γ-secretase enzyme or cell membranes containing the enzyme complex.
-
A fluorogenic substrate for γ-secretase, typically a peptide sequence derived from APP containing a FRET pair (e.g., EDANS/DABCYL).
-
Assay buffer.
-
This compound stock solution.
-
A known γ-secretase inhibitor as a positive control.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, this compound at various concentrations, and the γ-secretase preparation.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate separates the FRET pair, leading to an increase in donor fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the kinetic reads.
-
Plot the reaction rates against the this compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Objective: To assess the inhibitory effect of this compound on MRP4-mediated transport.
Methodology:
-
Preparation of Vesicles:
-
Use inside-out membrane vesicles prepared from cells overexpressing human MRP4 (e.g., HEK293-MRP4). Control vesicles from parental cells lacking MRP4 overexpression should also be used.
-
-
Transport Assay:
-
Incubate the MRP4-containing vesicles with a radiolabeled or fluorescent substrate of MRP4 (e.g., [³H]-estradiol-17-β-D-glucuronide or cAMP) in the presence of ATP and varying concentrations of this compound.
-
Incubations are also performed in the presence of AMP instead of ATP to determine the ATP-dependent transport.
-
Stop the reaction by rapid filtration through a filter membrane to separate the vesicles from the incubation medium.
-
Wash the filters to remove unbound substrate.
-
-
Quantification:
-
Measure the amount of substrate trapped inside the vesicles using liquid scintillation counting or fluorescence measurement.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the values obtained with AMP from those with ATP.
-
Determine the inhibitory effect of this compound by comparing the transport in the presence and absence of the drug and calculate the IC50 value.
-
Target Validation: Cellular Assays
Cell-based assays are crucial to confirm that the interaction between this compound and its target has a functional consequence in a biological context.
Objective: To validate that the cellular effects of this compound are mediated through a specific target by silencing the expression of the target gene.
Methodology:
-
siRNA Transfection:
-
Culture cells that express the target protein.
-
Transfect the cells with a small interfering RNA (siRNA) specifically designed to target the mRNA of the gene of interest.
-
As controls, transfect cells with a non-targeting (scrambled) siRNA and a mock transfection (transfection reagent only).
-
-
Confirmation of Knockdown:
-
After a suitable incubation period (typically 48-72 hours), harvest the cells.
-
Confirm the knockdown of the target protein by Western blotting or qPCR.
-
-
Functional Assay:
-
Treat the siRNA-transfected and control cells with this compound.
-
Measure a relevant cellular response that is believed to be mediated by the target (e.g., prostaglandin (B15479496) production for COX, Aβ42 levels for γ-secretase).
-
-
Data Analysis:
-
Compare the effect of this compound in cells with and without the target protein. If the effect of this compound is diminished or absent in the knockdown cells, it provides strong evidence that the drug acts through that specific target.
-
Signaling Pathways Modulated by this compound
The interaction of this compound with its molecular targets initiates or inhibits specific signaling cascades, leading to its pharmacological effects.
COX Inhibition and Prostaglandin Synthesis Pathway
This compound's primary anti-inflammatory and analgesic effects are mediated through the inhibition of the prostaglandin synthesis pathway.
γ-Secretase Modulation and Amyloid-β Production
This compound's interaction with γ-secretase alters the cleavage of APP, leading to a decrease in the production of the aggregation-prone Aβ42 peptide.
In Vivo Target Validation
Validating the relevance of an identified target in a living organism is a critical step in drug development. For this compound, in vivo studies in animal models of inflammation, pain, and neurodegeneration have been instrumental in confirming the roles of its molecular targets.[14] For example, studies in transgenic mouse models of Alzheimer's disease have demonstrated the ability of Flurbiprofen to reduce Aβ42 levels in the brain, supporting the in vivo relevance of γ-secretase modulation.[7][8][9] Similarly, the anti-inflammatory and analgesic effects of this compound in various rodent models of pain and inflammation provide in vivo validation for its inhibition of COX enzymes.[5]
Conclusion
This compound's pharmacological profile is more diverse than initially understood. While its primary mechanism of action remains the non-selective inhibition of COX-1 and COX-2, emerging evidence points to the modulation of other key proteins such as γ-secretase, MRP4, and aldehyde dehydrogenase. A thorough understanding of these interactions is crucial for optimizing the therapeutic use of this compound and for the development of next-generation anti-inflammatory and neuroprotective agents with improved efficacy and safety profiles. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this compound's molecular mechanisms and the identification of novel therapeutic targets.
References
- 1. cell4pharma.com [cell4pharma.com]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase (COX) Inhibitor: Flurbiprofen | TCI AMERICA [tcichemicals.com]
- 5. apexbt.com [apexbt.com]
- 6. NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ 42 in vivo | AlzPED [alzped.nia.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flurbiprofen inhibits cAMP transport by MRP4/ABCC4 increasing the potency of gemcitabine treatment in PDAC cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aldehyde dehydrogenase-2 regulates nociception in rodent models of acute inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Early Discovery and Screening of Fluprofen Analogs
This guide provides a comprehensive overview of the methodologies and strategies involved in the early-stage discovery and screening of novel this compound analogs. This compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The development of analogs aims to enhance therapeutic efficacy, improve selectivity for the COX-2 isoform to reduce gastrointestinal side effects, or explore novel therapeutic applications.[3][4]
Core Signaling Pathway: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for this compound and its analogs is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is inducible and its expression significantly increases during inflammatory processes.[5] The differential inhibition of these isoforms is a critical consideration in the development of new NSAIDs.
Drug Discovery and Screening Workflow
The early discovery of this compound analogs follows a structured workflow, beginning with the synthesis of a compound library and progressing through a cascade of screening assays to identify promising candidates. This process is designed to efficiently test large numbers of compounds and select those with the desired biological activity and drug-like properties for further development.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful screening of compound libraries. Below are methodologies for key in vitro and cell-based assays.
Primary Screening: COX Inhibition Assays
Primary screening is often conducted using high-throughput methods to rapidly assess the inhibitory activity of a large number of analogs against COX-1 and COX-2.[6][7] The human whole blood assay (hWBA) is a physiologically relevant method for determining COX inhibitory potency and selectivity.[5][8]
Protocol: Human Whole Blood Assay (hWBA) for COX-1 and COX-2 Inhibition [5]
-
Objective : To determine the 50% inhibitory concentration (IC50) of test compounds against COX-1 (measured by Thromboxane B2 production) and COX-2 (measured by Prostaglandin E2 production).
-
Materials :
-
Freshly drawn human venous blood.
-
Test compounds (this compound analogs) dissolved in DMSO.
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).
-
-
COX-1 Activity Assay :
-
Aliquot fresh, non-anticoagulated whole blood into tubes.
-
Immediately add various concentrations of the test compound or vehicle control (DMSO).
-
Incubate at 37°C for 60 minutes to allow clotting, which stimulates platelet COX-1 to produce TXB2.[5]
-
Stop the reaction by placing the tubes on ice and then centrifuge to separate the serum.
-
Collect the serum and store it at -80°C until analysis.
-
Quantify the TXB2 concentration using a specific ELISA kit according to the manufacturer's instructions.
-
-
COX-2 Activity Assay :
-
Collect fresh whole blood into tubes containing an anticoagulant (e.g., heparin).
-
Add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression in monocytes.
-
Immediately add various concentrations of the test compound or vehicle control.
-
Incubate the samples for 24 hours at 37°C.[5]
-
Centrifuge the blood to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
Quantify the PGE2 concentration using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis :
-
Calculate the percentage inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Secondary Screening: Cell-Based Assays
Hits identified from primary screening are further characterized in cell-based assays. These assays confirm the anti-inflammatory activity in a cellular context by measuring the inhibition of key inflammatory mediators.[9][10]
Protocol: Inhibition of Cytokine Release in LPS-Stimulated Macrophages [11]
-
Objective : To measure the ability of this compound analogs to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.
-
Materials :
-
Macrophage cell line (e.g., RAW 264.7).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
LPS from E. coli.
-
ELISA kits for mouse TNF-α and IL-6.
-
96-well cell culture plates.
-
-
Procedure :
-
Cell Seeding : Seed RAW 264.7 cells into a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight at 37°C, 5% CO2.[11]
-
Compound Treatment : Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulation : Add LPS to the wells to a final concentration of 1 µg/mL to stimulate cytokine production. Include wells with cells and LPS only (positive control) and cells with medium only (negative control).
-
Incubation : Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection : Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
Cytokine Quantification : Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocols.[11]
-
-
Data Analysis :
-
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated positive control.
-
Determine the IC50 values by plotting the percentage inhibition against the log of the compound concentration.
-
Data Presentation and Structure-Activity Relationship (SAR)
Quantitative data from screening assays are summarized in tables to facilitate comparison between analogs and build a structure-activity relationship (SAR).[12] SAR studies aim to correlate specific structural modifications of the this compound scaffold with changes in biological activity.[3][13]
Table 1: COX Inhibition and Selectivity of Hypothetical this compound Analogs
| Compound ID | R1 Group | R2 Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | H | CH3 | 1.5 | 3.2 | 0.47 |
| Analog A-1 | F | CH3 | 2.1 | 0.5 | 4.2 |
| Analog A-2 | Cl | CH3 | 1.8 | 0.3 | 6.0 |
| Analog B-1 | H | CF3 | 10.5 | 0.1 | 105.0 |
| Analog B-2 | H | CH2CH3 | 0.9 | 2.5 | 0.36 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Cell-Based Anti-Inflammatory Activity of Lead Analogs
| Compound ID | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | Cytotoxicity (CC50, µM) |
| This compound | 5.5 | 8.1 | >100 |
| Analog A-2 | 1.2 | 2.5 | >100 |
| Analog B-1 | 0.4 | 0.9 | 85 |
Note: Data are hypothetical and for illustrative purposes only.
From these tables, an SAR can be derived. For example, the data suggests that adding a trifluoromethyl group at the R2 position (Analog B-1) significantly increases COX-2 selectivity and potency in cell-based assays, marking it as a promising lead for further optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Bio-Oriented Synthesis of Novel (S)-Flurbiprofen Clubbed Hydrazone Schiff’s Bases for Diabetic Management: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. athmicbiotech.com [athmicbiotech.com]
- 10. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Flurbiprofen: A Technical Overview for Researchers
IUPAC Name: (RS)-2-(2-Fluorobiphenyl-4-yl)propanoic acid
CAS Number: 5104-49-4
Executive Summary
Flurbiprofen (B1673479) is a well-established nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class, recognized for its potent analgesic, anti-inflammatory, and antipyretic properties.[1] This technical guide provides an in-depth overview of Flurbiprofen's core pharmacological and physicochemical characteristics, tailored for researchers, scientists, and professionals in drug development. The document details its mechanism of action, key signaling pathways, experimental protocols for its evaluation, and a summary of its pharmacokinetic profile.
Physicochemical and Pharmacokinetic Properties
Flurbiprofen is administered as a racemic mixture, with the S-enantiomer being the active form.[2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[2][3]
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₃FO₂ | [1] |
| Molecular Weight | 244.26 g/mol | [3] |
| IC₅₀ for COX-1 | 0.1 µM | |
| IC₅₀ for COX-2 | 0.4 µM | |
| Peak Plasma Concentration (Tmax) | 1 to 2 hours (oral) | [4][5] |
| Elimination Half-life (t½) | 5.1 ± 0.3 hours (extensive metabolizers)6.1 ± 0.6 hours (poor metabolizers) | [3] |
| Total Body Clearance (TBC/F) | 1.6 ± 0.2 L/h (extensive metabolizers)1.1 ± 0.1 L/h (poor metabolizers) | [3] |
| Protein Binding | >99% | [6] |
Mechanism of Action and Signaling Pathways
Flurbiprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][7] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][7]
Beyond COX inhibition, research suggests Flurbiprofen may exert its effects through other signaling pathways. One such pathway involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the expression of pro-inflammatory cytokines.[8]
Diagram 1: Flurbiprofen's Primary Mechanism of Action
Caption: Inhibition of COX enzymes by Flurbiprofen.
Diagram 2: Flurbiprofen's Influence on the NF-κB Pathway
Caption: Putative inhibition of the NF-κB signaling pathway.
Experimental Protocols
In Vitro COX Inhibition Assay
This protocol is adapted from methodologies used to assess the inhibitory activity of compounds on COX-1 and COX-2 enzymes.[9][10]
Objective: To determine the IC₅₀ values of Flurbiprofen for COX-1 and COX-2.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Hematin
-
Phenol
-
EDTA
-
Arachidonic acid (substrate)
-
Flurbiprofen dissolved in a suitable solvent (e.g., ethanol)
-
Oxygen electrode or other suitable detection system
Procedure:
-
Prepare the assay buffer containing hematin, phenol, and EDTA.
-
Add the COX enzyme (COX-1 or COX-2) to the assay buffer.
-
Add Flurbiprofen at various concentrations to the reaction mixture and establish a baseline reading for 5 minutes.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Monitor the change in oxygen consumption for approximately 5 minutes as a measure of enzyme activity.
-
Calculate the percentage of inhibition for each concentration of Flurbiprofen compared to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagram 3: Experimental Workflow for COX Inhibition Assay
Caption: Workflow for determining COX inhibition.
In Vitro Anti-Inflammatory Activity (Albumin Denaturation Assay)
This protocol is based on the principle that protein denaturation is a hallmark of inflammation.[11]
Objective: To assess the in vitro anti-inflammatory activity of Flurbiprofen by measuring the inhibition of albumin denaturation.
Materials:
-
Human or Bovine Serum Albumin (e.g., 1% solution)
-
Phosphate Buffered Saline (PBS)
-
Flurbiprofen dissolved in a suitable solvent
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the albumin solution and various concentrations of Flurbiprofen.
-
Incubate the mixture at 37°C for 15 minutes.
-
Induce denaturation by heating the mixture at 70°C for 15 minutes in a water bath.
-
After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.
-
A control sample containing only albumin is treated similarly.
-
Calculate the percentage inhibition of albumin denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
Conclusion
Flurbiprofen remains a significant molecule in the landscape of anti-inflammatory therapeutics. Its well-characterized primary mechanism of action, coupled with emerging research into its effects on other signaling pathways, underscores its continued relevance for both clinical use and further investigation. The experimental protocols and data presented in this guide offer a foundational resource for researchers engaged in the study and development of anti-inflammatory agents.
References
- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. wjpmr.com [wjpmr.com]
- 4. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 5. Articles [globalrx.com]
- 6. Population pharmacokinetic modeling of flurbiprofen, the active metabolite of flurbiprofen axetil, in Chinese patients with postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 8. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Theoretical Mechanism of Flurbiprofen Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical mechanisms underlying the pharmacological action of Flurbiprofen (B1673479). It details both the primary cyclooxygenase (COX) dependent pathways and significant COX-independent activities, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support advanced research and development.
Core Mechanism: Cyclooxygenase Inhibition
Flurbiprofen, a propionic acid derivative, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to various prostaglandins (B1171923) and thromboxanes.[1]
-
COX-1 is a constitutively expressed enzyme involved in physiological functions, including the protection of the gastric mucosa and maintenance of renal blood flow.[1][3]
-
COX-2 is an inducible enzyme, primarily expressed at sites of inflammation, and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][3]
By inhibiting both isoforms, Flurbiprofen effectively reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammation.[3] However, the concurrent inhibition of COX-1 is also responsible for some of the characteristic side effects of non-selective NSAIDs, such as gastrointestinal irritation.[2]
Stereoselectivity of Action
Flurbiprofen is commercially available as a racemic mixture of two enantiomers: (S)-(+)-Flurbiprofen and (R)-(-)-Flurbiprofen. The pharmacological activity is highly stereoselective.
-
(S)-Flurbiprofen: This enantiomer is the primary active agent responsible for the potent inhibition of both COX-1 and COX-2 enzymes.[4][5]
-
(R)-Flurbiprofen: This enantiomer is a significantly weaker COX inhibitor.[4] In humans, it undergoes minimal chiral inversion to the (S)-enantiomer, meaning its own distinct biological activities are not primarily due to conversion into the COX-active form.[5]
The inhibition of COX by the (S)-enantiomer is the principal mechanism behind Flurbiprofen's anti-inflammatory effects.[4]
Quantitative Inhibition Data
The inhibitory potency of Flurbiprofen and its enantiomers against COX isoforms has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Compound | Target Enzyme | IC50 (µM) | Assay System |
| Racemic Flurbiprofen | Human COX-1 | 0.1 | Recombinant Human Enzyme[6][7] |
| Racemic Flurbiprofen | Human COX-2 | 0.4 | Recombinant Human Enzyme[6][7] |
| (S)-Flurbiprofen | COX-1 | ~0.5 | Guinea Pig Whole Blood[8] |
| (S)-Flurbiprofen | COX-2 | ~0.5 | Guinea Pig Whole Blood[8] |
| (S)-Flurbiprofen | COX-1 | 0.48 | Not Specified[1] |
| (S)-Flurbiprofen | COX-2 | 0.47 | Not Specified[1] |
| (S)-Flurbiprofen | COX-2 | 0.48 | Purified Sheep Placenta Enzyme[4] |
| (R)-Flurbiprofen | COX-1 / COX-2 | > 80 | Purified Sheep/Ram Enzyme[4] |
COX-Independent Mechanisms of Action
Beyond direct enzyme inhibition, Flurbiprofen exhibits several COX-independent mechanisms that contribute to its pharmacological profile. These are of significant interest, particularly the activities of the (R)-enantiomer, which lacks potent COX inhibitory action.
Modulation of γ-Secretase
Both (R)- and (S)-Flurbiprofen have been shown to act as γ-secretase modulators (GSMs).[9][10] They directly target the γ-secretase complex, an enzyme involved in the cleavage of the amyloid precursor protein (APP). This modulation selectively reduces the production of the amyloid-beta 42 (Aβ42) peptide, a species strongly implicated in the pathology of Alzheimer's disease, without significantly affecting total Aβ production.[10][11] This action is independent of COX inhibition and has positioned (R)-Flurbiprofen (Tarenflurbil) as a candidate for Alzheimer's disease research, as it offers the potential for Aβ42 reduction with a lower risk of COX-related side effects.[9] The effective concentration (IC50) for this γ-secretase modulation is reported to be in the range of 150 to 200 µM.[12]
Inhibition of Prostaglandin Efflux
(R)-Flurbiprofen has been identified as an inhibitor of the Multidrug Resistance-Associated Protein 4 (MRP4, also known as ABCC4).[13][14] MRP4 functions as a cellular efflux transporter for prostaglandins like PGE2.[13] By inhibiting MRP4, (R)-Flurbiprofen effectively traps prostaglandins inside the cell, preventing them from acting on cell surface receptors in an autocrine or paracrine fashion.[13] This leads to a reduction in extracellular prostaglandin concentration and subsequent signaling, providing an anti-inflammatory effect that does not rely on the inhibition of prostaglandin synthesis.[7][13]
Additional COX-Independent Pathways
-
NF-κB Signaling: Flurbiprofen has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. Inhibition of NF-κB contributes to Flurbiprofen's anti-inflammatory effects.
-
cPLA2 Translocation: (R)-Flurbiprofen can mildly inhibit the translocation of cytosolic phospholipase A2 (cPLA2) to the cell membrane. This action reduces the availability of arachidonic acid, the substrate for COX enzymes, thereby limiting prostaglandin synthesis upstream of COX.[7]
Signaling and Process Diagrams
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows associated with Flurbiprofen's action.
Experimental Protocols
In Vitro COX Inhibition Assay (Purified Enzyme)
This protocol outlines a common method for determining the IC50 of Flurbiprofen against purified COX-1 and COX-2 enzymes. The endpoint is the quantification of prostaglandin E2 (PGE2) produced.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Co-factor Solution: Prepare a solution in Assay Buffer containing 1 µM hematin and 50 µM L-epinephrine.
-
Enzyme Solution: Dilute purified ovine or human recombinant COX-1 or COX-2 enzyme in Assay Buffer to a working concentration (e.g., 20 units/mL). Keep on ice.
-
Substrate Solution: Prepare a solution of arachidonic acid in ethanol (B145695) (e.g., 10 mM stock), then dilute in Assay Buffer to a working concentration (e.g., 100 µM) immediately before use.
-
Inhibitor Solutions: Prepare serial dilutions of Flurbiprofen (and its enantiomers) in DMSO. The final DMSO concentration in the assay should be ≤1%.
2. Assay Procedure:
-
To a 1.5 mL microcentrifuge tube, add 160 µL of the Co-factor Solution.
-
Add 10 µL of the appropriate Enzyme Solution (COX-1 or COX-2). For control wells, add 10 µL of Assay Buffer.
-
Add 10 µL of the desired Flurbiprofen dilution or DMSO for the vehicle control.
-
Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[15]
-
Initiate the enzymatic reaction by adding 20 µL of the Arachidonic Acid Substrate Solution.
-
Incubate for exactly 2 minutes at 37°C.[15]
-
Terminate the reaction by adding 10 µL of 1 M formic acid.
-
Centrifuge the samples to pellet any precipitate.
3. PGE2 Quantification:
-
Analyze the supernatant for PGE2 concentration using a validated method such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher specificity and sensitivity.[15]
4. Data Analysis:
-
Calculate the percent inhibition for each Flurbiprofen concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
γ-Secretase Modulation Assay (Cell-Based)
This protocol provides a general framework for assessing the effect of Flurbiprofen on Aβ42 production in a cellular context.
-
Cell Culture: Use a human cell line stably overexpressing a mutant form of the amyloid precursor protein (APP), such as HEK293-sw cells.[16]
-
Treatment: Plate the cells and allow them to adhere. Treat the cells with various concentrations of Flurbiprofen (e.g., 50 µM to 300 µM) or vehicle control (DMSO) for 24-48 hours.[12]
-
Sample Collection: Collect the conditioned media from the treated cells.
-
Quantification: Measure the concentrations of Aβ40 and Aβ42 in the conditioned media using a specific sandwich ELISA kit.[10]
-
Analysis: Calculate the Aβ42/Aβ40 ratio and the percentage change in Aβ42 levels relative to the vehicle control. Determine the effective concentration that causes a 50% reduction in Aβ42 (EC50).
MRP4 Inhibition Assay (Cell-Based)
This protocol describes a method to evaluate the inhibition of prostaglandin efflux by (R)-Flurbiprofen.
-
Cell Culture: Use a cell line known to express MRP4, such as A549 or HeLa cells.[7]
-
Stimulation & Treatment: Pre-incubate cells with various concentrations of (R)-Flurbiprofen or vehicle. Stimulate prostaglandin production using an inflammatory agent (e.g., IL-1β).[7]
-
Sample Collection: After a defined incubation period (e.g., 16 hours), separate the supernatant (extracellular fraction) from the cells. Lyse the cells to obtain the intracellular fraction.
-
Quantification: Measure the concentration of PGE2 in both the intracellular and extracellular fractions using LC-MS/MS or ELISA.
-
Analysis: Compare the intracellular-to-extracellular PGE2 ratio in treated vs. control cells. An increase in this ratio indicates the trapping of PGE2 within the cell, demonstrating MRP4 inhibition.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical pharmacokinetics of flurbiprofen and its enantiomers. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flurbiprofen | CAS 5104-49-4 | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. Nanoparticulate flurbiprofen reduces amyloid-β42 generation in an in vitro blood–brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flurbiprofen inhibits cAMP transport by MRP4/ABCC4 increasing the potency of gemcitabine treatment in PDAC cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of Flurbiprofen (B1673479)
This guide provides a comprehensive overview of the discovery and development history of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). It details the key milestones, from its synthesis and mechanism of action to its clinical applications, supported by quantitative data, experimental protocols, and pathway diagrams.
Discovery and Key Milestones
Flurbiprofen, a member of the phenylalkanoic acid derivative family of NSAIDs, was developed by the research division of Boots UK during the 1960s.[1] This period was a fruitful era for the discovery of NSAIDs, which also saw the development of ibuprofen, indomethacin, diclofenac, and naproxen.[1] The patent for Flurbiprofen was filed in 1964.[1] It received approval for medical use in 1987 and was approved in the United States in 1988, with the first generic versions becoming available in 1994.[1]
Chemical Properties and Synthesis
Flurbiprofen is chemically known as (±)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid.[2] It is a propionic acid derivative and a monocarboxylic acid with the chemical formula C15H13FO2.[2]
Synthesis Pathways
Several synthetic routes for Flurbiprofen have been developed. One notable method involves a 1,2-rearrangement of an aryl group to produce (S)-Flurbiprofen, the enantiomer with greater anti-inflammatory activity.[3][4] Another approach starts from 4-bromo-3-fluoro-1,1′-biphenyl.[3] A classical synthesis route begins with 4-acetyl-2-fluorobiphenyl, which undergoes the Willgerodt reaction, followed by esterification, treatment with diethyl carbonate and sodium ethoxide, and then dimethyl sulfate.[5] Saponification and decarboxylation then yield Flurbiprofen.[5]
Experimental Protocol: Synthesis of (S)-Flurbiprofen via 1,2-Aryl Rearrangement
This protocol describes a novel synthetic route to (S)-Flurbiprofen.[3]
-
Preparation of Secondary Alcohol (3): The synthesis starts with a Grignard reaction involving 4-bromo-3-fluoro-1,1′-biphenyl (2) to produce the corresponding secondary alcohol.[3]
-
Oxidation to Ketone (4): The secondary alcohol is then oxidized using pyridinium (B92312) chlorochromate (PCC) to yield the ketone (4).[3]
-
Ketalization (5): The ketone undergoes ketalization with the chiral auxiliary (R,R)-dimethyl tartrate.[3]
-
Bromination (6): The activated methylene (B1212753) group of the resulting compound is brominated to yield the key intermediate (6).[3]
-
Rearrangement and Hydrolysis (1): The final steps involve rearrangement and ester hydrolysis to produce (S)-Flurbiprofen (1).[3]
Mechanism of Action
Flurbiprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7][8] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By blocking COX enzymes, Flurbiprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[2][6][7]
Beyond COX inhibition, Flurbiprofen has been shown to have other pharmacological effects. It can inhibit the migration of leukocytes to inflammation sites and decrease the release of inflammatory cytokines.[9] Additionally, some studies suggest it can act as a γ-secretase modulator, which has implications for Alzheimer's disease research, and can induce the expression of the tumor suppressor gene p75NTR.[10]
Pharmacokinetics
Flurbiprofen is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1 to 2 hours.[6][7] Its elimination half-life is approximately 3 to 4 hours.[7] The drug is extensively metabolized in the liver, primarily by the CYP2C9 enzyme, and its metabolites are excreted through the kidneys.[6][11]
Table 1: Pharmacokinetic Parameters of Flurbiprofen
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [6][7] |
| Elimination Half-life (t1/2) | 3-4 hours | [7] |
| Primary Metabolizing Enzyme | CYP2C9 | [11] |
Table 2: Pharmacokinetics of Flurbiprofen in CYP2C9 Extensive and Poor Metabolizers
| Parameter | Extensive Metabolizers (CYP2C91/1) | Poor Metabolizers (CYP2C91/3) | P-value |
| Elimination Half-life (hours) | 5.1 ± 0.3 | 6.1 ± 0.6 | 0.0004 |
| Total Body Clearance (L/h) | 1.6 | 1.1 | N/A |
| Data from a study involving a single 40 mg oral dose of Flurbiprofen.[11] |
Clinical Development and Applications
Flurbiprofen is indicated for the symptomatic treatment of rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.[2][5] It is also used for managing mild to moderate pain, such as dental pain.[2] In an ophthalmic solution, it is used to prevent or reduce intraoperative miosis (constriction of the pupil) during eye surgery.[2] The typical oral dosage for chronic arthritis is 50 to 100 mg taken two to four times daily, with a maximum daily dose of 300 mg.[8]
Experimental Protocol: Assessment of Anti-inflammatory Activity
The anti-inflammatory activity of new Flurbiprofen analogues has been evaluated using the rat paw edema method.[12]
-
Animal Model: Wistar rats are typically used.
-
Induction of Edema: Edema is induced by injecting a phlogistic agent (e.g., carrageenan) into the sub-plantar surface of the rat's hind paw.
-
Drug Administration: The test compounds (Flurbiprofen analogues) and a standard reference drug are administered orally or intraperitoneally at a specific time before the carrageenan injection.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points after the induction of edema.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group compared to a control group that receives only the vehicle.
Conclusion
Flurbiprofen is a well-established NSAID with a rich history of discovery and development. Its primary mechanism of action through COX inhibition is well-understood, and its clinical efficacy in treating pain and inflammation is well-documented. Ongoing research into its other potential mechanisms of action and the development of new analogues continue to expand our understanding of this important therapeutic agent.
References
- 1. Flurbiprofen - Wikipedia [en.wikipedia.org]
- 2. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 6. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 7. Articles [globalrx.com]
- 8. Flurbiprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Flurbiprofen Axetil? [synapse.patsnap.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. wjpmr.com [wjpmr.com]
- 12. Synthesis of some new flurbiprofen analogues as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Fluprofen Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of structural analogs and derivatives of fluprofen, a potent non-steroidal anti-inflammatory drug (NSAID). The modification of this compound's core structure is a key strategy for developing new chemical entities with enhanced therapeutic profiles, such as improved efficacy, reduced gastrointestinal side effects, and novel applications in areas like Alzheimer's disease.[1][2][3][4] This document details various synthetic pathways, experimental protocols, and the biological evaluation of these novel compounds, offering a comprehensive resource for professionals in the field of medicinal chemistry and drug development.
Core Synthetic Strategies for this compound Modification
The primary focus for the derivatization of this compound, 2-(2-fluoro-biphenyl-4-yl)propanoic acid, is the modification of its carboxylic acid moiety.[3] This functional group is crucial for its anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes, but it is also responsible for the common gastrointestinal side effects associated with NSAIDs.[3][5][6] Key synthetic strategies revolve around masking or replacing this group to improve the drug's safety profile and pharmacokinetic properties.
1.1. Amide Synthesis
The conversion of the carboxylic acid to an amide is a prevalent strategy.[5][7] This is typically achieved through coupling reactions with various amines in the presence of activating agents. This modification can lead to compounds with altered biological activities, including dual inhibition of fatty acid amide hydrolase (FAAH) and COX enzymes, potentially resulting in enhanced analgesic effects.[7]
1.2. Esterification and Mutual Prodrugs
Esterification of the carboxylic acid group is a common method to create prodrugs.[3] These compounds are designed to be inactive until they are hydrolyzed in the body to release the active this compound. A "mutual prodrug" approach involves linking this compound to another biologically active molecule, such as an antioxidant (e.g., vanillin, thymol).[3] This strategy aims to reduce the direct contact of the acidic drug with the gastric mucosa, thereby minimizing ulcerogenic effects, while the released antioxidant can offer additional therapeutic benefits.[3]
1.3. Hydrazide Formation and Heterocyclic Derivatives
A versatile synthetic route involves converting the this compound ester to a hydrazide.[8][9] The resulting 2-(3-fluorobiphenyl-4-yl)propanohydrazide serves as a key intermediate for synthesizing a wide array of derivatives.[8] It can be condensed with aldehydes or ketones to form hydrazones, or cyclized with various reagents to produce heterocyclic systems like 1,2,4-triazoles, aza-β-lactams, and oxazepines.[8][9] These modifications can significantly alter the compound's pharmacological profile, with some derivatives showing anti-inflammatory activity greater than the parent drug.[8]
1.4. Bioisosteric Replacement of the Carboxylic Acid
A more advanced approach involves the replacement of the carboxylic acid group with a bioisostere—a functional group with similar physicochemical properties that can interact with the target receptor in a comparable way.[10][11][12] Common bioisosteres for carboxylic acids include tetrazoles and acyl sulfonamides.[10][12][13] This strategy can improve metabolic stability, enhance oral bioavailability, and modulate the compound's acidity and binding interactions.[12][13]
Experimental Protocols
The following sections provide detailed methodologies for key synthetic transformations.
2.1. General Procedure for Synthesis of Flurbiprofen (B1673479) Amides
This protocol is adapted from the synthesis of N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide.[7][14]
-
Activation: Dissolve Flurbiprofen (1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 mmol), and 1-hydroxybenzotriazole (B26582) (HOBt) (1 mmol) in anhydrous acetonitrile (B52724) (10 ml).
-
Stirring: Stir the solution at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1 mmol) to the reaction mixture.
-
Reaction: Continue stirring the mixture at room temperature for 72 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Remove the solvent under vacuum. Dissolve the residue in ethyl acetate (B1210297) (20 ml).
-
Washing: Wash the organic layer sequentially with brine (2 x 5 ml), 10% citric acid solution (2 x 5 ml), saturated sodium bicarbonate solution (2 x 5 ml), and water (2 x 5 ml).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under vacuum to yield the final amide product. Further purification can be done by column chromatography if necessary.[7]
2.2. Synthesis of 2-(3-fluorobiphenyl-4-yl)propanohydrazide
This protocol is a key step in producing various heterocyclic derivatives.[8][9]
-
Esterification: Convert this compound to its corresponding methyl or ethyl ester via standard methods (e.g., refluxing in methanol/ethanol with a catalytic amount of sulfuric acid).
-
Hydrazinolysis: Dissolve the this compound ester in an appropriate solvent like ethanol.
-
Hydrazine (B178648) Addition: Add an excess of hydrazine hydrate (B1144303) to the solution.
-
Reaction: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid hydrazide is often purified by recrystallization.[8]
2.3. Synthesis of Flurbiprofen Hydrazone Derivatives
This protocol uses the hydrazide intermediate to form Schiff bases (hydrazones).[8][9]
-
Dissolution: Dissolve 2-(3-fluorobiphenyl-4-yl)propanohydrazide (1 mmol) in a suitable solvent such as ethanol.
-
Aldehyde Addition: Add the desired aromatic aldehyde (e.g., 4-(N,N-dimethylamino)benzaldehyde) (1 mmol) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the mixture for 4-6 hours.
-
Purification: Upon cooling, the hydrazone derivative often precipitates out of the solution. The solid can be collected by filtration and recrystallized from a suitable solvent to obtain the pure product.[8]
2.4. Synthesis of Flurbiprofen-Antioxidant Mutual Prodrugs (Esters)
This protocol describes the esterification of this compound with a phenolic antioxidant.[3]
-
Activation: Dissolve flurbiprofen in a dry solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Alcohol Addition: Add the phenolic antioxidant (e.g., vanillin, thymol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Filtration: Filter off the solid dicyclohexylurea (DCU) byproduct.
-
Work-up: Wash the filtrate with dilute acid and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under vacuum and purify the resulting crude ester by column chromatography.[3]
Data Presentation: Properties of this compound Derivatives
The following tables summarize key data for representative this compound derivatives, facilitating comparison of their physicochemical and biological properties.
Table 1: Physicochemical and Biological Data of Selected Flurbiprofen Amide Derivatives
| Compound Name | Structure | Yield (%) | m.p. (°C) | FAAH Kᵢ (nM) | COX-2 Inhibition | Reference |
|---|---|---|---|---|---|---|
| Flu-AM4 | N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide | 60 | 89-90 | 13 | Substrate-selective | [7] |
| Flurbiprofen-Tyramine Amide | Amide of Flurbiprofen and Tyramine | - | - | - | IC₅₀: 173.74 µmol/L (vs. Ibuprofen) | [5] |
| Flurbiprofen-Dopamine Amide | Amide of Flurbiprofen and Dopamine | - | - | - | IC₅₀: 188.42 µmol/L (vs. Ibuprofen) |[5] |
Note: COX-2 inhibition data for amides from reference[5] is presented relative to ibuprofen's activity in the same assay.
Table 2: Anti-inflammatory Activity of Various Flurbiprofen Derivatives in Rat Paw Edema Model
| Compound | Derivative Type | Maximum Edema Inhibition (%) | Time (h) | Reference Drug | Reference |
|---|---|---|---|---|---|
| Compound [8d] | Oxazepine derivative | > Standard | 4 | Flurbiprofen | [8] |
| Prodrug 4a (Thymol ester) | Ester Prodrug | Significant (P<0.001) | 4 | Flurbiprofen | [3] |
| Prodrug 4d (Vanillin ester) | Ester Prodrug | Significant (P<0.001) | 4 | Flurbiprofen | [3] |
| Azole 6c | Azole derivative | Considerable | - | - |[15] |
Note: The data indicates that various modifications can lead to potent anti-inflammatory agents, with some derivatives exceeding the activity of the parent drug, flurbiprofen.[8]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key synthetic pathways and biological mechanisms relevant to this compound and its derivatives.
Caption: Synthetic workflow for major this compound derivatives.
Caption: Mechanism of action for NSAIDs like this compound.
Caption: Logical workflow of a mutual prodrug strategy.
References
- 1. New flurbiprofen derivatives: synthesis, membrane affinity and evaluation of in vitro effect on β-amyloid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. Efficient microwave synthesis of flurbiprofen derivatives and their enhancement of efficacy in chronic inflammatory pain models and gastro-protective potential in post-operative model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iris.unica.it [iris.unica.it]
- 15. Synthesis of some new flurbiprofen analogues as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicological Profile of Flurbiprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available preliminary toxicological data for Flurbiprofen (B1673479). It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety assessment.
Executive Summary
Acute Toxicity
Flurbiprofen is classified as toxic if swallowed or in contact with skin.[1] The median lethal dose (LD50) has been determined in several animal models.
Table 1: Acute Toxicity of Flurbiprofen
| Species | Route of Administration | LD50 Value | Reference(s) |
| Rat | Oral | 117 mg/kg | [1][4][5][6] |
| Mouse | Oral | 640 mg/kg | [1] |
| Rabbit | Oral | 290 mg/kg | [1] |
| Dog | Oral | 10 mg/kg | [7] |
| Rabbit | Dermal | 500 mg/kg | [1] |
Genotoxicity and Mutagenicity
Multiple studies have investigated the genotoxic potential of Flurbiprofen both in vivo and in vitro. The consensus from the available data suggests that Flurbiprofen is not significantly genotoxic, although it may exhibit cytotoxic effects at higher concentrations.
Table 2: Summary of Genotoxicity Studies for Flurbiprofen
| Assay Type | Test System | Results | Reference(s) |
| In vivo Chromosome Aberration | Rat Bone Marrow Cells | Negative | [8] |
| In vivo Random Amplified Polymorphic DNA (RAPD-PCR) | Rat Bone Marrow Cells | Negative | [8] |
| In vivo Micronucleus Assay | Rat | Negative | [1] |
| In vitro Sister Chromatid Exchange | Human Lymphocytes | Positive | [1] |
| In vitro Chromosome Aberration | Human Cultured Lymphocytes | Negative | [9] |
| In vitro Cytokinesis-Blocked Micronucleus | Human Cultured Lymphocytes | Negative | [9] |
| Ames Test (Salmonella mutagenicity) | S. typhimurium | Negative | [10] |
| Unscheduled DNA Synthesis | Not Specified | Negative | [1] |
Reproductive and Developmental Toxicity
Flurbiprofen is suspected of damaging fertility or the unborn child.[1][5]
-
Effects on Fertility and Parturition: In rat reproduction studies, no adverse effects on mating, fertility, or gestation were observed at doses up to 3.0 mg/kg/day. However, prolonged labor, stillbirths, and retained fetuses were noted, primarily at 1.0 and 3.0 mg/kg/day.[10]
-
Developmental Toxicity: Animal studies have indicated that NSAIDs administered late in pregnancy can lead to prolonged gestation, difficult labor, and reduced pup survival.[1] A study using a zebrafish embryo model demonstrated that a low lethal dose of flurbiprofen axetil is harmful to embryogenesis, particularly affecting cardiac and liver development.[11][12]
Target Organ Toxicity
Gastrointestinal Toxicity
A primary and well-documented adverse effect of Flurbiprofen, common to NSAIDs, is gastrointestinal toxicity, including ulceration and bleeding.[1][13] This is largely attributed to the inhibition of COX-1, which is crucial for maintaining the integrity of the gastric mucosa.[13]
Hepatotoxicity
Flurbiprofen has been associated with a low rate of serum enzyme elevations and rare instances of clinically apparent acute liver injury.[14] The mechanism is believed to be an idiosyncratic hypersensitivity reaction to a metabolite of Flurbiprofen.[14] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[14]
Cardiovascular Toxicity
As with other NSAIDs, Flurbiprofen is associated with an increased risk of cardiovascular thrombotic events, such as myocardial infarction and stroke.[1] The mechanism is linked to the inhibition of COX enzymes, which can disrupt the balance of pro-thrombotic and anti-thrombotic prostaglandins.
Renal Toxicity
Prolonged or repeated exposure to Flurbiprofen can cause damage to the kidneys.[1] In a carcinogenicity study in rats, renal papillary necrosis was observed at middle and high dose levels.[10]
Carcinogenicity
Carcinogenicity studies have been conducted in both mice and rats. The results of these studies did not indicate a carcinogenic potential for Flurbiprofen.[1][10]
Experimental Protocols
In Vivo Genotoxicity Assessment in Rat Bone Marrow
-
Objective: To investigate the cytogenetic effects of Flurbiprofen in rat bone marrow cells.
-
Test System: Albino rats.
-
Administration: Rats were treated with single doses of Flurbiprofen at 29.25, 58.50, and 117 mg/kg body weight.
-
Treatment Periods: 12 and 24 hours.
-
Assays Performed:
-
Chromosome Aberration (CA) Test: To assess structural chromosome damage.
-
Random Amplified Polymorphic DNA-Polymerase Chain Reaction (RAPD-PCR) Test: To evaluate DNA damage.
-
Mitotic Index (MI) Analysis: To determine cytotoxicity.
-
-
Oxidative Stress Potential: Measured by total oxidant and antioxidant levels in peripheral blood.
-
Outcome: Flurbiprofen did not significantly increase chromosome aberrations but did cause a dose-dependent reduction in the mitotic index, indicating cytotoxicity.[8]
Assessment of Acute Gastrointestinal Toxicity in Rats
-
Objective: To establish an experimental model to estimate the acute gastrotoxicity of Flurbiprofen at therapy-relevant doses.
-
Test System: Sprague-Dawley rats.
-
Procedure:
-
Flurbiprofen is administered to the rats.
-
Two hours after drug administration, 0.5 M HCl (10 ml/kg) is given intragastrically.
-
One hour after HCl administration, the animals are sacrificed.
-
The stomach is removed, and the hemorrhagic lesion area in the gastric mucosa is quantified.
-
-
Outcome: This model demonstrated that Flurbiprofen amplifies gastric acid injury in a dose-related manner.[15]
Visualizations: Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
Figure 1: Mechanism of Flurbiprofen Action and Toxicity.
Experimental Workflows
Figure 2: Workflow for Assessing GI Toxicity in Rats.
Figure 3: Workflow for In Vivo Chromosome Aberration Assay.
References
- 1. Estimation of acute flurbiprofen and ketoprofen toxicity in rat gastric mucosa at therapy-relevant doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nucro-technics.com [nucro-technics.com]
- 3. oecd.org [oecd.org]
- 4. Estimation of acute flurbiprofen and ketoprofen toxicity in rat gastric mucosa at therapy-relevant doses | Semantic Scholar [semanticscholar.org]
- 5. Enantiomers of flurbiprofen can distinguish key pathophysiological steps of NSAID enteropathy in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. Chronic Toxicity OECD 452 - Altogen Labs [altogenlabs.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 11. Chronic Toxicity Study (OECD TG-452).pptx [slideshare.net]
- 12. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 13. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. oecd.org [oecd.org]
Fluprofen Enantiomers: A Technical Guide to Their Distinct Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprofen, a well-established nonsteroidal anti-inflammatory drug (NSAID), exists as a chiral molecule with two enantiomeric forms: (S)-(+)-fluprofen and (R)-(-)-fluprofen. While traditionally marketed as a racemic mixture, extensive research has revealed that these enantiomers possess distinct pharmacological profiles. This technical guide provides an in-depth exploration of the synthesis, separation, and differential biological activities of this compound enantiomers, with a focus on their interactions with key biological targets and the implications for therapeutic development.
Data Presentation: Quantitative Comparison of this compound Enantiomers
The following tables summarize the key quantitative data regarding the biological activity of (S)- and (R)-fluprofen.
| Enantiomer | Target | IC50 Value (µM) | Reference(s) |
| Racemic this compound | COX-1 (human) | 0.1 | [1][2][3] |
| Racemic this compound | COX-2 (human) | 0.4 | [1][2][3] |
| (S)-Fluprofen | COX-1 (human) | 0.48 | [4] |
| (S)-Fluprofen | COX-2 (human) | 0.47 | [4] |
| (R)-Fluprofen | COX-1 | >100 | [5] |
| (R)-Fluprofen | COX-2 | >100 | [5] |
| Table 1: In Vitro Cyclooxygenase (COX) Inhibition by this compound Enantiomers. |
| Enantiomer | Animal Model | Endpoint | ED50 Value (mg/kg, i.v.) | Reference(s) |
| (S)-Fluprofen | Rat Model of Arthritic Pain (PIFIR) | Antinociception | 0.33 ± 0.13 | [6] |
| (R)-Fluprofen | Rat Model of Arthritic Pain (PIFIR) | Antinociception | 30.0 ± 1.7 | [6] |
| Table 2: In Vivo Antinociceptive Potency of this compound Enantiomers. |
| Enantiomer | Assay System | Effect on Aβ42 Levels | Reference(s) |
| (S)-Fluprofen | Human H4 cell line, Broken cell γ-secretase assay | Lowers Aβ42 to a nearly equivalent extent as the R-enantiomer | [5][7] |
| (R)-Fluprofen | Human H4 cell line, Broken cell γ-secretase assay | Lowers Aβ42 to a nearly equivalent extent as the S-enantiomer | [5][7] |
| Table 3: Modulation of Amyloid-β42 (Aβ42) Production by this compound Enantiomers. |
Core Biological Activities and Mechanisms of Action
Cyclooxygenase (COX) Inhibition: The Basis of Anti-Inflammatory Action
The primary mechanism of the anti-inflammatory, analgesic, and antipyretic effects of racemic this compound lies in the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[8] Research has unequivocally demonstrated that this activity is stereoselective, with (S)-fluprofen being the potent inhibitor of both COX-1 and COX-2.[4] In contrast, (R)-fluprofen exhibits negligible activity against either COX isoform.[5] This stereoselectivity is the reason why the anti-inflammatory effects and the common gastrointestinal side effects of NSAIDs are primarily attributed to the (S)-enantiomer.
Modulation of γ-Secretase: A Potential Avenue for Alzheimer's Disease Therapy
Intriguingly, both (S)- and (R)-fluprofen have been shown to modulate the activity of γ-secretase, a key enzyme in the processing of amyloid precursor protein (APP).[5][7] This modulation results in a selective reduction of the production of the neurotoxic amyloid-β42 (Aβ42) peptide, a primary component of amyloid plaques in Alzheimer's disease.[5][7] Notably, this effect is independent of COX inhibition, highlighting a distinct pharmacological activity for both enantiomers. The exact mechanism is still under investigation, with some evidence suggesting that these compounds may bind to the APP substrate rather than directly to the γ-secretase enzyme complex.[9]
Central Analgesic Effects of (R)-Fluprofen
Despite its lack of COX-inhibiting activity, (R)-fluprofen has demonstrated analgesic properties, suggesting a mechanism of action distinct from that of traditional NSAIDs.[10] Studies suggest that (R)-fluprofen may exert its analgesic effects through a central mechanism. One proposed pathway involves the restoration of endogenous cannabinoid balance, which is disrupted in neuropathic pain states.[11] By inhibiting fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide, (R)-fluprofen may enhance endocannabinoid signaling, leading to a reduction in the release of the excitatory neurotransmitter glutamate (B1630785) in the spinal cord.[11] This, in turn, dampens the transmission of pain signals.
Experimental Protocols
Synthesis and Chiral Separation of this compound Enantiomers
A general method for the synthesis of racemic this compound involves the reaction of 2-fluoro-4-biphenylacetonitrile with propylene (B89431) oxide, followed by hydrolysis.[12] The resulting racemic mixture can be separated into its constituent enantiomers using chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC) Separation:
A typical protocol involves the use of a chiral stationary phase, such as Chiralpak AD®, with a mobile phase consisting of a mixture of n-hexane and ethanol (B145695) with a small amount of trifluoroacetic acid.[13] The enantiomers are separated based on their differential interactions with the chiral stationary phase and are detected using a UV detector.[13]
In Vitro COX Inhibition Assay
The inhibitory activity of this compound enantiomers on COX-1 and COX-2 can be determined using a variety of in vitro assays. A common method is the luminometric assay.
Luminometric COX Activity Assay Protocol:
-
Reagent Preparation: Prepare Tris-phenol buffer, hematin (B1673048) solution, and dilutions of COX-1 and COX-2 enzymes. Activate arachidonic acid solution.
-
Assay Setup: In a 96-well plate, add Tris-phenol buffer and hematin solution to all wells. Add the respective COX enzyme preparation to the appropriate wells.
-
Inhibitor Addition: Add varying concentrations of the test compounds ((S)-fluprofen, (R)-fluprofen) or vehicle control to the wells.
-
Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution.
-
Luminescence Measurement: Immediately measure the light emission, which is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[14]
Cell-Free γ-Secretase Activity Assay
The modulatory effect of this compound enantiomers on γ-secretase activity can be assessed using a cell-free assay.
Broken Cell γ-Secretase Assay Protocol:
-
Membrane Preparation: Homogenize cells (e.g., H4 human neuroglioma cells) and isolate the membrane fraction, which is enriched in γ-secretase, through centrifugation.[5]
-
Assay Reaction: Incubate the prepared membranes, which contain endogenous APP C-terminal fragments (the substrate), with varying concentrations of the test compounds ((S)-fluprofen, (R)-fluprofen) or vehicle control at 37°C.[5]
-
Aβ Quantification: After incubation, quantify the levels of Aβ40 and Aβ42 produced in the reaction mixture using a specific enzyme-linked immunosorbent assay (ELISA).[5]
-
Data Analysis: Determine the dose-dependent effect of the this compound enantiomers on the production of Aβ42 relative to Aβ40.[5]
In Vivo Analgesic Activity Assessment (Randall-Selitto Test)
The antinociceptive effects of this compound enantiomers can be evaluated in animal models of pain using the Randall-Selitto paw pressure test.[2]
Randall-Selitto Test Protocol:
-
Animal Model: Induce inflammation in the paw of a rodent (e.g., rat) to create a state of hyperalgesia.
-
Drug Administration: Administer the test compounds ((S)-fluprofen, (R)-fluprofen) or vehicle control to the animals, typically via intravenous or oral routes.
-
Nociceptive Threshold Measurement: At various time points after drug administration, apply a gradually increasing mechanical pressure to the inflamed paw using a specialized apparatus.[2]
-
Endpoint: Record the pressure at which the animal exhibits a withdrawal response (paw flinching or vocalization).[2]
-
Data Analysis: Compare the withdrawal thresholds of the drug-treated groups to the vehicle-treated group to determine the analgesic effect. Calculate the ED50 value, which is the dose required to produce a 50% maximal effect.[6]
Conclusion
The enantiomers of this compound exhibit markedly different biological activities. (S)-Fluprofen is a potent inhibitor of COX enzymes and is responsible for the anti-inflammatory and analgesic effects, as well as the gastrointestinal side effects, of the racemic mixture. In contrast, (R)-fluprofen is a weak COX inhibitor but possesses unique pharmacological properties, including the ability to modulate γ-secretase and produce central analgesia. These distinct profiles highlight the importance of stereochemistry in drug action and open avenues for the development of enantiopure drugs with improved therapeutic indices. Further research into the precise mechanisms of action of (R)-fluprofen could lead to novel therapeutic strategies for conditions such as Alzheimer's disease and chronic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 9. Novel Mechanism of γ-Secretase Modulation – Drug Discovery Opinion [drugdiscoveryopinion.com]
- 10. New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. R-flurbiprofen reduces neuropathic pain in rodents by restoring endogenous cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral separation of flurbiprofen enantiomers by preparative and simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Flurbiprofen: A Comprehensive Technical Review and Patent Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurbiprofen (B1673479) is a potent nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid class. It is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties in the management of various conditions, including rheumatoid arthritis, osteoarthritis, and dental pain.[1][2] This technical guide provides a comprehensive review of the synthesis, mechanism of action, pharmacological effects, and clinical applications of flurbiprofen. It also includes a detailed analysis of the current patent landscape, offering valuable insights for researchers and professionals in drug development.
Synthesis of Flurbiprofen
The synthesis of flurbiprofen can be achieved through various routes. A common and illustrative method involves the Willgerodt-Kindler reaction followed by subsequent chemical transformations.
Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction
A prevalent synthetic route to flurbiprofen begins with 4-acetyl-2-fluorobiphenyl (B143656). The key steps are outlined below:
-
Willgerodt-Kindler Reaction: 4-acetyl-2-fluorobiphenyl is reacted with sulfur and morpholine (B109124) to form a thiomorpholide intermediate.
-
Hydrolysis: The thiomorpholide is then hydrolyzed, typically using a strong acid or base, to yield 2-(2-fluoro-[1,1'-biphenyl]-4-yl)acetic acid.
-
Esterification: The resulting carboxylic acid is esterified, for example, using ethanol (B145695) in the presence of an acid catalyst, to produce ethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)acetate.
-
Malonic Ester Synthesis: The ethyl acetate (B1210297) derivative is treated with diethyl carbonate and a strong base like sodium ethoxide, followed by reaction with dimethyl sulfate. This sequence introduces a second ester group, forming diethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-2-methylmalonate.
-
Saponification and Decarboxylation: The malonic ester is saponified using a base such as sodium hydroxide, followed by acidification to yield the corresponding malonic acid. This intermediate is then heated to induce decarboxylation, affording racemic flurbiprofen.[3]
Mechanism of Action and Signaling Pathways
Flurbiprofen's primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are crucial for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5]
COX Inhibition Pathway
The inhibition of COX enzymes by flurbiprofen is a time-dependent process that occurs in two steps: an initial rapid, reversible binding followed by a slower, conformational change that leads to a more tightly bound enzyme-inhibitor complex.[6] This inhibition prevents the synthesis of prostaglandins, thereby reducing inflammation and pain.
References
An In-depth Technical Guide to the Physicochemical Properties of Flurbiprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurbiprofen is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid class.[1] Renowned for its analgesic, anti-inflammatory, and antipyretic activities, it is widely utilized in the management of arthritis, dental pain, and as a pre-operative anti-miotic agent.[1][2] The therapeutic efficacy and biopharmaceutical behavior of Flurbiprofen are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of these core characteristics, complete with detailed experimental protocols for their determination and a summary of quantitative data.
Physicochemical Properties of Flurbiprofen
A thorough understanding of the physicochemical parameters of an active pharmaceutical ingredient (API) is fundamental to drug development, influencing formulation design, bioavailability, and stability.
Identity and Structure
-
IUPAC Name: (RS)-2-(2-fluorobiphenyl-4-yl)propanoic acid[1]
Quantitative Physicochemical Data
The key physicochemical properties of Flurbiprofen are summarized in the table below for easy reference and comparison.
| Property | Value |
| Melting Point | 110-117 °C[1][5][6] |
| pKa | 4.22 - 4.3[6] |
| LogP (octanol-water) | 3.8 - 4.16[6] |
| Water Solubility | 8 mg/L (at 22 °C)[6] |
| Boiling Point (Predicted) | 376.2 ± 30.0 °C[5] |
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible determination of physicochemical properties is critical. The following sections detail the standard experimental methodologies for the key parameters of Flurbiprofen.
Melting Point Determination (USP <741> Method)
The melting point of a crystalline solid is a crucial indicator of its purity. The United States Pharmacopeia (USP) provides a standardized method for this determination.[7][8][9]
Apparatus:
-
Melting point apparatus with a heated block and a temperature probe.
-
Glass capillary tubes (10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[8]
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry Flurbiprofen is packed into a capillary tube to a height of 2.5-3.5 mm.[8]
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a rate of approximately 3°C per minute until it is about 30°C below the expected melting point.[9]
-
The heating rate is then adjusted to 1-2°C per minute.[8][9]
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of Flurbiprofen.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an acidic drug like Flurbiprofen, it governs the extent of ionization at different physiological pH values, which in turn affects its absorption and distribution.
Apparatus:
-
pH meter with a calibrated electrode.
-
Burette.
-
Stirrer.
-
Beaker.
Procedure:
-
Sample Preparation: A known concentration of Flurbiprofen is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol (B129727) to ensure solubility).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Data Collection: The pH of the solution is measured after each addition of the titrant.
-
Analysis: A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method is the gold standard for its experimental determination.[3][10][11]
Apparatus:
-
Separatory funnel or vials.
-
Mechanical shaker.
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
Procedure:
-
Phase Preparation: n-Octanol and a buffered aqueous solution (typically pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[4]
-
Partitioning: A known amount of Flurbiprofen is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken for a set period (e.g., 24 hours) to allow for the partitioning of Flurbiprofen between the two phases to reach equilibrium.[3]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of Flurbiprofen in each phase is determined using a suitable analytical method.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of Flurbiprofen in the n-octanol phase to its concentration in the aqueous phase.
Experimental Workflow for Shake-Flask LogP Determination
Caption: Workflow for determining the LogP of Flurbiprofen via the shake-flask method.
Water Solubility Determination
Aqueous solubility is a critical factor influencing the dissolution rate and, consequently, the bioavailability of orally administered drugs.
Apparatus:
-
Vials with screw caps.
-
Shaker or rotator.
-
Centrifuge or filtration apparatus.
-
Analytical instrument for concentration measurement (e.g., HPLC).
Procedure:
-
Equilibration: An excess amount of solid Flurbiprofen is added to a known volume of water or a relevant buffer solution in a vial.
-
The vial is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of Flurbiprofen in the clear supernatant or filtrate is determined using a calibrated analytical method.
Crystalline Structure and Polymorphism Analysis
The solid-state properties of a drug, including its crystalline form and the potential for polymorphism, can significantly impact its stability, solubility, and manufacturing processes.
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[13] It can be used to determine the melting point and enthalpy of fusion of different polymorphic forms and to study solid-state transitions.[14]
-
Procedure: A small, weighed amount of Flurbiprofen is placed in an aluminum pan and heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The heat flow to the sample is compared to that of an empty reference pan, and any endothermic (melting) or exothermic (crystallization) events are recorded.[15]
Powder X-ray Diffraction (PXRD): PXRD is a non-destructive technique used to identify the crystalline phases of a solid material. Each crystalline form of a substance produces a unique diffraction pattern, which serves as a "fingerprint" for its identification.
-
Procedure: A powdered sample of Flurbiprofen is irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram is then compared to reference patterns to identify the crystalline form.
Mechanism of Action: COX Inhibition
Flurbiprofen exerts its therapeutic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][16] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][5][16]
-
COX-1 is a constitutive enzyme found in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.[16]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins that mediate inflammation and pain.[16]
By inhibiting both COX-1 and COX-2, Flurbiprofen reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation and pain. However, the inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.[16]
Signaling Pathway of Flurbiprofen's Mechanism of Action
Caption: Flurbiprofen's inhibition of COX-1 and COX-2 in the arachidonic acid cascade.
Conclusion
The physicochemical properties of Flurbiprofen are well-characterized and play a crucial role in its therapeutic application. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their determination. A thorough understanding of these fundamental characteristics is essential for researchers, scientists, and drug development professionals working with this important NSAID, enabling informed decisions in formulation, quality control, and further research.
References
- 1. researchgate.net [researchgate.net]
- 2. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. agilent.com [agilent.com]
- 5. What is Flurbiprofen used for? [synapse.patsnap.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. scribd.com [scribd.com]
- 8. thinksrs.com [thinksrs.com]
- 9. uspbpep.com [uspbpep.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. shimadzu.com [shimadzu.com]
- 14. tainstruments.com [tainstruments.com]
- 15. ijcrt.org [ijcrt.org]
- 16. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Flurbiprofen
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flurbiprofen (B1673479), chemically known as 2-(2-fluoro-α-methyl-[1,1'-biphenyl]-4-acetic acid), is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class.[1][2] Its therapeutic effects, including analgesic, anti-inflammatory, and antipyretic properties, are achieved primarily through the inhibition of prostaglandin (B15479496) synthesis.[3] The (S)-enantiomer is responsible for most of the anti-inflammatory activity.[1] This document provides a detailed protocol for the chemical synthesis of racemic Flurbiprofen in a laboratory setting, focusing on a modern and efficient route utilizing a Suzuki-Miyaura cross-coupling reaction.[4][5][6]
Overall Synthesis Strategy
The presented synthesis is a multi-step process starting from 2,4-difluoronitrobenzene (B147775). The key transformation is the construction of the biphenyl (B1667301) core via a palladium-catalyzed Suzuki-Miyaura coupling reaction. This method is advantageous due to its high yield, mild reaction conditions, and environmental friendliness, particularly when performed in an aqueous medium.[5]
Caption: Overall 5-step synthesis pathway for Flurbiprofen.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate
This initial step involves the nucleophilic aromatic substitution of a fluorine atom on 2,4-difluoronitrobenzene by the enolate of ethyl methylmalonate.
-
Materials: 2,4-difluoronitrobenzene, ethyl methylmalonate, sodium hydroxide (B78521) (NaOH), dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in DMF at room temperature.
-
To this solution, add ethyl methylmalonate dropwise while maintaining the temperature.
-
After stirring for 30 minutes, add 2,4-difluoronitrobenzene to the mixture.
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.[5]
-
Step 2: Synthesis of 3-Fluoro-4-nitro-α-methylphenylacetic acid
This step involves the hydrolysis of the diester followed by decarboxylation to yield the propanoic acid derivative.
-
Materials: Crude product from Step 1, acetic acid (HOAc), sulfuric acid (H₂SO₄), water.
-
Procedure:
-
To the crude malonic ester adduct from the previous step, add a mixture of water, acetic acid, and concentrated sulfuric acid.[5]
-
Reflux the mixture for approximately 24 hours.[5]
-
After cooling, extract the product with dichloromethane (B109758) (CH₂Cl₂).[5]
-
Wash the organic layer with brine.
-
Treat the organic layer with an aqueous potassium carbonate (K₂CO₃) solution to an alkaline pH (~10) to extract the acidic product into the aqueous phase.
-
Separate the aqueous layer and acidify it with dilute hydrochloric acid (HCl).
-
Extract the precipitated product back into dichloromethane, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the product as an oil.[5]
-
Step 3: Synthesis of 4-Amino-3-fluoro-α-methylphenylacetic acid
The nitro group is reduced to an amine using catalytic hydrogenation.
-
Materials: Product from Step 2, Palladium on Carbon (Pd/C, 10%), methanol (B129727) or ethanol (B145695).
-
Procedure:
-
Dissolve the nitro compound in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (H₂) and stir the mixture at room temperature until the reaction is complete (cessation of H₂ uptake).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the amino derivative.
-
Step 4: Synthesis of 4-Bromo-3-fluoro-α-methylphenylacetic acid
This transformation is achieved via a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently replaced by bromine.
-
Materials: Product from Step 3, sodium nitrite (B80452) (NaNO₂), hydrobromic acid (HBr, 40%), copper(I) bromide (CuBr).
-
Procedure:
-
Dissolve the amino compound in water and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of 40% HBr, to form the diazonium salt.[5]
-
In a separate flask, prepare a solution of CuBr in 40% HBr and heat it to approximately 60 °C.[5]
-
Add the previously prepared diazonium salt solution dropwise to the hot CuBr solution.
-
Reflux the mixture for 3 hours.[5]
-
After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by chromatography or recrystallization to obtain the key bromo intermediate.
-
Step 5: Synthesis of Flurbiprofen (Suzuki-Miyaura Coupling)
The final step involves the palladium-catalyzed cross-coupling of the bromo intermediate with a phenylating agent to form the biphenyl structure.
-
Materials: 4-Bromo-3-fluoro-α-methylphenylacetic acid, sodium tetraphenylborate (B1193919) (or phenylboronic acid), 5% Palladium on Carbon (Pd/C), sodium carbonate (Na₂CO₃), water.
-
Procedure:
-
In a flask, combine the bromo intermediate (1.0 mmol), sodium tetraphenylborate (0.27 mmol), sodium carbonate, and 5% Pd/C (0.05 mol%) in water.[5]
-
Reflux the mixture in air for 1 hour.[5] The reaction progress can be monitored by HPLC.
-
After the reaction is complete, cool the mixture and quench by acidifying with 3 M HCl.[5]
-
Filter the resulting precipitate and wash thoroughly with water.
-
Dissolve the crude product in a suitable organic solvent like THF to remove the Pd/C catalyst by filtration.
-
Concentrate the solution to obtain the final product, Flurbiprofen, as a white crystalline solid.[5]
-
Data Presentation
Table 1: Summary of Synthesis Steps and Yields
| Step | Reaction | Key Reagents | Typical Conditions | Product | Reported Yield |
| 1 & 2 | Alkylation, Hydrolysis & Decarboxylation | Ethyl methylmalonate, NaOH, H₂SO₄, HOAc | DMF, r.t.; then Reflux 24h | 3-Fluoro-4-nitro-α-methylphenylacetic acid | 87% (for two steps)[5] |
| 3 | Nitro Reduction | H₂, 10% Pd/C | Room Temperature | 4-Amino-3-fluoro-α-methylphenylacetic acid | 98%[5] |
| 4 | Sandmeyer Reaction | NaNO₂, HBr, CuBr | 0-5 °C then Reflux 3h | 4-Bromo-3-fluoro-α-methylphenylacetic acid | 83%[5] |
| 5 | Suzuki Coupling | Ph₄BNa, 5% Pd/C, Na₂CO₃ | H₂O, Reflux 1h | Flurbiprofen | 98%[5] |
| - | - | - | - | Overall Yield | ~69% [5] |
Table 2: Characterization Data for Flurbiprofen
| Property | Value |
| Molecular Formula | C₁₅H₁₃FO₂[7] |
| Molecular Weight | 244.26 g/mol [1] |
| Appearance | White crystalline solid[5] |
| Melting Point | 110-113 °C[5] |
| ¹H NMR (DMSO-d₆) | δ 1.48 (d, 3H), 4.01 (q, 1H), 7.30–7.56 (m, 9H)[8] |
| ¹³C NMR (CDCl₃) | Peaks observed at various shifts consistent with the structure.[7] |
| Mass Spectrum (ESI-MS) | m/z 243 [M-H]⁻ |
Purification and Quality Control
Final purification of Flurbiprofen is crucial to meet pharmaceutical standards. Recrystallization is a common and effective method.
Protocol: Recrystallization of Flurbiprofen
-
Dissolve the crude Flurbiprofen product in a minimum amount of a hot solvent, such as an ethanol/water mixture.[9][10]
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.[10]
-
Hot filter the solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
-
Assess the purity of the final product using techniques like HPLC, Melting Point determination, and NMR spectroscopy.[5]
Caption: General workflow for the purification of Flurbiprofen.
Biological Context: Mechanism of Action
Flurbiprofen exerts its anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.
Caption: Simplified pathway of Flurbiprofen's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]
- 10. CN101585760A - Method for preparing flurbiprofen - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Fluprofen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Fluprofen in various matrices, including pharmaceutical preparations and biological fluids. The protocols are based on established and validated analytical techniques.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note: This method is a simple, rapid, and specific HPLC assay suitable for the routine quality control analysis of this compound in its pure form and pharmaceutical dosage forms, such as tablets.[1] It offers a balance of performance and accessibility for most analytical laboratories.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 5-50 µg/mL | [1] |
| Correlation Coefficient (r²) | ≥ 0.9996 | [1] |
| Mean Recovery | 97.07% - 103.66% | [1] |
| Within-day Precision (%RSD) | < 0.009% | [1] |
| Between-day Precision (%RSD) | < 0.009% | [1] |
| Limit of Detection (LOD) | 0.03 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.10 µg/mL | [2] |
| Retention Time | ~3.2 minutes | [1] |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: Gemini C18 (5 µm; 4.6 mm × 250 mm).[1]
-
Mobile Phase: A 50:50 (v/v) mixture of 30 mM disodium (B8443419) hydrogen phosphate (B84403) solution (pH 7.0) and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 247 nm.[1]
-
Injection Volume: 5 µL.[1]
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound drug and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with triple-distilled water.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5, 10, 20, 30, 40, 50 µg/mL).
3. Sample Preparation (Tablets):
-
Weigh and finely powder five tablets to determine the average tablet weight.
-
Transfer a portion of the powder equivalent to one tablet into a 100 mL volumetric flask.
-
Add approximately 30 mL of the diluent (mobile phase) and sonicate for 30 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the diluent and filter the solution.
-
Further dilute the filtered solution with the mobile phase to bring the final concentration within the calibration range.[3]
4. Analysis:
-
Inject equal volumes (5 µL) of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: This GC-MS method is highly sensitive and suitable for the determination of this compound in pharmaceutical preparations.[4][5] It requires a derivatization step to improve the volatility and thermal stability of the analyte. The use of Selected Ion Monitoring (SIM) mode provides excellent specificity and low detection limits.[4][5]
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 0.25 - 5.0 µg/mL | [4][6] |
| Correlation Coefficient (r) | 0.996 | [5] |
| Mean Recovery | 99.4% | [4][6] |
| Intra-day Precision (%RSD) | < 3.64% | [4][6] |
| Inter-day Precision (%RSD) | < 3.64% | [4][6] |
| Accuracy (Relative Error) | < 2.67% | [4][6] |
| Limit of Detection (LOD) | 0.05 µg/mL | [4][6] |
| Limit of Quantification (LOQ) | 0.15 µg/mL | [4][6] |
| Retention Time | ~5.5 minutes | [5] |
Experimental Protocol
1. Instrumentation and GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Injector: Splitless mode.
-
Column: Capillary column suitable for derivatized acids.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Initial temperature 150°C (hold for 1 min), ramp to 250°C at 30°C/min (hold for 1 min), then ramp to 300°C at 10°C/min (hold for 1 min).[5]
-
MS Mode: Selected Ion Monitoring (SIM) for quantification, monitoring m/z 180 for derivatized this compound.[4][6]
2. Derivatization Reagent:
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.25 to 5.0 µg/mL.
4. Sample Preparation and Derivatization:
-
For Pharmaceutical Preparations: Extract a known amount of the homogenized tablet powder with a suitable solvent and dilute to fall within the calibration range.
-
Derivatization Step: Evaporate a specific volume of the standard or sample solution to dryness under a stream of nitrogen. Add the derivatization agent (MSTFA) and heat to ensure a complete reaction, which converts this compound to its trimethylsilyl (B98337) (TMS) ester.
5. Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Acquire data in SIM mode, monitoring the characteristic ion for TMS-Fluprofen (m/z 180).
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve generated from the derivatized standards.
Method 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Application Note: This UPLC-MS/MS method provides high sensitivity and a short analysis time, making it ideal for the quantification of this compound in complex biological matrices such as rat plasma.[7] The use of an internal standard and Multiple Reaction Monitoring (MRM) mode ensures high accuracy and specificity.
Quantitative Data Summary
| Parameter | Result (in Rat Plasma) | Reference |
| Linearity Range | 5 - 5000 ng/mL | [7] |
| Correlation Coefficient (r) | > 0.9991 | [7] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [7] |
| Intra-day Precision (%RSD) | < 10% | [7] |
| Inter-day Precision (%RSD) | < 10% | [7] |
| Accuracy (Relative Error) | < 10% | [7] |
| Retention Time | ~1.89 minutes | [7] |
| Total Analysis Time | 3 minutes | [7] |
Experimental Protocol
1. Instrumentation and UPLC-MS/MS Conditions:
-
UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 column.[7]
-
Mobile Phase:
-
A: Methanol.[7]
-
B: 5 mM ammonium (B1175870) formate (B1220265) solution.[7]
-
-
Flow Rate: 0.4 mL/min (gradient elution).[7]
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[7]
-
MS/MS Transitions (MRM):
2. Preparation of Standard and QC Samples:
-
Prepare stock solutions of this compound and the internal standard (Etodolac) in a suitable solvent.[7]
-
Spike blank rat plasma with working standard solutions to prepare calibration curve standards (5-5000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.
3. Sample Preparation (Plasma):
-
To a small volume of plasma sample (or standard/QC), add the internal standard solution.
-
Precipitate the plasma proteins by adding a protein precipitating agent (e.g., methanol).[8]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
4. Analysis:
-
Inject the prepared sample into the UPLC-MS/MS system.
-
Separate the analytes using the gradient elution program.
-
Detect and quantify this compound and the internal standard using their specific MRM transitions.
-
Calculate the concentration of this compound in the unknown samples using the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
References
- 1. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pharmascholars.com [pharmascholars.com]
- 4. Determination of flurbiprofen in pharmaceutical preparations by GC–MS - Arabian Journal of Chemistry [arabjchem.org]
- 5. arabjchem.org [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
Flurbiprofen In Vitro Assay Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurbiprofen (B1673479) is a well-established non-steroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid derivative class.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are crucial for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[3][4] By inhibiting COX enzymes, flurbiprofen effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[3][5] Beyond its primary mode of action, research also indicates that flurbiprofen and its derivatives can modulate other signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway.[6][7]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of flurbiprofen and its analogues. The assays described herein are fundamental for preclinical drug development and mechanistic studies of NSAIDs.
Key Signaling Pathways
Flurbiprofen's pharmacological effects are primarily mediated through the inhibition of the cyclooxygenase pathway and modulation of the NF-κB signaling cascade.
Cyclooxygenase (COX) Pathway
The COX pathway is central to the synthesis of prostaglandins from arachidonic acid. Flurbiprofen inhibits both COX-1 and COX-2 isoforms, preventing the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[4]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. Certain stimuli can lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flurbiprofen has been shown to inhibit the activation of NF-κB, although the precise mechanism is still under investigation.[6][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for Flurbiprofen from various in vitro studies.
Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes by Flurbiprofen
| Assay System | COX Isoform | IC50 (µM) | Reference |
| Purified Human Recombinant Enzyme | COX-1 | 0.1 | [9] |
| Purified Human Recombinant Enzyme | COX-2 | 0.4 | [9] |
| Bovine Seminal Vesicular Microsomes | Not Specified | Ki = 0.128 | [10] |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Synthesis by Flurbiprofen in Cell-Based Assays
| Cell Line | Stimulus | Flurbiprofen Concentration | % Inhibition of PGE2 | Reference |
| A549 | Influenza A Virus | 0.44 mg/mL (at 2 min) | 80% | [6] |
| A549 | LPS/Peptidoglycan | 0.44 mg/mL (from 30s) | Significant reduction | [5] |
| HeLa | IL-1β + TNFα | IC50 = 5.1 µM (R-Flurbiprofen) | 50% | [8] |
| A549 | IL-1β | IC50 = 5.6 µM (R-Flurbiprofen) | 50% | [8] |
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available COX inhibitor screening kits and provides a general procedure for assessing the in vitro inhibition of COX-1 and COX-2.
Experimental Workflow:
Materials:
-
COX (ovine or human recombinant) Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)
-
Purified COX-1 and COX-2 enzymes
-
Flurbiprofen
-
Arachidonic Acid
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare all reagents as per the manufacturer's instructions.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add various concentrations of Flurbiprofen (e.g., 0.01 µM to 100 µM) or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Add the colorimetric substrate (TMPD) to each well. The peroxidase activity of COX will convert TMPD to a colored product.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of Flurbiprofen and determine the IC50 value.
Prostaglandin E2 (PGE2) Immunoassay
This protocol describes the measurement of PGE2 levels in cell culture supernatants following treatment with Flurbiprofen, using a competitive ELISA.
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Flurbiprofen
-
PGE2 ELISA Kit (e.g., from R&D Systems, Cayman Chemical)
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed A549 cells in a 96-well plate and culture until they reach approximately 80-90% confluency.
-
Pre-treat the cells with various concentrations of Flurbiprofen or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent such as LPS (1 µg/mL) for a designated period (e.g., 24 hours) to induce PGE2 production.
-
Collect the cell culture supernatants.
-
Perform the PGE2 competitive ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a plate pre-coated with a PGE2-specific antibody.
-
Adding a fixed amount of HRP-conjugated PGE2.
-
Incubating to allow competition between the sample/standard PGE2 and the HRP-conjugated PGE2 for binding to the antibody.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the concentration of PGE2 in the samples based on the standard curve.
-
Determine the effect of Flurbiprofen on PGE2 production.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor in response to inflammatory stimuli and the inhibitory effect of Flurbiprofen.
Materials:
-
A suitable cell line (e.g., HEK293, THP-1) stably transfected with an NF-κB luciferase reporter construct.
-
Cell culture medium and supplements.
-
Tumor Necrosis Factor-alpha (TNF-α) or other NF-κB activator.
-
Flurbiprofen.
-
Luciferase Assay System (e.g., from Promega).
-
96-well white, clear-bottom microplate.
-
Luminometer.
Protocol:
-
Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Flurbiprofen or vehicle for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Incubate for a period sufficient to allow luciferase expression (e.g., 6-8 hours).
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a co-transfected Renilla luciferase control or a separate cell viability assay).
-
Calculate the percentage of inhibition of NF-κB activity by Flurbiprofen.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of Flurbiprofen and to normalize data from other assays.
Materials:
-
Cell line of interest.
-
Cell culture medium and supplements.
-
Flurbiprofen.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplate.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of Flurbiprofen or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the characterization of Flurbiprofen and its derivatives. By employing these standardized protocols, researchers can obtain reliable and reproducible data on the compound's inhibitory effects on cyclooxygenase enzymes, its ability to suppress prostaglandin synthesis, its modulation of the NF-κB signaling pathway, and its overall cellular toxicity. This information is critical for advancing our understanding of the pharmacological properties of Flurbiprofen and for the development of novel anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of viral and bacterial trigger-stimulated prostaglandin E2 by a throat lozenge containing flurbiprofen: An in vitro study using a human respiratory epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of viral and bacterial trigger-stimulated prostaglandin E2 by a throat lozenge containing flurbiprofen: An in vitro study using a human respiratory epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluprofen Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing cell-based assays to investigate the biological activity of Fluprofen, a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for this compound is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition prevents the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][2]
This document outlines protocols for assessing this compound's inhibitory effects on prostaglandin (B15479496) production, its impact on pro-inflammatory cytokine secretion, and its influence on the NF-κB signaling pathway.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter Measured | This compound IC₅₀ | Positive Control |
| COX-2 Inhibition Assay | Human Macrophages (e.g., U937) | Prostaglandin E₂ (PGE₂) Levels | ~1 µM | Celecoxib (B62257) |
| Cytokine Release Assay | Murine Macrophages (e.g., RAW 264.7) | TNF-α Levels | 5-10 µM | Dexamethasone (B1670325) |
| NF-κB Reporter Assay | HEK293 with NF-κB Reporter | Luciferase Activity | >20 µM | BAY 11-7082 |
Note: IC₅₀ values are approximate and may vary depending on experimental conditions.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid.[1][2]
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
LPS-Induced Pro-inflammatory Signaling
Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of the inflammatory response in immune cells like macrophages. It signals through Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: LPS signaling cascade via TLR4 leading to NF-κB activation.
Experimental Workflow for Cytokine Inhibition Assay
This workflow outlines the key steps for assessing the ability of this compound to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages.
Caption: Experimental workflow for the cytokine inhibition assay.
Experimental Protocols
Assay 1: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in Macrophages
Introduction and Principle: A key indicator of inflammation is the synthesis and release of pro-inflammatory cytokines by immune cells. Macrophages, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce a cascade of cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This assay quantifies the ability of this compound to inhibit the secretion of these cytokines from LPS-stimulated macrophages (e.g., RAW 264.7). The concentration of cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
-
DMSO (vehicle)
Protocol:
-
Cell Seeding: Culture RAW 264.7 cells to approximately 80% confluency. Harvest the cells and seed them into a 96-well plate at a density of 1 x 10⁶ cells/mL in 100 µL of complete DMEM.[3] Incubate for 12 hours at 37°C and 5% CO₂ to allow for cell adherence.[3]
-
Compound Treatment: Prepare serial dilutions of this compound and dexamethasone in complete DMEM. The final concentration of DMSO should be kept below 0.1% to prevent solvent toxicity.[3]
-
Remove the old media from the cells and add 100 µL of media containing the different concentrations of this compound or controls. Include a "vehicle control" (media with DMSO) and an "unstimulated control" (media only).[3]
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C and 5% CO₂.[3]
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "unstimulated control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[3] Carefully collect the supernatant without disturbing the cell layer.[3] The supernatant can be stored at -80°C or used immediately for ELISA.[3]
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants according to the manufacturer's instructions for the respective ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control. Determine the IC₅₀ value.
Assay 2: NF-κB Reporter Assay
Introduction and Principle: The transcription factor NF-κB is a central regulator of the inflammatory response. This assay utilizes a HEK293 cell line stably transfected with a plasmid containing an NF-κB response element linked to a luciferase reporter gene.[4] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. The ability of this compound to inhibit NF-κB activation is assessed by the reduction in luciferase activity.
Materials:
-
HEK293-NF-κB reporter cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
BAY 11-7082 (positive control, an inhibitor of IκB-α phosphorylation)
-
TNF-α (stimulant)
-
White, opaque 96-well plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the HEK293-NF-κB reporter cells in a white, opaque 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete media.[3] Incubate overnight.[3]
-
Compound Treatment: Prepare serial dilutions of this compound and BAY 11-7082 in complete DMEM.[3]
-
Remove the media and add 100 µL of media containing the diluted compounds or controls to the appropriate wells.[3]
-
Pre-incubation: Incubate the plate for 1 hour at 37°C and 5% CO₂.[3]
-
TNF-α Stimulation: Add 10 µL of TNF-α solution (final concentration of 10 ng/mL) to all wells except the "unstimulated control" wells.
-
Incubation: Incubate for 6-8 hours at 37°C and 5% CO₂.[3]
-
Luciferase Assay: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's protocol.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percentage inhibition of NF-κB activity for each concentration of this compound compared to the vehicle-treated, TNF-α-stimulated control. Determine the IC₅₀ value.
Assay 3: COX-2 Activity Assay in a Cell-Based System
Introduction and Principle: This assay directly measures the enzymatic activity of COX-2 in a cellular context. A suitable cell line (e.g., macrophages stimulated to express COX-2) is treated with this compound. The cells are then supplied with exogenous arachidonic acid, the substrate for COX enzymes. The amount of prostaglandin E₂ (PGE₂) produced is quantified, providing a direct measure of COX-2 inhibition by this compound.
Materials:
-
Human or murine macrophage cell line (e.g., U937 or RAW 264.7)
-
RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Celecoxib (COX-2 selective inhibitor, positive control)
-
LPS (to induce COX-2 expression)
-
Arachidonic Acid
-
96-well cell culture plates
-
PGE₂ ELISA kit
Protocol:
-
Cell Seeding and COX-2 Induction: Seed macrophages in a 96-well plate at an appropriate density. Stimulate the cells with LPS (1 µg/mL) for 12-24 hours to induce the expression of COX-2.
-
Compound Treatment: Remove the LPS-containing media and wash the cells with serum-free media. Add media containing serial dilutions of this compound or celecoxib and incubate for 1 hour.
-
Substrate Addition: Add arachidonic acid (final concentration 10-30 µM) to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE₂ production for each concentration of this compound compared to the vehicle-treated control. Determine the IC₅₀ value.
References
Application Notes and Protocols for Fluprofen Efficacy Testing in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. Its therapeutic effects stem from its non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By blocking these enzymes, this compound interferes with the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] This mechanism of action makes this compound a candidate for treating a range of inflammatory conditions and associated pain.
These application notes provide detailed protocols for evaluating the anti-inflammatory, analgesic, and antipyretic efficacy of this compound in established preclinical animal models. The included methodologies and data presentation guidelines are intended to assist researchers in designing and executing robust efficacy studies.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound exerts its pharmacological effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. The signaling pathway is depicted below.
Animal Models for Efficacy Testing
The following are standard and widely accepted animal models for assessing the efficacy of NSAIDs like this compound.
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This model is used to evaluate the anti-inflammatory activity of a compound against acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water. Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (various doses, e.g., 5, 10, 20 mg/kg)
-
Positive Control (e.g., Indomethacin 10 mg/kg)
-
-
Procedure: a. Fast animals for 18 hours before the experiment with free access to water. b. Measure the initial volume of the right hind paw of each rat using a plethysmometer. c. Administer this compound, vehicle, or positive control orally (p.o.) by gavage. d. One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw. e. Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Determine the percentage inhibition of edema for each treatment group relative to the vehicle control group.
| Treatment | Dose (mg/kg, p.o.) | Time (hours) | % Inhibition of Edema | Reference |
| This compound | 10 | 1-5 | Significant anti-inflammatory effects observed | [1] |
| Indomethacin | 10 | 3 | ~50-60% | [3] |
Acetic Acid-Induced Writhing Test in Mice (Visceral Pain)
This model is a screening tool for assessing the analgesic activity of compounds against visceral pain.
-
Animals: Male Swiss albino mice (20-25 g).
-
Housing: House animals under standard laboratory conditions. Acclimatize for at least one week.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle Control
-
This compound (various doses)
-
Positive Control (e.g., Diclofenac Sodium 10 mg/kg)
-
-
Procedure: a. Fast animals for 12-18 hours before the experiment with free access to water. b. Administer this compound, vehicle, or positive control orally 30-60 minutes before inducing writhing.[2] c. Inject 0.6% acetic acid solution (10 mL/kg body weight) intraperitoneally.[2] d. Immediately after injection, place each mouse in an individual observation chamber. e. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a continuous 20-30 minute period.[2]
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage inhibition of writhing for each treatment group relative to the vehicle control group.
| Treatment | Dose (mg/kg, i.p.) | % Inhibition of Writhing | Reference |
| This compound + L-NAME | 2 (sub-threshold) + 12.5 | Significant anti-nociception | [4] |
| Diclofenac Sodium | 10 | ~50-70% | [5] |
Collagen-Induced Arthritis (CIA) in Rats (Chronic Inflammation)
The CIA model is a well-established autoimmune model that mimics many aspects of human rheumatoid arthritis.
-
Animals: Male Lewis or Dark Agouti rats (8-10 weeks old).
-
Induction of Arthritis: a. Primary Immunization (Day 0): Emulsify bovine or porcine type II collagen (2 mg/mL in 0.05 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA). Inject 100-200 µL of the emulsion intradermally at the base of the tail. b. Booster Immunization (Day 7 or 21): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) and administer a booster injection at a different site near the base of the tail.[6][7]
-
Treatment: a. Begin treatment upon the onset of clinical signs of arthritis (e.g., paw swelling, erythema). b. Administer this compound orally once daily. A previously reported effective oral dose is 0.33 mg/kg/day. An effective intra-articular dose is 2.5 mg/kg every other day.[8]
-
Assessment: a. Clinical Scoring: Score the severity of arthritis in each paw daily or every other day based on a scale (e.g., 0-4) that considers erythema and swelling. b. Paw Volume/Thickness: Measure the volume or thickness of the hind paws using a plethysmometer or calipers. c. Histopathology: At the end of the study, collect joint tissues for histological analysis of inflammation, pannus formation, cartilage degradation, and bone erosion. d. Biomarker Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or joint tissue homogenates.
| Treatment | Dose | Route | Animal Model | Observed Effects | Reference |
| This compound | 0.33 mg/kg/day | Oral | Rat Adjuvant Arthritis | Significant inhibition of developing and established arthritis | [9] |
| This compound-loaded Nanoparticles | 2.5 mg/kg (equivalent) | Intra-articular | Rat Adjuvant-Induced Arthritis | Significant reduction in joint swelling, CRP, TNF-α, and IL-6 levels | [8] |
Lipopolysaccharide (LPS)-Induced Fever in Rats (Antipyretic Activity)
This model is used to evaluate the antipyretic (fever-reducing) properties of a compound.
-
Animals: Male Wistar rats (200-250 g).
-
Temperature Measurement: Measure the baseline rectal temperature of each rat using a digital thermometer.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle Control
-
This compound (various doses)
-
Positive Control (e.g., Paracetamol 150 mg/kg)
-
-
Procedure: a. Administer this compound, vehicle, or positive control orally. b. One hour after drug administration, induce fever by intraperitoneal (i.p.) injection of E. coli lipopolysaccharide (LPS) at a dose of 50-100 µg/kg.[10][11] c. Record the rectal temperature at hourly intervals for up to 6 hours post-LPS injection.
-
Data Analysis: Calculate the change in rectal temperature from baseline for each animal at each time point. Compare the temperature changes in the treatment groups to the vehicle control group.
-
Flurbiprofen (B1673479) has been shown to possess potent antipyretic properties in endotoxin-fevered rabbits, being at least 15 times more potent than ibuprofen.[1]
-
In goats, flurbiprofen is also a potent antipyretic agent.[1]
-
A prodrug of this compound, LFP83, demonstrated remarkable antipyretic activity in LPS-induced fever in rats.[12]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. thaiscience.info [thaiscience.info]
- 4. Synergistic anti-nociceptive effect of L-NG-nitro arginine methyl ester (L-NAME) and flurbiprofen in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saspublishers.com [saspublishers.com]
- 6. chondrex.com [chondrex.com]
- 7. criver.com [criver.com]
- 8. sid.ir [sid.ir]
- 9. researchgate.net [researchgate.net]
- 10. Nitric oxide-releasing flurbiprofen reduces formation of proinflammatory hydrogen sulfide in lipopolysaccharide-treated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased LPS-Induced Fever and Sickness Behavior in Adult Male and Female Rats Perinatally Exposed to Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of Flurbiprofen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of flurbiprofen (B1673479), a nonsteroidal anti-inflammatory drug (NSAID). Detailed protocols for key experiments are included to guide researchers in their study design and execution.
Introduction to Flurbiprofen
Flurbiprofen is a phenylalkanoic acid derivative and a non-selective inhibitor of the cyclooxygenase (COX) enzymes.[1][2][3][4] It is widely used for its potent analgesic, anti-inflammatory, and antipyretic properties in the management of conditions such as osteoarthritis, rheumatoid arthritis, and postoperative pain.[1][5][6] Like other NSAIDs, its therapeutic effects are derived from the inhibition of prostaglandin (B15479496) synthesis.[2]
Pharmacodynamic Profile
Mechanism of Action
The primary mechanism of action of flurbiprofen is the non-selective inhibition of both COX-1 and COX-2 enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][7] By blocking this pathway, flurbiprofen reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[2] The S-(+)-enantiomer of flurbiprofen is responsible for most of the beneficial anti-inflammatory activity.[8]
Beyond COX inhibition, flurbiprofen may also modulate neuronal pathways involved in pain transmission and inhibit platelet aggregation.[1] It has also been shown to affect the expression of various genes, down-regulating pro-inflammatory genes like COX-2, IL-6, and TNF-α, and up-regulating anti-inflammatory genes such as IL-4 and IL-10.[3]
Therapeutic Effects and Adverse Reactions
Flurbiprofen is clinically effective in managing pain and inflammation.[5] However, its non-selective nature leads to potential side effects. Inhibition of the constitutively expressed COX-1 can interfere with its protective roles in the gastrointestinal tract and kidneys, leading to potential adverse effects such as gastric irritation, ulcers, and compromised renal function.[1][9] There is also an increased risk of serious cardiovascular events like heart attack and stroke associated with its use.[5][9][10]
Pharmacokinetic Profile
Flurbiprofen exhibits stereoselectivity in its pharmacokinetics, particularly in protein binding and metabolite formation.[8]
Absorption
Following oral administration, flurbiprofen is rapidly and almost completely absorbed.[8][11] Peak plasma concentrations are typically reached within 1 to 2 hours.[1][12] The area under the plasma concentration-time curve (AUC) is proportional to the administered dose.[8]
Distribution
Flurbiprofen is extensively bound to plasma albumin (approximately 99%).[8] It achieves substantial concentrations in synovial fluid, which is a proposed site of action for NSAIDs in arthritic conditions.[8] The apparent volume of distribution is generally low.[13]
Metabolism
The drug undergoes extensive biotransformation in the liver, primarily through the cytochrome P450 enzyme CYP2C9.[2][12][14] The main metabolic pathways are hydroxylation and conjugation to form glucuronide and sulphate conjugates.[2]
Excretion
Flurbiprofen is primarily eliminated through the kidneys, with the majority of the dose excreted as metabolites and their conjugates.[1][2][8] Approximately 20% of the drug is eliminated unchanged in the urine.[8] The elimination half-life of flurbiprofen is relatively short, ranging from 3 to 6 hours.[8][12]
Quantitative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize key quantitative parameters for flurbiprofen.
Table 1: Human Pharmacokinetic Parameters of Flurbiprofen
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [1][12] |
| Elimination Half-life (t½) | 3 - 6 hours | [8][12] |
| Plasma Protein Binding | ~99% | |
| Apparent Oral Bioavailability (Syrup) | 81% | [14] |
| Volume of Distribution (Vd) - S-enantiomer | 7.23 ± 1.9 L | [15] |
| Volume of Distribution (Vd) - R-enantiomer | 8.41 ± 3.0 L | [15] |
| Total Clearance (CL) - S-enantiomer | 1.23 ± 0.34 L/h | [15] |
| Total Clearance (CL) - R-enantiomer | 1.47 ± 0.50 L/h | [15] |
Table 2: Human Pharmacodynamic Parameters of S-Flurbiprofen
| Parameter | Value | Reference |
| EC50 for Thromboxane B2 (TXB2) Inhibition | 0.123 ± 0.092 µg/mL | [16] |
Experimental Protocols
Protocol 1: In Vivo Pharmacodynamic Assessment - Acetic Acid-Induced Writhing Test in Mice
This protocol is designed to evaluate the peripheral analgesic activity of flurbiprofen.
Objective: To determine the dose-dependent analgesic effect of flurbiprofen by quantifying the inhibition of writhing behavior in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Flurbiprofen
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
0.6% Acetic acid solution
-
Syringes and needles for oral gavage and intraperitoneal injection
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment. House them in standard conditions with free access to food and water.
-
Grouping and Dosing:
-
Randomly divide the mice into at least four groups (n=6-10 per group):
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: Positive control (e.g., Aspirin)
-
Group 3-X: Test groups (receive varying doses of flurbiprofen)
-
-
Administer the vehicle, positive control, or flurbiprofen orally (p.o.) or intraperitoneally (i.p.).
-
-
Induction of Writhing: 30 minutes after drug administration, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally into each mouse.[17]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (characterized by abdominal constriction, stretching of the body, and extension of the hind limbs) for a continuous 20-minute period.[17]
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition for each treated group using the following formula:
-
% Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: In Vitro/Ex Vivo Pharmacokinetic Analysis - HPLC Determination of Flurbiprofen in Plasma
This protocol outlines the quantification of flurbiprofen in plasma samples.
Objective: To determine the concentration of flurbiprofen in plasma over time to establish its pharmacokinetic profile.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 analytical column
-
Flurbiprofen analytical standard
-
Internal standard (e.g., another NSAID like ketoprofen)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
Plasma samples from subjects administered flurbiprofen
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare an appropriate mobile phase (e.g., a mixture of acetonitrile and a buffer solution like phosphate (B84403) buffer, pH adjusted). The exact composition may need optimization.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: Ambient or controlled (e.g., 30°C)
-
UV detection wavelength: ~247 nm
-
-
Inject the prepared sample onto the HPLC system.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of flurbiprofen and a fixed concentration of the internal standard into blank plasma.
-
Process these standards using the same sample preparation method.
-
Construct a calibration curve by plotting the peak area ratio (flurbiprofen/internal standard) against the concentration of flurbiprofen.
-
Determine the concentration of flurbiprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
-
Pharmacokinetic Parameter Calculation:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd) using appropriate pharmacokinetic modeling software (e.g., NONMEM).[14]
-
Visualizations
Caption: Mechanism of action of Flurbiprofen via COX pathway inhibition.
Caption: Experimental workflow for pharmacokinetic analysis of Flurbiprofen.
References
- 1. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 2. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Flurbiprofen - Wikipedia [en.wikipedia.org]
- 5. Flurbiprofen: MedlinePlus Drug Information [medlineplus.gov]
- 6. Flurbiprofen (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the side effects of Flurbiprofen? [synapse.patsnap.com]
- 10. Flurbiprofen: Side Effects, Dosage, Uses, and More [healthline.com]
- 11. Pharmacokinetics of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma and cerebrospinal fluid pharmacokinetics of flurbiprofen in children - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stereoselective pharmacokinetics of flurbiprofen in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Disposition and effects of flurbiprofen enantiomers in human serum and blister fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols for Fluprofen Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the administration of fluprofen in rodent models. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacological properties of this compound and its derivatives.
Overview of this compound
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that functions as a non-selective COX inhibitor.[1] It is utilized for its analgesic, anti-inflammatory, and antipyretic properties, which are primarily achieved by inhibiting prostaglandin (B15479496) synthesis.[1] The R-enantiomer, R-flurbiprofen, exhibits analgesic effects with reduced toxicity and is being investigated for neuropathic pain.[2]
Quantitative Data
Table 1: Pharmacokinetics of this compound Enantiomers in Male Sprague-Dawley Rats (10 mg/kg, IV)
| Parameter | S-flurbiprofen | R-flurbiprofen |
| AUC (mg·L⁻¹·h) | 134 ± 39 | 41 ± 9 |
| AUC: Area Under the Curve | ||
| Data from a single intravenous dose of racemic flurbiprofen (B1673479).[3] |
Table 2: Dose-Dependent Effects of R-flurbiprofen on Neuropathic Pain in Rodent Models
| Animal Model | Treatment Group | Dose (mg/kg, daily) | Outcome |
| Spared Nerve Injury (SNI) - Mouse | R-flurbiprofen | 2 x 4.5 | Significant reversal of nociceptive thresholds |
| R-flurbiprofen | 2 x 9 | Significant reversal of nociceptive thresholds | |
| Gabapentin | - | Comparable efficacy to R-flurbiprofen | |
| Chronic Constriction Injury (CCI) - Rat | R-flurbiprofen | 2 x 4.5 | Significant reversal of nociceptive thresholds |
| R-flurbiprofen | 2 x 9 | Significant reversal of nociceptive thresholds | |
| Data shows that R-flurbiprofen dose-dependently ameliorates mechanical and cold hypersensitivity.[4] |
Table 3: Gastrointestinal Toxicity of Flurbiprofen in Sprague-Dawley Rats
| Compound | Dose (µmol/kg) | Administration Route | Observation |
| S-FBP | < 1 | IG or SC | Aggravated gastric acid injury |
| R/S-FBP | < 1 | IG or SC | Aggravated gastric acid injury |
| R-FBP | up to 50 | IG or SC | No appreciable damage without HCl challenge |
| FBP: Flurbiprofen-trometamol; IG: Intragastric; SC: Subcutaneous. This study highlights the greater gastrotoxic potential of the S-enantiomer.[5] |
Experimental Protocols
Oral Gavage Administration in Rats
This protocol details the standard procedure for oral administration of this compound to rats.
Materials:
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)[6]
-
Syringe
-
This compound solution/suspension
-
Weighing scale
Procedure:
-
Animal Handling and Restraint:
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the safe insertion depth.[8]
-
Gently insert the needle into the mouth, passing it over the tongue and into the pharynx. The rat should swallow reflexively, allowing the needle to slide easily into the esophagus.[7] Caution: Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Substance Administration:
-
Post-Administration Monitoring:
-
Gently withdraw the needle.
-
Monitor the animal for any signs of distress.
-
Experimental Workflow for Oral Gavage
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory effects of this compound.
Materials:
-
1% Carrageenan solution in saline[9]
-
Plethysmometer or calipers
-
This compound solution for administration
-
Syringes and needles
Procedure:
-
Baseline Measurement:
-
Measure the initial volume of the rat's hind paw using a plethysmometer.[9]
-
-
This compound Administration:
-
Administer this compound at the desired dose and route (e.g., oral gavage) at a specified time before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw.[9]
-
-
Measurement of Edema:
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 24 hours).[9]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for the this compound-treated group compared to a vehicle-treated control group.
-
Workflow for Carrageenan-Induced Paw Edema Model
Morris Water Maze for Cognitive Assessment in Mice
This protocol is used to evaluate the effects of this compound on spatial learning and memory, particularly in models of neurodegenerative diseases.
Materials:
-
Circular water maze pool (e.g., 122 cm diameter for mice)[10]
-
Submerged escape platform[10]
-
Opaque, non-toxic substance to make the water cloudy (e.g., non-fat dry milk or white tempera paint)[11]
-
Video tracking software
-
Distinct visual cues placed around the room[11]
Procedure:
-
Acclimation and Pre-training:
-
Acclimate the mice to the testing room.
-
Conduct visible platform training for 3 days (8 trials per day) to assess for sensorimotor deficits.[12]
-
-
Hidden Platform Training:
-
The platform is hidden 0.5-1 cm below the water's surface.[10]
-
For 9 days, conduct 4 trials per day.[12]
-
Place the mouse in the water facing the pool wall at one of four starting positions.
-
Allow the mouse to swim for a maximum of 60 seconds to find the platform.[13]
-
If the mouse does not find the platform, guide it to the location.
-
Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).
-
-
Probe Trials:
-
Data Analysis:
-
Analyze the escape latency during hidden platform training and the time spent in the target quadrant during probe trials.
-
Logical Flow of the Morris Water Maze Experiment
Signaling Pathways
COX Inhibition Pathway
This compound is a non-selective inhibitor of both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
R-flurbiprofen and Endocannabinoid Signaling in Neuropathic Pain
R-flurbiprofen has been shown to alleviate neuropathic pain by modulating the endocannabinoid system. It restores the balance of endocannabinoids by inhibiting fatty acid amide hydrolase (FAAH) and normalizing NAPE-phospholipase D (NAPE-PLD) expression.[2] This leads to a reduction in glutamate (B1630785) release in the spinal cord.[14]
References
- 1. Flurbiprofen axetil alleviates the effect of formalin-induced inflammatory pain on the cognitive function of rats with mild cognitive impairment through the AMPKα/NF-κB signaling pathway - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 2. R-flurbiprofen reduces neuropathic pain in rodents by restoring endogenous cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective pharmacokinetics of flurbiprofen in humans and rats [pubmed.ncbi.nlm.nih.gov]
- 4. R-Flurbiprofen Reduces Neuropathic Pain in Rodents by Restoring Endogenous Cannabinoids | PLOS One [journals.plos.org]
- 5. Estimation of acute flurbiprofen and ketoprofen toxicity in rat gastric mucosa at therapy-relevant doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Effect Size of Reference Memory Deficits in the Morris Water Maze in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. R-Flurbiprofen Reduces Neuropathic Pain in Rodents by Restoring Endogenous Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Flurbiprofen Analysis
Introduction
Flurbiprofen (B1673479), a propionic acid derivative, is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties in treating conditions like rheumatoid arthritis and osteoarthritis.[1][2][3] Given its extensive use in various pharmaceutical formulations, a reliable, accurate, and robust analytical method is essential for quality control, ensuring the identity, purity, and strength of the drug product.[2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) like Flurbiprofen.[4] This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of Flurbiprofen in pharmaceutical dosage forms, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[4][5][6]
Physicochemical Properties of Flurbiprofen
Flurbiprofen is a poorly water-soluble drug, a characteristic that influences the choice of solvent for sample and standard preparation.[7] Its chemical structure contains a chromophore that allows for strong ultraviolet (UV) absorbance, making UV detection a suitable and sensitive method for HPLC analysis. The maximum UV absorbance for Flurbiprofen is typically observed around 247 nm.[1][8]
HPLC Method Protocol
This protocol outlines the instrumentation, chromatographic conditions, and procedures for preparing reagents and samples for the analysis of Flurbiprofen.
1.1. Instrumentation
A standard HPLC system equipped with the following components is required:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Column Oven
-
Data Acquisition and Processing Software (e.g., Empower, ChemStation)[1][5]
1.2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of Flurbiprofen.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Gemini C18, Kinetex C18)[1][2][3][9] |
| Mobile Phase | Acetonitrile (B52724) and 0.05 M Potassium Dihydrogen Phosphate (B84403) buffer (pH 3.5, adjusted with phosphoric acid) in a 60:40 v/v ratio.[10] |
| Flow Rate | 1.0 mL/min[1][2][5][10] |
| Detection Wavelength | 247 nm[1][2][8] |
| Injection Volume | 10 µL[5][10] |
| Column Temperature | 30°C[5] |
| Run Time | Approximately 10 minutes[10] |
1.3. Reagent and Sample Preparation
1.3.1. Mobile Phase Preparation
-
Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.05 M solution. Adjust the pH to 3.5 using phosphoric acid.
-
Mobile Phase Mixture: Mix acetonitrile and the prepared buffer in a 60:40 (v/v) ratio. Filter the mixture through a 0.45 µm membrane filter and degas using sonication or vacuum filtration before use.[10]
1.3.2. Diluent Preparation A mixture of methanol (B129727) and water in a 50:50 (v/v) ratio is used as the diluent for preparing standard and sample solutions.[5]
1.3.3. Standard Stock Solution Preparation (e.g., 1000 µg/mL)
-
Accurately weigh approximately 25 mg of Flurbiprofen Reference Standard (RS).
-
Transfer the weighed standard into a 25 mL volumetric flask.
-
Add about 15 mL of diluent and sonicate for 10-15 minutes to dissolve the standard completely.
-
Make up the volume to 25 mL with the diluent and mix well.
1.3.4. Standard Working Solutions (for Linearity Curve) Prepare a series of standard working solutions by serially diluting the stock solution with the diluent to achieve concentrations within the expected linear range (e.g., 5 µg/mL to 75 µg/mL).[1][5]
1.3.5. Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 20 tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Flurbiprofen and transfer it into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 30 minutes to ensure complete dissolution of the drug.[5]
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette an appropriate volume of the filtered solution into a volumetric flask and dilute further with the diluent to achieve a final concentration within the calibration range.[5]
Method Validation Protocol
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11] The validation process involves evaluating several key parameters.[6][12]
References
- 1. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. pharmascholars.com [pharmascholars.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an analytical method to quantify the permeation and penetration of flurbiprofen into human pharynx tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verification of proposed USP-NF Flurbiprofen sodium Assay and Organic Impurities Monograph and subsequent Modernization under Allowable Adjustments. [phenomenex.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. fda.gov [fda.gov]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Note: Development of a Cell-Based Assay for Screening Anti-inflammatory Compounds Using Fluprofen as a Model
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases. A key pathway in the inflammatory process is the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins (B1171923) (PGs), potent mediators of inflammation, pain, and fever.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a widely used class of therapeutics that primarily exert their effects by inhibiting COX enzymes.[2]
Fluprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2] By blocking these enzymes, this compound reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][3] This application note describes a robust and reproducible cell-based assay for evaluating the anti-inflammatory activity of test compounds, using this compound as a reference control. The assay utilizes lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells as an in vitro model of inflammation.[4][5] The primary endpoints of this assay are the inhibition of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) production, two key inflammatory mediators. Additionally, a cytotoxicity assay is included to ensure that the observed anti-inflammatory effects are not due to cellular toxicity.
Principle
RAW 264.7 macrophages are stimulated with bacterial lipopolysaccharide (LPS), which activates pro-inflammatory signaling pathways, primarily through Toll-like receptor 4 (TLR4).[5] This activation leads to the upregulation and increased activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), resulting in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively.[4][6] Test compounds, along with the model compound this compound, are co-incubated with the LPS-stimulated cells. The anti-inflammatory potential of the compounds is determined by quantifying the reduction in PGE2 and NO levels in the cell culture supernatant. Cell viability is assessed in parallel using an MTT assay to identify any cytotoxic effects of the test compounds.[7][8]
Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Prostaglandin E2 (PGE2) ELISA Kit
-
Griess Reagent Kit
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Experimental Protocols
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability (MTT) Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[9]
-
The following day, treat the cells with various concentrations of this compound or the test compound for 24 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Prostaglandin E2 (PGE2) Production
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[10]
-
Pre-treat the cells with various concentrations of this compound or the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6]
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[2][11]
Measurement of Nitric Oxide (NO) Production
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.[9]
-
Pre-treat the cells with various concentrations of this compound or the test compound for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.[9]
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, as an indicator of NO production, using a Griess Reagent kit according to the manufacturer's protocol.[12][13]
Data Presentation
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| This compound Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 10 | 1.18 ± 0.09 | 94.4 |
| 50 | 1.15 ± 0.06 | 92.0 |
| 100 | 1.10 ± 0.08 | 88.0 |
| 200 | 0.95 ± 0.05 | 76.0 |
Table 2: Inhibitory Effect of this compound on PGE2 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | PGE2 Concentration (pg/mL) | Inhibition (%) |
| Control (Unstimulated) | 55 ± 8 | - |
| LPS (1 µg/mL) | 850 ± 45 | 0 |
| LPS + this compound (1 µM) | 620 ± 30 | 27.1 |
| LPS + this compound (10 µM) | 350 ± 25 | 58.8 |
| LPS + this compound (50 µM) | 150 ± 18 | 82.4 |
| LPS + this compound (100 µM) | 80 ± 12 | 90.6 |
Table 3: Inhibitory Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Nitrite Concentration (µM) | Inhibition (%) |
| Control (Unstimulated) | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 35.4 ± 2.8 | 0 |
| LPS + this compound (1 µM) | 30.2 ± 2.1 | 14.7 |
| LPS + this compound (10 µM) | 22.5 ± 1.9 | 36.4 |
| LPS + this compound (50 µM) | 12.8 ± 1.5 | 63.8 |
| LPS + this compound (100 µM) | 7.5 ± 0.9 | 78.8 |
Visualizations
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. assaygenie.com [assaygenie.com]
- 3. abcam.cn [abcam.cn]
- 4. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. file.elabscience.com [file.elabscience.com]
- 12. mdpi.com [mdpi.com]
- 13. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols for Flurbiprofen and its Derivatives in Preclinical In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurbiprofen (B1673479), a potent non-steroidal anti-inflammatory drug (NSAID), is a well-established inhibitor of cyclooxygenase (COX) enzymes.[1][2] Its mechanism of action, which involves blocking the synthesis of prostaglandins (B1171923), has made it a cornerstone in the management of inflammation and pain.[1] In the realm of molecular imaging, the core principles of flurbiprofen's pharmacology can be leveraged to develop targeted probes for the non-invasive visualization of COX-2 expression. Overexpression of COX-2 is a hallmark of many pathological conditions, including inflammation and various cancers, making it a prime target for diagnostic and therapeutic development.
While fluorescently labeled derivatives of other NSAIDs, such as indomethacin (B1671933) and celecoxib (B62257), have been more extensively developed for in vivo imaging, the flurbiprofen scaffold presents a valuable platform for creating novel imaging agents. This document provides an overview of the application of flurbiprofen and its derivatives for in vivo imaging, detailed protocols for relevant experiments, and a summary of key quantitative data.
Mechanism of Action and Signaling Pathway
Flurbiprofen exerts its anti-inflammatory effects by inhibiting the cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins and thromboxanes. While COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, COX-2 is an inducible enzyme that is upregulated in response to pro-inflammatory stimuli.[1] The targeted imaging of COX-2 with flurbiprofen-based probes allows for the specific visualization of tissues with ongoing inflammation or neoplastic processes.
The binding of flurbiprofen to the COX-2 active site is a well-characterized interaction. The fluorophenyl ring of flurbiprofen makes close van der Waals contacts with key residues such as Val349 and Ala527 within the COX-2 binding pocket.[3] This specific binding provides the basis for designing high-affinity imaging probes.
Cyclooxygenase-2 (COX-2) Signaling Pathway
Caption: The COX-2 signaling pathway and the inhibitory action of flurbiprofen-based probes.
Data Presentation: Quantitative Analysis of Flurbiprofen Derivatives
The development of effective imaging probes requires a deep understanding of their binding affinities and selectivity for the target enzyme. The following table summarizes the in vitro inhibitory activities of flurbiprofen and several of its amide derivatives against COX-1 and COX-2. This data is crucial for selecting candidate molecules for further development into imaging agents.
| Compound | Target Enzyme | Substrate | IC50 (µM) | Ki (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Flurbiprofen | Ovine COX-1 | Arachidonic Acid | - | - | - | [4] |
| Human COX-2 | Arachidonic Acid | - | - | - | [4] | |
| Flu-AM1 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Flu-AM4 | Ovine COX-1 | Arachidonic Acid | >10 | - | Substrate-selective | [4] |
| Human COX-2 | Arachidonic Acid | >10 | - | - | [4] | |
| Human COX-2 | 2-AG | 0.3 | - | - | [4] | |
| Rat Brain FAAH | [3H]AEA | - | 13 | - | [4] | |
| Flurbiprofen Derivative 4a | Bovine Serum Albumin | - | 173.74 | - | - | [1] |
| Flurbiprofen Derivative 4b | Bovine Serum Albumin | - | 188.52 | - | - | [1] |
| Flurbiprofen Derivative 4c | Bovine Serum Albumin | - | 198.37 | - | - | [1] |
| Flurbiprofen Derivative 4d | Bovine Serum Albumin | - | 192.51 | - | - | [1] |
| Flurbiprofen Derivative 4e | Bovine Serum Albumin | - | 184.33 | - | - | [1] |
Note: Data for some compounds and parameters were not available in the cited literature.
Experimental Protocols
The following protocols are representative methodologies for the in vitro and in vivo evaluation of a novel flurbiprofen-based fluorescent probe for imaging COX-2. These protocols are adapted from studies on similar targeted fluorescent probes and should be optimized for the specific properties of the flurbiprofen derivative being investigated.
In Vitro COX-2 Binding and Cellular Imaging
Objective: To confirm the specific binding of a fluorescently-labeled flurbiprofen probe to COX-2 in a cellular context.
Materials:
-
COX-2 expressing cell line (e.g., SW620 colorectal cancer cells)[2]
-
Control cell line (low/no COX-2 expression)
-
Fluorescent flurbiprofen probe
-
Unlabeled flurbiprofen (for blocking studies)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture COX-2 positive and negative cells in appropriate multi-well imaging plates until they reach 70-80% confluency.
-
Blocking (Control Group): Pre-incubate a subset of COX-2 positive cells with a high concentration of unlabeled flurbiprofen (e.g., 100-fold excess) for 1 hour at 37°C to block the COX-2 active sites.
-
Probe Incubation: Add the fluorescent flurbiprofen probe to the cell culture medium of all wells (including blocked and control cells) at a predetermined optimal concentration. Incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the cells three times with PBS to remove any unbound probe.
-
Fixing and Staining: Fix the cells with 4% PFA for 15 minutes at room temperature. Wash again with PBS and then counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for the fluorescent probe and DAPI.
-
Analysis: Compare the fluorescence intensity between COX-2 positive, COX-2 negative, and blocked cells. A significantly higher signal in the COX-2 positive cells that is reduced in the blocked cells indicates specific binding.
In Vivo Near-Infrared (NIR) Fluorescence Imaging of a Tumor Xenograft
Objective: To non-invasively visualize the accumulation of a fluorescent flurbiprofen probe in a COX-2 positive tumor in a living animal.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
COX-2 positive tumor cells (e.g., 1483 HNSCC cells)
-
NIR-labeled flurbiprofen probe
-
Unlabeled flurbiprofen or celecoxib for blocking
-
Sterile PBS for injection
-
In vivo imaging system (e.g., IVIS Lumina)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Xenograft Model: Subcutaneously implant COX-2 positive tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 5-10 mm in diameter).
-
Probe Administration: Administer the NIR-labeled flurbiprofen probe via intravenous (tail vein) or intraperitoneal injection at an optimized dose. For a control group, co-administer a blocking agent.
-
Anesthesia: Anesthetize the mice using isoflurane.
-
In Vivo Imaging: Place the anesthetized mouse in the in vivo imaging system. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal imaging window. Use appropriate excitation and emission filters for the NIR dye.
-
Ex Vivo Imaging (Optional but Recommended): After the final in vivo imaging time point, euthanize the mice and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart). Image the dissected tissues to confirm the in vivo signal localization and assess biodistribution.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and surrounding tissues to calculate a tumor-to-background ratio. Compare the signal in the unblocked and blocked groups to confirm target specificity.
Experimental Workflow for In Vivo Imaging
Caption: A generalized workflow for preclinical in vivo imaging studies using a targeted fluorescent probe.
Conclusion
Flurbiprofen and its derivatives represent a promising class of molecules for the development of targeted in vivo imaging agents for pathologies characterized by high COX-2 expression. The well-defined interaction with the COX-2 enzyme, coupled with the potential for chemical modification to attach imaging moieties, provides a strong foundation for future research. The protocols and data presented herein offer a framework for the evaluation and application of such probes in preclinical drug discovery and development. Further studies are warranted to synthesize and validate novel flurbiprofen-based probes to expand the toolkit of molecular imaging agents for inflammation and cancer research.
References
- 1. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Fluprofen in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fluprofen in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes Etodolac as an internal standard (IS) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short analysis time. Detection is performed using a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. Accurate measurement of its concentration in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic assessments in drug development. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.[1][2] This method provides a validated protocol for the reliable determination of this compound in human plasma, addressing the need for a high-throughput and accurate analytical procedure.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Solutions
-
Standard Stock Solutions: Prepare individual stock solutions of this compound and Etodolac (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the Etodolac stock solution with methanol to a final concentration of 1000 ng/mL.[5]
Sample Preparation Protocol
A protein precipitation method is used for sample extraction.[6]
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control (QC).
-
Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tube.
-
Add 20 µL of the Etodolac internal standard working solution (1000 ng/mL) to all tubes except for the blank matrix.
-
Vortex briefly (approx. 10 seconds).
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry systems.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid[3][4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[6] |
| Flow Rate | 0.4 mL/min[3][4] |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient Program | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 0.5 | 90 | 10 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 90 | 10 |
| 5.0 | 90 | 10 |
Table 3: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3][4][6] |
| Ion Spray Voltage | -4500 V |
| Source Temp. | 550°C |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (V) |
| This compound | 243.2 | 199.2 | 150 | -22 |
| Etodolac (IS) | 286.2 | 212.1 | 150 | -25 |
| Note: MRM transitions are based on published data for this compound and Etodolac.[3][4] |
Method Validation (Representative Data)
The method was validated according to established bioanalytical method validation guidelines. The following tables present typical performance characteristics.
Table 5: Calibration Curve Summary
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 5 - 5000 | > 0.999 | 1/x² |
| The calibration curve demonstrated excellent linearity over the specified concentration range.[3][4] |
Table 6: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%RE) |
| LLOQ | 5 | ≤ 10.5 | ± 9.0 | ≤ 11.2 | ± 8.5 |
| Low QC | 15 | ≤ 8.2 | ± 6.5 | ≤ 9.1 | ± 7.2 |
| Mid QC | 250 | ≤ 6.5 | ± 4.1 | ≤ 7.3 | ± 5.0 |
| High QC | 4000 | ≤ 5.8 | ± 3.5 | ≤ 6.9 | ± 4.3 |
| The method is precise and accurate, with %RSD and %RE values well within the acceptable limits of ±15% (±20% for LLOQ).[3][4] |
Visualizations
Experimental Workflow Diagram
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Efficacy of Fluprofen in Primary Cell Cultures
Introduction
Fluprofen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid derivative class.[1] It is widely utilized for its potent anti-inflammatory, analgesic, and antipyretic properties in the management of conditions such as rheumatoid arthritis and osteoarthritis.[1][2] The primary mechanism of action for this compound is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][4] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] By blocking COX enzymes, this compound effectively reduces prostaglandin (B15479496) production, thereby mitigating the inflammatory response.[3][5]
Primary cell cultures provide a more physiologically relevant model for studying disease and drug effects compared to immortalized cell lines.[6] Utilizing primary cells, such as human peripheral blood mononuclear cells (PBMCs) or synoviocytes, allows for an assessment of a compound's efficacy in a system that closely mimics the in vivo environment. This is particularly important for inflammation research, where the complex interplay of various cell types dictates the overall response. These application notes provide detailed protocols for evaluating the cytotoxicity, anti-inflammatory activity, and mechanism of action of this compound in primary human cell cultures.
Key Experiments and Methodologies
To comprehensively evaluate the anti-inflammatory potential of this compound in vitro, a series of assays are recommended. These begin with determining the non-toxic concentration range of the drug, followed by specific assays to measure its effect on key inflammatory mediators and its direct impact on COX enzyme activity.
-
Cytotoxicity Assay: It is crucial to first assess the cytotoxicity of this compound to determine the appropriate concentration range for subsequent efficacy studies. This ensures that the observed anti-inflammatory effects are not due to cell death. The Lactate Dehydrogenase (LDH) assay is a common method used to measure cytotoxicity by quantifying the release of LDH from cells with damaged membranes.[7][8]
-
Anti-Inflammatory Activity Assay: This assay evaluates this compound's ability to suppress the inflammatory response in primary cells. Cells are typically stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of inflammatory mediators.[9] The efficacy of this compound is then determined by measuring the reduction in key markers like Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[10][11]
-
COX Inhibition Assay: To confirm that this compound's anti-inflammatory activity is mediated through its intended targets, a direct enzymatic assay is performed. Commercially available COX-1 and COX-2 inhibitor screening kits allow for the specific measurement of this compound's inhibitory activity against each isoenzyme.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Monocytes from PBMCs
Objective: To isolate primary human monocytes for use in subsequent cytotoxicity and anti-inflammatory assays.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Human whole blood from healthy donors
Procedure:
-
Dilute fresh human whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the isolated PBMCs twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
-
Resuspend the PBMC pellet in PBS and perform a cell count.
-
Incubate the cells with the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions to negatively select for monocytes.
-
Layer the cell suspension over Ficoll-Paque and centrifuge as in step 3.
-
Collect the enriched monocyte layer.
-
Wash the purified monocytes twice with RPMI-1640 medium.
-
Resuspend the final monocyte pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and perform a cell count.
-
Seed the cells in appropriate culture plates for subsequent experiments.
Protocol 2: Assessment of this compound Cytotoxicity by LDH Assay
Objective: To determine the concentration-dependent cytotoxicity of this compound on primary human monocytes.
Materials:
-
Primary human monocytes
-
Complete RPMI-1640 medium
-
This compound stock solution (dissolved in DMSO)
-
Lysis Buffer (e.g., 1% Triton X-100)
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Seed primary monocytes in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in medium only.
-
Maximum Lysis Control: Cells treated with Lysis Buffer.
-
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum Lysis Control Absorbance - Untreated Control Absorbance)] * 100
Protocol 3: Evaluation of Anti-Inflammatory Activity
Objective: To assess the ability of this compound to inhibit the production of inflammatory mediators (PGE2, TNF-α, IL-6) in LPS-stimulated primary monocytes.
Materials:
-
Primary human monocytes
-
Complete RPMI-1640 medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for human PGE2, TNF-α, and IL-6
Procedure:
-
Seed primary monocytes in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 2) for 1 hour. Include a vehicle control.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control group (no LPS).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentration of PGE2, TNF-α, and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's protocols.
Data Presentation
The quantitative data generated from the experimental protocols should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on Primary Human Monocytes
| This compound Conc. (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle) | 2.1 ± 0.8 |
| 1 | 2.5 ± 1.1 |
| 10 | 3.0 ± 1.5 |
| 50 | 4.5 ± 2.0 |
| 100 | 8.9 ± 3.2 |
| 200 | 25.4 ± 5.6 |
| 400 | 68.2 ± 8.1 |
Data are representative and expressed as mean ± standard deviation (SD) of three independent experiments.
Table 2: Effect of this compound on Inflammatory Mediator Production in LPS-Stimulated Monocytes
| Treatment | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Unstimulated | 15 ± 4 | 25 ± 8 | 40 ± 12 |
| LPS (1 µg/mL) | 2500 ± 180 | 4500 ± 320 | 3200 ± 250 |
| LPS + this compound (1 µM) | 1850 ± 150 | 4300 ± 290 | 3100 ± 230 |
| LPS + this compound (10 µM) | 980 ± 95 | 3150 ± 210 | 2240 ± 180 |
| LPS + this compound (50 µM) | 250 ± 45 | 1800 ± 160 | 1150 ± 130 |
Data are representative and expressed as mean ± SD. IC₅₀ values can be calculated from concentration-response curves.
Table 3: COX-1 and COX-2 Inhibitory Activity of this compound
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 0.85 | 1.20 | 0.71 |
| Celecoxib (Control) | 15.2 | 0.04 | 380 |
| Aspirin (Control) | 0.60 | 10.5 | 0.06 |
IC₅₀ values are representative and indicate the concentration required for 50% inhibition of enzyme activity.
Mandatory Visualizations
Diagrams are provided to illustrate key pathways and workflows, adhering to the specified formatting rules.
Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound in primary monocytes.
References
- 1. Flurbiprofen : A non-selective cyclooxygenase (COX) inhibitor for treatment of non-infectious, non-necrotising anterior scleritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 4. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 5. What is the mechanism of Flurbiprofen Axetil? [synapse.patsnap.com]
- 6. Cellular models in autoinflammatory disease research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Fluprofen Delivery Systems for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various advanced fluprofen delivery systems designed for in vivo studies. The information compiled herein is intended to guide researchers in selecting and applying appropriate delivery platforms to enhance the therapeutic efficacy and bioavailability of this compound, a potent non-steroidal anti-inflammatory drug (NSAID).
Introduction to Advanced this compound Delivery
This compound's therapeutic potential is often limited by its poor water solubility and short biological half-life, which can necessitate frequent administration and may lead to gastrointestinal side effects.[1][2] Advanced delivery systems aim to overcome these limitations by providing controlled and targeted drug release, thereby improving pharmacokinetic profiles and pharmacodynamic outcomes. This document focuses on nanoparticle-based systems, hydrogels, and transdermal patches, which have demonstrated significant promise in preclinical in vivo models.
Nanoparticle-Based Delivery Systems
Nanoparticles serve as versatile carriers for this compound, offering advantages such as increased surface area for dissolution, protection of the drug from degradation, and the potential for targeted delivery.
Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC)
SLNs are lipid-based nanoparticles that are solid at room and body temperature, while NLCs are a second generation of lipid nanoparticles with a less ordered lipid matrix, allowing for higher drug loading and reduced drug expulsion during storage.
Application Note: SLN and NLC formulations are particularly suitable for transdermal delivery of this compound. When incorporated into a hydrogel, these nanoparticles can provide sustained drug release over 24 hours.[3] In vivo studies in rats have shown that NLC-based hydrogels can significantly increase the bioavailability of this compound compared to oral administration and exhibit superior anti-inflammatory effects in carrageenan-induced paw edema models.[3][4]
Quantitative Data Summary:
| Formulation | Mean Particle Size (nm) | Entrapment Efficiency (%) | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |
| FLUSLN Gel (A1) | < 300 (after 90 days) | - | 21.79 ± 2.96 | - | [3] |
| FLUNLC Gel (B1) | < 300 (after 90 days) | - | 38.67 ± 2.77 | 1.8-fold > A1 | [3] |
| HA-BSA NPs | 257.12 ± 2.54 | 90.12 ± 1.06 | - | - | [5][6] |
| FB-NS | 237.7 ± 6.8 | - | - | - | [7] |
| FSB | 453.60 | 91.57 | - | - | [8] |
FLUSLN: Flurbiprofen (B1673479) Solid Lipid Nanoparticles; FLUNLC: Flurbiprofen Nanostructured Lipid Carriers; HA-BSA NPs: Hyaluronic Acid-Coated Bovine Serum Albumin Nanoparticles; FB-NS: Flurbiprofen Nanosuspension; FSB: Flurbiprofen-loaded Bilosomes.
Experimental Protocol: Preparation of this compound-Loaded NLC Hydrogel
-
Preparation of NLCs:
-
Melt the lipid phase (e.g., Compritol® 888 ATO) at a temperature above its melting point.
-
Dissolve this compound in the molten lipid.
-
Prepare a hot aqueous surfactant solution (e.g., Poloxamer 188) at the same temperature.
-
Disperse the hot lipid phase into the hot aqueous phase under high-speed homogenization.
-
Further reduce the particle size by high-pressure homogenization.[9]
-
-
Preparation of Hydrogel:
-
Disperse a gelling agent (e.g., Carbopol 934) in double-distilled water containing a humectant (e.g., glycerol).[3]
-
-
Incorporation of NLCs into Hydrogel:
In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for in vivo pharmacokinetic evaluation of this compound delivery systems.
Hyaluronic Acid-Coated Biomimetic Nanoparticles
Application Note: For targeted delivery to inflamed joints in arthritis models, hyaluronic acid (HA)-coated nanoparticles are a promising approach. HA is a natural ligand for the CD44 receptor, which is overexpressed in inflamed tissues.[6] Intra-articular administration of this compound-loaded HA-coated bovine serum albumin nanoparticles (HA-BSA NPs) in an adjuvant-induced arthritis rat model has been shown to significantly reduce joint swelling and levels of inflammatory markers such as TNF-α and IL-6.[5][10]
Experimental Protocol: Evaluation of Anti-Arthritic Efficacy
-
Induction of Arthritis:
-
Induce arthritis in rats by injecting Complete Freund's Adjuvant (CFA) into the subplantar region of the hind paw.
-
-
Treatment Administration:
-
After the development of arthritis (e.g., 14 days post-CFA injection), administer the test formulations (e.g., free this compound, HA-BSA NPs) via intra-articular injection.[5]
-
-
Assessment of Paw Edema:
-
Measure the paw volume or diameter at regular intervals using a plethysmometer or digital calipers.
-
-
Biochemical Analysis:
-
Histopathological Examination:
-
Fix the joint tissues in formalin, decalcify, and embed in paraffin.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, cartilage erosion, and bone resorption.[6]
-
Transdermal Delivery Systems
Transdermal patches and gels offer a non-invasive route for sustained systemic delivery of this compound, bypassing first-pass metabolism and reducing gastrointestinal irritation.
Nanosuspension-Based Gels
Application Note: Nanosuspensions, which are dispersions of pure drug nanocrystals, can enhance the dermal penetration of poorly soluble drugs like this compound.[7] Incorporating a this compound nanosuspension into a hydrogel carrier (e.g., HPMC gel) improves skin contact time and facilitates application.[7] In vivo studies have demonstrated that a this compound nanosuspension gel has a higher anti-inflammatory and analgesic effect compared to a coarse suspension gel.[7][11]
Quantitative Data Summary:
| Formulation | Permeated Amount (%) | Flux (µg/cm²/h) | Cmax (µg/mL) | AUC₀₋₂₄ (µg·h/mL) | Reference |
| FB-NS Gel | 8.40 | - | 2.5 times > Ref | 2.96 times > Ref | [12] |
| Coarse Suspension Gel | 2.08 | - | - | - | [12] |
FB-NS: Flurbiprofen Nanosuspension; Ref: Reference Gel (Coarse Suspension).
Experimental Protocol: Ex Vivo Skin Permeation Study
-
Skin Preparation:
-
Excise the abdominal skin from a rat and remove subcutaneous fat and hair.
-
Equilibrate the skin in phosphate-buffered saline (PBS).[13]
-
-
Franz Diffusion Cell Setup:
-
Sample Application and Sampling:
-
Apply the nanosuspension gel to the skin surface in the donor compartment.
-
Withdraw samples from the receptor compartment at specified time intervals and replace with fresh medium.
-
-
Drug Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
This compound's Anti-Inflammatory Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Lipid nanoparticles for transdermal delivery of flurbiprofen: formulation, in vitro, ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design of Targeted Flurbiprofen Biomimetic Nanoparticles for Management of Arthritis: In Vitro and In Vivo Appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of Targeted Flurbiprofen Biomimetic Nanoparticles for Management of Arthritis: In Vitro and In Vivo Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and in vitro / in vivo evaluation of flurbiprofen nanosuspension-based gel for dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and evaluation of magnetic-targeted bilosomal gel for rheumatoid arthritis: flurbiprofen delivery using superparamagnetic iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved and safe transcorneal delivery of flurbiprofen by NLC and NLC-based hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced Dermal Delivery of Flurbiprofen Nanosuspension Based Gel: Development and Ex Vivo Permeation, Pharmacokinetic Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flurbiprofen loaded ethosomes - transdermal delivery of anti-inflammatory effect in rat model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Establishing a Dose-Response Curve for Flurbiprofen
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Flurbiprofen (B1673479) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid class. It is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] The primary therapeutic action of Flurbiprofen is derived from its non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By blocking these enzymes, Flurbiprofen effectively reduces the synthesis of prostaglandins, which are key signaling molecules in the inflammation cascade.[1][2] This application note provides a detailed protocol for establishing a dose-response curve for Flurbiprofen to determine its potency and efficacy in a research setting.
Mechanism of Action:
Flurbiprofen's principal mechanism of action is the inhibition of the COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[2] COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, while COX-2 is induced during inflammation.[1][2] Flurbiprofen's non-selective nature means it inhibits both isoforms.[1][2] Beyond COX inhibition, studies have indicated that Flurbiprofen can also modulate the expression of various genes involved in inflammation, such as down-regulating pro-inflammatory cytokines like IL-6 and TNF-α.[3]
Signaling Pathway Diagram:
Caption: Flurbiprofen's mechanism of action via COX-1/2 inhibition.
Experimental Protocol: In Vitro Dose-Response Determination
This protocol outlines a cell-based assay to determine the dose-response curve and IC50 value of Flurbiprofen.
Objective: To quantify the inhibitory effect of Flurbiprofen on prostaglandin (B15479496) E2 (PGE2) production in a relevant cell line.
Materials:
-
Cell Line: Human macrophage-like cell line (e.g., U937 or THP-1) or primary human whole blood.
-
Flurbiprofen: Analytical grade.
-
Lipopolysaccharide (LPS): To induce inflammation and COX-2 expression.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
PGE2 ELISA Kit: For quantification of prostaglandin E2.
-
96-well cell culture plates.
-
Dimethyl sulfoxide (B87167) (DMSO): As a solvent for Flurbiprofen.
Experimental Workflow Diagram:
Caption: Workflow for in vitro dose-response analysis of Flurbiprofen.
Procedure:
-
Cell Culture: Culture the chosen cell line according to standard protocols. For this experiment, seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Flurbiprofen Preparation: Prepare a stock solution of Flurbiprofen in DMSO. Perform serial dilutions in cell culture medium to achieve a range of concentrations. A typical starting range for in vitro studies could be based on previous findings, for example, from 1 µM to 200 µM.[4][5]
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Flurbiprofen. Include a vehicle control (DMSO only) and a positive control (no Flurbiprofen).
-
Inflammatory Stimulation: After a 1-hour pre-incubation with Flurbiprofen, add LPS to all wells (except the negative control) at a final concentration of 1 µg/mL to induce COX-2 expression and PGE2 production.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each Flurbiprofen concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the Flurbiprofen concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value (the concentration of Flurbiprofen that causes 50% inhibition of PGE2 production).
-
Data Presentation:
The quantitative data should be summarized in a clear and structured table for easy comparison.
| Flurbiprofen Concentration (µM) | Mean PGE2 (pg/mL) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | Value | Value | 0 |
| 1 | Value | Value | Value |
| 5 | Value | Value | Value |
| 10 | Value | Value | Value |
| 25 | Value | Value | Value |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
| 200 | Value | Value | Value |
Expected Results:
A sigmoidal dose-response curve is expected, demonstrating that as the concentration of Flurbiprofen increases, the production of PGE2 decreases. The IC50 value will provide a quantitative measure of the drug's potency. Previous in vitro studies have shown effects of Flurbiprofen in the micromolar range. For instance, concentrations as low as 25 µM have been shown to impact cell proliferation, while concentrations up to 200 µM have demonstrated inhibitory effects.[4][5]
Clinical Dose-Response Context:
It is important to correlate in vitro findings with clinical data where possible. For example, clinical trials with Flurbiprofen lozenges for sore throat have demonstrated efficacy at doses between 5.0 mg and 12.5 mg, showing a clear dose-dependent analgesic effect.[6][7][8] While direct translation of in vitro concentrations to clinical doses is complex, understanding the effective ranges in both settings is crucial for drug development.
This protocol provides a robust framework for establishing a dose-response curve for Flurbiprofen. The resulting data is essential for characterizing the drug's potency and for guiding further preclinical and clinical development. By understanding the concentration-dependent effects of Flurbiprofen, researchers can better optimize dosing strategies and explore its full therapeutic potential.
References
- 1. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 2. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The dose-response effects of flurbiprofen, indomethacin, ibuprofen, and naproxen on primary skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dose-response effects of flurbiprofen, indomethacin, ibuprofen, and naproxen on primary skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Demonstration of dose response of flurbiprofen lozenges with the sore throat pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Demonstration of dose response of flurbiprofen lozenges with the sore throat pain model | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluprofen in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprofen is a non-steroidal anti-inflammatory drug (NSAID) that has been widely utilized in biomedical research and drug discovery.[1][2] As a member of the phenylalkanoic acid derivative family, its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] By inhibiting COX enzymes, this compound effectively reduces prostaglandin (B15479496) production.[2] Beyond its well-established role as a COX inhibitor, emerging research has revealed that this compound also modulates other significant biological pathways, including the nuclear factor-kappa B (NF-κB) signaling cascade and the activity of γ-secretase, an enzyme implicated in Alzheimer's disease.[4][5][6]
These diverse biological activities make this compound a valuable tool and reference compound in high-throughput screening (HTS) assays aimed at identifying novel modulators of these pathways. This document provides detailed application notes and protocols for the use of this compound in HTS assays targeting COX enzymes, the NF-κB pathway, and γ-secretase.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and representative control compounds against various targets. This data is essential for assay validation and for comparing the potency of novel compounds.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | Human Recombinant COX-1 | Enzymatic | 0.1 µM | [7] |
| This compound | Human Recombinant COX-2 | Enzymatic | 0.4 µM | [7] |
| Celecoxib | Human Recombinant COX-2 | Enzymatic | 100 nM | [8] |
| Indomethacin | Ovine COX-1 | Enzymatic | 0.42 µM | [9] |
| Indomethacin | Human COX-2 | Enzymatic | 2.75 µM | [9] |
| R-Flurbiprofen | NF-κB Activation | Cell-Based | Less potent than S-isomer | [4] |
| γ-Secretase Inhibitor L-685,458 | γ-Secretase | Enzymatic | Comparable to other methods | [10] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below.
Fluorometric COX Inhibitor Screening Assay (Biochemical)
This assay is suitable for the rapid screening of compounds that inhibit the peroxidase activity of COX-1 and COX-2.[11]
Principle: The assay fluorometrically detects prostaglandin G2 (PGG2), an intermediate product generated by COX enzymes.[11]
Experimental Workflow:
Methodology:
-
Reagent Preparation:
-
Reconstitute human recombinant COX-1 or COX-2 enzyme in the appropriate buffer as recommended by the supplier.
-
Prepare a stock solution of this compound (and other test compounds) in DMSO. Serially dilute in assay buffer to achieve a range of concentrations.
-
Prepare a working solution of arachidonic acid in the assay buffer.
-
Prepare the fluorometric probe solution as per the manufacturer's instructions.
-
-
Assay Procedure (96- or 384-well format):
-
Add 10 µL of diluted test compound or vehicle control (DMSO) to the wells.
-
Add 80 µL of the reaction mix containing COX assay buffer, COX cofactor, and the COX probe to each well.
-
Add 10 µL of the diluted COX-1 or COX-2 enzyme to each well (except for the "no enzyme" control wells).
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic read.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay
This assay measures the inhibition of PGE2 synthesis in a cellular context, providing insights into the cell permeability and efficacy of test compounds.[1]
Principle: RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production. The amount of PGE2 released into the cell culture supernatant is quantified using a competitive ELISA.[1]
Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of this compound (or other test compounds) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and incubate for 24 hours.
-
-
PGE2 Quantification (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the PGE2 standards provided in the ELISA kit.
-
Calculate the concentration of PGE2 in each sample from the standard curve.
-
Determine the percentage of inhibition of PGE2 production for each this compound concentration and calculate the IC50 value.
-
NF-κB Reporter Gene Assay (Cell-Based)
This assay is used to screen for compounds that inhibit the NF-κB signaling pathway.
Principle: A stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements is used. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[12]
Methodology:
-
Cell Seeding:
-
Seed the NF-κB reporter cell line (e.g., HEK293 or THP-1) in a 96-well white, clear-bottom plate at an appropriate density.
-
-
Compound Treatment and Stimulation:
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate reagent.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity in stimulated versus unstimulated cells.
-
Determine the percentage of inhibition of NF-κB activation for each this compound concentration and calculate the IC50 value.
-
Homogeneous Fluorescence-Based γ-Secretase Assay (Biochemical)
This HTS-compatible assay screens for inhibitors of γ-secretase activity.[10][15]
Principle: The assay utilizes a fluorogenic substrate that, upon cleavage by γ-secretase, releases a fluorescent signal.[10][15]
Methodology:
-
Reagent Preparation:
-
Prepare solubilized cell membranes containing active γ-secretase from a suitable cell line (e.g., HEK293T).[15]
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Prepare the fluorogenic γ-secretase substrate solution.
-
-
Assay Procedure:
-
In a black 96- or 384-well plate, add the assay buffer.
-
Add the serially diluted this compound or vehicle control.
-
Add the solubilized γ-secretase preparation and pre-incubate briefly.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. A high throughput method for detection of cyclooxygenase-2 enzyme inhibitors by effect-directed analysis applying high performance thin layer chromatography-bioassay-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Fluprofen Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Fluprofen in in vitro assays. Given its poor aqueous solubility, this guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound is a lipophilic compound with low aqueous solubility. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous cell culture medium, the abrupt change in solvent polarity can cause the drug to exceed its solubility limit and precipitate out of solution.
Q2: What is the best solvent to dissolve this compound for in vitro studies?
A2: Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF) are commonly used solvents for preparing concentrated stock solutions of this compound.[1] DMSO is often preferred due to its high solubilizing capacity for many organic compounds and its miscibility with aqueous solutions. However, it's crucial to keep the final concentration of the organic solvent in your assay low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity or other off-target effects.[2]
Q3: How can I increase the solubility of this compound in my aqueous assay buffer?
A3: Several methods can be employed to enhance this compound's solubility:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent, such as ethanol or propylene (B89431) glycol, in your final assay medium can help maintain this compound in solution.[3]
-
pH Adjustment: this compound's solubility is pH-dependent, with higher solubility observed at higher pH values.[4][5] For cell-free assays, adjusting the buffer pH to 7.2 or slightly higher can improve solubility. However, for cell-based assays, ensure the pH remains within the physiological tolerance of your cells.
-
Solubilizing Agents: The use of cyclodextrins or polyethylene (B3416737) glycols (PEGs) can significantly increase the aqueous solubility of this compound by forming inclusion complexes or solid dispersions.[3][4]
Q4: My cells are showing signs of toxicity. Could it be the this compound or the solvent?
A4: Both this compound and the organic solvent used to dissolve it can be toxic to cells at high concentrations. It is essential to perform a dose-response curve for both the drug and the vehicle (solvent) alone to determine the optimal, non-toxic working concentrations for your specific cell line. Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent used to deliver the drug.
Q5: Can this compound interfere with my cell viability assay (e.g., MTT, XTT)?
A5: Non-steroidal anti-inflammatory drugs (NSAIDs) like this compound can potentially interfere with tetrazolium-based viability assays such as MTT. This interference can arise from the drug's effects on cellular metabolism and mitochondrial function, which are the basis of these assays.[6][7] It is advisable to validate your viability assay results with an alternative method that relies on a different principle, such as a trypan blue exclusion assay or a crystal violet staining assay.
Q6: Does the presence of serum in my cell culture medium affect this compound's solubility and activity?
A6: Yes, serum components, particularly albumin, can bind to this compound, which can either increase its apparent solubility or reduce its free, active concentration. This can lead to variability in experimental results. When possible, conducting experiments in serum-free or reduced-serum media can provide more consistent results. If serum is required, its concentration should be kept consistent across all experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro assays.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon adding this compound stock to media | - Final concentration exceeds aqueous solubility. - High concentration of organic solvent in the stock solution. - Temperature shock from adding cold stock to warm media. | - Lower the final working concentration of this compound. - Prepare a more concentrated stock solution in the organic solvent to minimize the volume added to the media. - Pre-warm the cell culture media to 37°C before adding the this compound stock. - Add the stock solution dropwise while gently swirling the media to ensure rapid and even dispersion.[8] |
| Precipitation observed in the culture vessel during incubation | - Temperature fluctuations in the incubator. - Evaporation of media leading to increased drug concentration. - pH shift in the media due to cell metabolism. - Interaction with media components (e.g., salts, proteins). | - Ensure the incubator maintains a stable temperature and humidity. - Use properly sealed culture flasks or plates to minimize evaporation. - Use a buffered medium (e.g., containing HEPES) to maintain a stable pH. - Test this compound's solubility in a serum-free version of your medium first. If precipitation occurs in serum-containing media, consider reducing the serum percentage.[9] |
| Inconsistent or unexpected experimental results | - Inaccurate concentration of soluble this compound due to partial precipitation. - Degradation of this compound in the stock solution or media. - Interference of this compound or the solvent with the assay readout. - Presence of phenol (B47542) red in the medium interfering with colorimetric or fluorescent assays.[10][11] | - Visually inspect for any precipitate before and during the experiment. If present, the effective concentration is unknown. - Prepare fresh this compound stock solutions regularly and store them properly (aliquoted at -20°C or below). - Run appropriate controls, including a vehicle control and a positive control for your assay. - Consider using phenol red-free medium for sensitive assays. |
| Cell toxicity or altered cell morphology | - Cytotoxicity of this compound at the tested concentration. - Cytotoxicity of the organic solvent. - Physical stress on cells from drug precipitate. | - Perform a dose-response experiment to determine the IC50 of this compound for your cell line and choose a working concentration accordingly. - Ensure the final concentration of the organic solvent is well below the toxic level for your cells (typically <0.5%). - Address any precipitation issues to avoid physical interaction of crystals with the cells. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents. This data can be used to guide the preparation of stock and working solutions.
| Solvent/System | Solubility | Reference |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1] |
| Ethanol | ~25 mg/mL | [1] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| Methanol | Freely soluble | [8] |
| Acetone | Freely soluble | [8] |
| Diethyl Ether | Freely soluble | [8] |
| Acetonitrile | Soluble | [8] |
| Aqueous Systems | ||
| Water | Practically insoluble | [8] |
| PBS (pH 7.2) | ~0.9 mg/mL | [1] |
| 0.1N HCl | Low solubility | [4] |
| Solubility Enhancement | ||
| Propylene Glycol | 19.43-fold increase vs. water | [3] |
| Polyethylene Glycol 400 (PEG 400) | 7.38-fold increase vs. water | [3] |
| 2 mM β-Cyclodextrin | 11.51-fold increase vs. water | [3] |
| Solid Dispersion with PEG 10000 | 0.561 ± 0.02 mg/mL in phosphate (B84403) buffer pH 7.2 | [4] |
| Solid Dispersion with Syloid AL1 FP and 25% Gelucire 44/14 | 218.34-fold increase vs. pure drug at pH 6.8 |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into in vitro assay media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Protocol:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound stock solution
-
Vehicle control (DMSO)
-
Positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Plate reader for measuring prostaglandin (B15479496) production (e.g., via an EIA kit)
Protocol:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted this compound, control inhibitors, or vehicle to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a defined time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method, such as an Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.[12]
NF-κB Luciferase Reporter Assay
Objective: To assess the effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Cell culture medium
-
This compound stock solution
-
NF-κB activator (e.g., TNF-α or LPS)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent (containing luciferin)
-
Opaque 96-well plates
-
Luminometer
Protocol:
-
Seed the transfected cells in an opaque 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6-24 hours). Include an unstimulated control.
-
Remove the culture medium and wash the cells with PBS.
-
Add Passive Lysis Buffer to each well and incubate with gentle shaking for 15 minutes at room temperature to lyse the cells.
-
Add Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.[13][14]
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.
Western Blot for Phosphorylated ERK (p-ERK)
Objective: To determine the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Materials:
-
Cells responsive to a stimulus that activates the ERK pathway
-
Cell culture medium
-
This compound stock solution
-
Stimulating agent (e.g., a growth factor)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2 and anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells and grow to the desired confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with this compound or vehicle for a specified time.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 5-15 minutes).
-
Lyse the cells in ice-cold RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.[15]
Visualizations
Below are diagrams of key signaling pathways relevant to this compound's mechanism of action, experimental workflows, and logical relationships, created using the DOT language.
Caption: Cyclooxygenase (COX) signaling pathway and this compound inhibition.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nuclear factor-kappaB by a nitro-derivative of flurbiprofen: a possible mechanism for antiinflammatory and antiproliferative effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promocell.com [promocell.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Non-steroidal anti-inflammatory drugs suppress the ERK signaling pathway via block of Ras/c-Raf interaction and activation of MAP kinase phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Based Design of COX-1 and COX-2 Specific Inhibitors [proteinstructures.com]
- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flurbiprofen Synthesis
Welcome to the technical support center for the synthesis of Flurbiprofen (B1673479). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this non-steroidal anti-inflammatory drug (NSAID).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and recommended solutions.
FAQ 1: I am experiencing a low yield in my Flurbiprofen synthesis. What are the common causes and how can I improve it?
Answer: Low yields in Flurbiprofen synthesis can arise from several factors depending on the synthetic route employed. Here are some common causes and troubleshooting strategies for two major synthetic pathways:
A) Suzuki-Miyaura Coupling Route:
This modern approach is known for its high efficiency but can be sensitive to reaction conditions.
-
Potential Causes:
-
Catalyst Deactivation: The Palladium (Pd) catalyst is susceptible to oxidation. Inadequate degassing of the reaction mixture can lead to the oxidation of the active Pd(0) species.
-
Incorrect Ligand Choice: The steric and electronic properties of the phosphine (B1218219) ligand are crucial. An inappropriate ligand may not efficiently promote the oxidative addition or reductive elimination steps of the catalytic cycle.
-
Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation, especially in the presence of water, which reduces the amount of nucleophile available for the cross-coupling.
-
Suboptimal Base or Solvent: The choice of base and solvent system is critical for the transmetalation step and overall reaction kinetics.
-
-
Troubleshooting & Optimization:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.
-
Ligand Screening: If yields are consistently low, consider screening different phosphine ligands. For electron-rich aryl halides, bulky, electron-rich ligands are often more effective.
-
Use Boronic Esters: Consider using pinacol (B44631) esters of the boronic acid, which are generally more stable than the corresponding boronic acids.
-
Optimize Base and Solvent: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene (B28343)/H₂O, Dioxane/H₂O, THF/H₂O) to find the optimal combination for your specific substrates.
-
B) Gomberg-Bachmann Reaction Route:
This classical method for forming the biphenyl (B1667301) bond can be prone to low yields and side reactions.
-
Potential Causes:
-
Side Reactions of Diazonium Salts: Diazonium salts are highly reactive and can undergo various side reactions, such as Sandmeyer-type reactions, if trace amounts of copper salts are present, or decomposition, leading to lower yields of the desired biaryl product.[1][2]
-
Low Reactivity of the Arene: The aromatic substrate being coupled may not be sufficiently activated for the radical arylation.
-
-
Troubleshooting & Optimization:
-
Use Diazonium Tetrafluoroborates: Isolating the diazonium salt as its tetrafluoroborate (B81430) salt can improve its stability and handling.[1][3]
-
Employ a Phase-Transfer Catalyst: Using a phase-transfer catalyst can improve the reaction between the aqueous diazonium salt and the organic arene layer, potentially increasing the yield.[1][3]
-
Modified Gomberg Reaction: A modified approach using an in-situ diazotization in the presence of the arene can sometimes improve yields. A patent for Flurbiprofen synthesis describes a two-step yield of 50% using an improved Gomberg-Bachmann reaction.[4]
-
C) Decarboxylation Step (from malonic ester precursor):
The final decarboxylation of the malonic acid intermediate requires harsh conditions and can be a source of yield loss.
-
Potential Causes:
-
Incomplete Reaction: The high temperatures required for decarboxylation (often 180-200°C) may not be reached or maintained for a sufficient duration, leading to incomplete conversion.
-
Thermal Decomposition: The high temperatures can also lead to the degradation of the desired product or starting material, especially if held for too long.
-
-
Troubleshooting & Optimization:
-
Ensure High Temperature: Use a high-boiling point solvent or conduct the reaction neat to ensure the required temperature for decarboxylation is achieved.
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC or other analytical methods to determine the optimal reaction time that maximizes product formation while minimizing degradation.
-
FAQ 2: My final Flurbiprofen product is impure. What are the likely impurities and how can I remove them?
Answer: Impurities in Flurbiprofen can originate from starting materials, side reactions, or degradation.
-
Common Impurities:
-
Process-Related Impurities: These can include unreacted starting materials or intermediates from the synthetic route. For example, in the Suzuki-Miyaura route, homocoupling of the boronic acid can lead to biphenyl impurities.
-
Isomers: Positional isomers can form, particularly in reactions like the Gomberg-Bachmann reaction where regioselectivity can be an issue.
-
Degradation Products: As Flurbiprofen is a carboxylic acid, it can potentially form esters if alcohols are used as solvents at high temperatures.
-
-
Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial. For profen drugs like Ibuprofen (B1674241), which is structurally similar to Flurbiprofen, solvents like ethanol, methanol, and hexane (B92381) have been used for recrystallization.[5] A patent for Flurbiprofen purification mentions the use of an alcohol solvent (methanol or ethanol) and an aqueous solvent.[6]
-
Column Chromatography: For difficult separations, silica (B1680970) gel column chromatography can be employed to separate Flurbiprofen from closely related impurities.
-
Data Presentation
Table 1: Comparison of Reported Yields for Key Flurbiprofen Synthesis Steps
| Synthetic Step | Method | Reported Yield | Reference |
| Biaryl Formation | Suzuki-Miyaura Coupling (Pd/C catalyst, in water) | 98% (for the coupling step) | [7] |
| Overall Synthesis | 5-step route including Suzuki-Miyaura Coupling | 69% | [7] |
| Biaryl Formation | Improved Gomberg-Bachmann Reaction | 50% (for two steps) | [4] |
Experimental Protocols
Protocol 1: Synthesis of Flurbiprofen via Suzuki-Miyaura Coupling
This protocol is based on a reported high-yield synthesis.[7]
Step 1: Synthesis of 2-(3-Fluoro-4-nitrophenyl)-2-methylmalonic acid diethyl ester
-
(Detailed procedure would be provided here based on the reference)
Step 2: Reduction of the Nitro Group
-
(Detailed procedure would be provided here based on the reference)
Step 3: Diazotization and Bromination
-
(Detailed procedure would be provided here based on the reference)
Step 4: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 2-(4-bromo-3-fluorophenyl)propanoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Bubble argon or nitrogen through the mixture for 15-20 minutes to ensure an inert atmosphere.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.01-0.05 equiv).
-
Heat the reaction mixture to reflux (around 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Acidify the aqueous layer to precipitate the crude Flurbiprofen.
Step 5: Hydrolysis and Decarboxylation
-
(Detailed procedure would be provided here based on the reference)
Protocol 2: Purification of Flurbiprofen by Recrystallization
-
Dissolve the crude Flurbiprofen in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or acetone/hexane).
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For maximum recovery, the flask can be placed in an ice bath to further promote crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Troubleshooting workflow for Flurbiprofen synthesis.
Caption: Key steps in the Suzuki-Miyaura coupling for Flurbiprofen synthesis.
References
- 1. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 2. mycollegevcampus.com [mycollegevcampus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. The effect of the solvent recrystallization and particle size on wettability of ibuprofen [scielo.org.co]
- 6. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]
- 7. Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Optimizing Fluprofen Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fluprofen (also known as Flurbiprofen) in animal studies. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summaries of key data to ensure safe and effective experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By blocking these enzymes, this compound inhibits the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][2]
Q2: What are the common applications of this compound in animal research?
A2: this compound is utilized in animal models to study its analgesic, anti-inflammatory, and antipyretic properties.[1] It is frequently used in research related to arthritis, postoperative pain, and other inflammatory conditions.[3]
Q3: What is a suitable vehicle for preparing this compound for oral administration in rodents?
A3: A common and effective vehicle for oral administration of this compound in rodents is 0.5% methylcellulose (B11928114) in sterile water.[4] Other potential vehicles include corn oil and sesame oil, though these are not suitable for intravenous administration.[5]
Q4: How can I convert a known effective dose of this compound from one animal species to another?
A4: Direct dose conversion based on body weight alone is not accurate due to physiological and metabolic differences between species. A more reliable method is to use allometric scaling, which takes into account the body surface area. The following formula can be used to calculate the Human Equivalent Dose (HED) from an animal dose, and similar principles can be applied for animal-to-animal dose conversion using established Km factors.
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
A table of Km values for various species is provided in the Data Presentation section.[6][7]
Troubleshooting Guide
Issue 1: Signs of Gastrointestinal Distress (e.g., loss of appetite, dark stools, vomiting)
-
Potential Cause: this compound, like other NSAIDs, can cause gastrointestinal irritation and ulceration by inhibiting the protective effects of prostaglandins on the stomach lining.[8][9]
-
Recommended Actions:
-
Monitor Animals Closely: Regularly check for changes in appetite, stool consistency, and overall behavior.[10]
-
Administer with Food: Providing the dose with food can help minimize direct irritation to the gastric mucosa.
-
Dose Reduction: If signs of distress are observed, consider reducing the dose to the lowest effective level.
-
Gastroprotective Agents: In some study designs, co-administration with gastroprotective agents like proton pump inhibitors or misoprostol (B33685) may be considered, but potential interactions with the experimental outcomes must be evaluated.
-
Hydration: Ensure animals have free access to water to maintain hydration, which is crucial for overall health and drug tolerance.
-
Issue 2: Inconsistent or Lack of Efficacy
-
Potential Cause: The dosage may be too low, the administration technique may be improper, or the drug formulation may not be optimal.
-
Recommended Actions:
-
Verify Dosing: Double-check dose calculations and ensure the correct concentration of the dosing solution.
-
Proper Administration Technique: For oral gavage, ensure the tube is correctly placed in the esophagus to deliver the full dose to the stomach. For intraperitoneal injections, confirm the injection is within the peritoneal cavity. Refer to the detailed experimental protocols below.
-
Formulation Check: Ensure this compound is properly dissolved or suspended in the vehicle. Sonication or vortexing before each administration can help maintain a homogenous mixture.
-
Dose-Response Study: If efficacy is still a concern, a pilot dose-response study may be necessary to determine the optimal dose for your specific animal model and experimental endpoint.
-
Issue 3: Signs of Renal or Hepatic Toxicity (e.g., changes in urination, lethargy, jaundice)
-
Potential Cause: NSAIDs can potentially cause kidney or liver damage, although this is less common at therapeutic doses.[9][11] Cats are particularly sensitive to NSAID toxicity due to differences in drug metabolism.[8]
-
Recommended Actions:
-
Baseline Health Assessment: Ensure animals are healthy before starting the study. Pre-existing kidney or liver conditions can increase the risk of adverse effects.
-
Hydration: Maintaining adequate hydration is critical for renal function.
-
Monitor for Clinical Signs: Observe for changes in water consumption, urine output, or any signs of systemic illness.[10]
-
Biochemical Analysis: If toxicity is suspected, blood samples can be collected to assess kidney (BUN, creatinine) and liver (ALT, AST) function.
-
Dose Adjustment: If biochemical markers are elevated, a dose reduction or discontinuation of the drug may be necessary.
-
Data Presentation
Table 1: Recommended this compound Dosages in Various Animal Species
| Animal Species | Route of Administration | Recommended Dose Range | Reference(s) |
| Mouse | Oral | 10 - 50 mg/kg/day | [12] |
| Intraperitoneal | 5 - 10 mg/kg | [13] | |
| Rat | Oral | 10 mg/kg | [14] |
| Intravenous | 10 mg/kg | [14] | |
| Dog | Oral | 0.02 mg/kg/day (for chronic use) | [15] |
| Topical (ophthalmic) | 1 drop of 0.03% solution per eye | [16] | |
| Cat | Intravenous | 100 - 1000 µg/kg | [17] |
| Topical (ophthalmic) | 1 drop of 0.03% solution per eye | [1] | |
| Rabbit | Topical (transdermal) | 50 mg/kg | [18] |
| Intravenous (antipyretic) | Potent antipyretic effects observed | [19] | |
| Horse | Intravenous | 0.25 - 0.5 mg/kg | [20] |
| Cattle | Intravenous | 0.5 mg/kg | [21] |
Note: These are general recommendations. The optimal dose may vary depending on the specific experimental model and desired therapeutic effect. A pilot study to determine the optimal dose is always recommended.
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Route | Half-life (t½) | Cmax | Tmax | Reference(s) |
| Mouse | Oral | 3.4 hours | - | - | [2] |
| Rat | Intravenous | 2.5 hours | - | - | [2][14] |
| Dog | Oral | 10.1 hours | - | - | [2] |
| Cat | Topical (ophthalmic) | Plasma concentrations detected | 423 ± 56 ng/mL (Day 14) | - | [1] |
| Rabbit | Transdermal | 4.38 ± 0.57 hours | 1.89 ± 0.21 µg/mL | 4.00 ± 0.00 hours | [18] |
| Horse | Intravenous | R(-): 2.08 h, S(+): 1.81 h | - | - | [20] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Dashes indicate data not specified in the cited sources.
Experimental Protocols
Protocol 1: Oral Gavage in Mice
Materials:
-
This compound solution/suspension
-
Appropriate-sized gavage needle (e.g., 20-22 gauge for adult mice) with a ball tip
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and back.
-
Gavage Needle Measurement: Measure the gavage needle from the corner of the mouse's mouth to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Passage into Esophagus: As the needle reaches the pharynx, the mouse will likely swallow, which facilitates the passage of the needle into the esophagus. The needle should advance smoothly without resistance. If resistance is felt, withdraw and reposition.
-
Administration: Once the needle has reached the predetermined depth, slowly administer the this compound solution over 2-3 seconds.
-
Withdrawal: Gently remove the needle along the same path of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or fluid from the nose or mouth, for at least 15-30 minutes.
Protocol 2: Intraperitoneal (IP) Injection in Rats
Materials:
-
This compound solution
-
Sterile syringe and needle (e.g., 23-25 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Restraint: Securely restrain the rat, exposing the abdomen. One common method is to have the rat's back against your palm with your thumb and forefinger under its front legs.
-
Injection Site Identification: Locate the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
Site Preparation: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no blood or urine is aspirated. If fluid is drawn, withdraw the needle and use a new sterile needle for a different site.
-
Injection: Once proper placement is confirmed, inject the this compound solution.
-
Withdrawal: Remove the needle and return the rat to its cage.
-
Post-Procedure Monitoring: Observe the animal for any signs of pain, distress, or abdominal swelling.
Mandatory Visualizations
Signaling Pathways
Caption: this compound non-selectively inhibits COX-1 and COX-2 enzymes.
Caption: NSAIDs can inhibit NF-κB and MAPK/ERK signaling pathways.
Experimental Workflow
Caption: A typical workflow for in vivo studies involving this compound.
References
- 1. Evaluation of systemic absorption and renal effects of topical ophthalmic flurbiprofen and diclofenac in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The disposition and metabolism of flurbiprofen in several species including man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Feline drug metabolism and disposition: pharmacokinetic evidence for species differences and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. wjpmr.com [wjpmr.com]
- 8. Non-Steroidal Anti-Inflammatory Drug Use in Companion Animals [thelinksroadanimalclinic.com]
- 9. NSAIDs Nonsteroidal AntiInflammatory Drugs | VCA Animal Hospitals [vcahospitals.com]
- 10. NSAID (Non-Steroidal Anti-Inflammatory Drug) Medication guide for Animals | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 11. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 12. Chronic administration of R-flurbiprofen attenuates learning impairments in transgenic amyloid precursor protein mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Stereoselective pharmacokinetics of flurbiprofen in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of long-term topical flurbiprofen in limiting lens capsule opacities following phacoemulsification in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect oa a new anti-inflammatory drug, flurbiprofen, on the respiratory, haemodynamic and metabolic responses to E. coli endotoxin shock in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The antipyretic effect of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 21. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Flurbiprofen Crystallization & Purification Technical Support Center
Welcome to the Technical Support Center for Flurbiprofen (B1673479) Crystallization and Purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the crystallization and purification of flurbiprofen.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the crystallization of flurbiprofen?
A1: The main challenges in flurbiprofen crystallization include:
-
Polymorphism: Flurbiprofen is known to exist in multiple crystalline forms (polymorphs), with at least three reported forms and a hydrated phase.[1] Controlling the desired polymorphic form during crystallization is crucial as different polymorphs can exhibit different physicochemical properties, including solubility and stability.
-
Low Aqueous Solubility: As a Biopharmaceutics Classification System (BCS) Class II drug, flurbiprofen has low solubility in water, which can make crystallization from aqueous-based solvent systems difficult and can negatively impact its dissolution rate and bioavailability.[2]
-
Crystal Habit: Like many organic molecules, flurbiprofen may crystallize in a needle-like morphology, which can lead to poor flowability, filtration, and compaction properties during downstream processing.[3]
Q2: How can the solubility of flurbiprofen be improved for crystallization?
A2: Several techniques can be employed to enhance the solubility of flurbiprofen:
-
Co-solvents: Using a mixture of solvents can significantly increase solubility. For instance, propylene (B89431) glycol and ethanol (B145695) have been shown to be effective co-solvents.[4]
-
Solid Dispersions: Creating solid dispersions with hydrophilic carriers like polyethylene (B3416737) glycols (PEGs) can improve the dissolution rate.[5][6]
-
Cyclodextrins: Complexation with β-cyclodextrin has been demonstrated to increase the aqueous solubility of flurbiprofen.[4]
-
Spherical Crystallization: This technique can be used to improve not only the solubility but also the flow properties and compressibility of flurbiprofen crystals.[7][8]
Q3: Why is chiral purification of flurbiprofen important?
A3: Flurbiprofen is a chiral compound, existing as (S)-(+)-flurbiprofen and (R)-(-)-flurbiprofen enantiomers. The (S)-enantiomer possesses the desired anti-inflammatory activity, while the (R)-enantiomer has significantly less therapeutic effect and may contribute to side effects such as gastrointestinal irritation.[9][10][11] Therefore, separating the enantiomers is critical to produce a more effective and safer drug product.
Q4: What are the common impurities found in flurbiprofen?
A4: Impurities in flurbiprofen can originate from the synthesis process or degradation. These can include process-related substances and structurally similar analogs.[12] Some known impurities are listed by pharmacopeias and include compounds like Flurbiprofen EP Impurity A, B, C, D, and E.[12][] It is essential to monitor and control these impurities to ensure the safety and efficacy of the final product.
Troubleshooting Guides
Crystallization Issues
| Problem | Potential Cause | Suggested Solution |
| No crystals are forming. | The solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. Alternatively, if you have more solute, add it to the solution with gentle heating and stirring until saturation is achieved.[14] |
| The temperature is not optimal for nucleation. | Experiment with different temperatures. Some systems require cooling to induce crystallization, while others may benefit from a slight increase in temperature to enhance evaporation.[14] | |
| Presence of impurities inhibiting nucleation. | Filter the solution while hot to remove any particulate impurities. If possible, try a different batch of solvent or recrystallize the starting material once more. | |
| Oiling out instead of crystallization. | The supersaturation level is too high, or the cooling rate is too fast. | Add a small amount of additional solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding the solution with a small crystal of the desired polymorph can also help. |
| The chosen solvent is inappropriate. | Experiment with different solvent systems. A solvent in which the compound is sparingly soluble at room temperature but readily soluble at higher temperatures is ideal. | |
| Formation of the wrong polymorph. | Crystallization conditions (solvent, temperature, cooling rate) favor the undesired form. | Modify the crystallization conditions. The use of polymer-induced heteronucleation has been shown to be effective in selectively producing specific flurbiprofen polymorphs.[1] |
| Needle-like crystal morphology. | The intrinsic crystal structure and strong intermolecular interactions in one direction favor anisotropic growth. | Use additives or growth modifiers that can adsorb to specific crystal faces and inhibit growth in that direction. Changing the solvent system can also influence crystal habit.[3] |
Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Poor chiral resolution in HPLC. | The chiral stationary phase (CSP) is not suitable. | Select a CSP known to be effective for profens, such as a vancomycin-based (e.g., Chirobiotic V) or microcrystalline cellulose (B213188) triacetate column.[10][15] |
| The mobile phase composition is not optimized. | Adjust the pH, buffer molarity, and organic modifier (e.g., tetrahydrofuran (B95107), 2-propanol, methanol) in the mobile phase to improve selectivity and resolution.[15] | |
| Co-elution of impurities with the main peak in HPLC. | The chromatographic method lacks specificity. | Develop a more specific HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column chemistry.[16][17] Peak purity analysis using a photodiode array (PDA) detector can confirm co-elution.[16] |
| Low recovery after purification. | The chosen purification technique is not efficient for the scale. | For small-scale, high-purity requirements, preparative HPLC or SFC are suitable.[18] For larger scales, consider optimizing recrystallization conditions. |
| The compound is degrading during the purification process. | Ensure the purification conditions (e.g., pH, temperature) are within the stability range of flurbiprofen. |
Quantitative Data
Table 1: Solubility of (±)-Flurbiprofen in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~25 mg/mL | [19] |
| Dimethylformamide (DMF) | ~25 mg/mL | [19] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL | [19] |
| Phosphate (B84403) Buffered Saline (PBS), pH 7.2 | ~0.9 mg/mL | [19] |
| PEG 400 | Highest among PEG-400, Propylene glycol, Tween-80 | [20] |
| Propylene Glycol | 19.43 times increase compared to water | [4] |
| PEG 10000 (with solid dispersion) | Higher than PEG 8000 solid dispersion | [5] |
Table 2: Analytical Methods for Flurbiprofen Purity and Quantification
| Method | Stationary Phase / System | Mobile Phase / Conditions | Detection | Reference |
| HPLC | Gemini C18 column (5 µm; 4.6 mm × 250 mm) | 30 mM Disodium (B8443419) hydrogen phosphate (pH 7.0) : Acetonitrile (B52724) (50:50) | UV at 247 nm | [16] |
| Chiral HPLC | Vancomycin-based CSP (Chirobiotic V™) | 20% Tetrahydrofuran in 100 mM Ammonium (B1175870) nitrate (B79036) (pH 5) | Not specified | [15] |
| Chiral TLC | Microcrystalline cellulose triacetate plates | Ethanol : Acetic acid solution (pH 3.0; 60:40, v/v) | Not specified | [10] |
| Capillary Zone Electrophoresis | Fused silica (B1680970) capillary | 20 mM ACES, 20 mM imidazole, 10 mM α-cyclodextrin (pH 7.3) | UV at 232 nm | [21] |
| GC-MS | - | Derivatization with MSTFA | SIM mode (m/z 180) | [22] |
Experimental Protocols
Protocol 1: Chiral Resolution of Flurbiprofen using HPLC
This protocol is based on the method described for a vancomycin-based chiral stationary phase.[15]
-
System Preparation:
-
HPLC Column: Bonded vancomycin (B549263) chiral stationary phase (e.g., Chirobiotic V™).
-
Mobile Phase: Prepare a solution of 20% tetrahydrofuran in 100 mM ammonium nitrate. Adjust the pH to 5.0.
-
Flow Rate: Typically 1.0 mL/min, but may require optimization.
-
Detection: UV detector at a suitable wavelength (e.g., 247 nm).[19]
-
-
Sample Preparation:
-
Dissolve racemic flurbiprofen in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the analysis and record the chromatogram. The two enantiomers should be resolved into separate peaks.
-
Protocol 2: Purity Analysis of Flurbiprofen by HPLC
This protocol is based on a validated method for determining flurbiprofen purity.[16]
-
System Preparation:
-
HPLC Column: Gemini C18 (5 µm; 4.6 mm × 250 mm) or equivalent.
-
Mobile Phase: Prepare a 30 mM solution of disodium hydrogen phosphate and adjust the pH to 7.0. Mix this with acetonitrile in a 50:50 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 247 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the flurbiprofen sample in the mobile phase to a concentration within the linear range of the method (e.g., 5-50 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase.
-
Inject the sample and run the isocratic method.
-
The retention time for flurbiprofen should be around 3.2 minutes under these conditions.[16]
-
Analyze the chromatogram for the presence of any impurity peaks.
-
Visualizations
Caption: Workflow for Crystallization and Chiral Purification of Flurbiprofen.
Caption: Decision tree for troubleshooting common crystallization issues.
References
- 1. New Form Discovery for the Analgesics Flurbiprofen and Sulindac Facilitated by Polymer-Induced Heteronucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal growth and morphology control of needle-shaped organic crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. FORMULATION AND EVALUATION OF FLURBIPROFEN TABLET USING SPHERICAL CRYSTALLIZATION FOR SOLUBILITY ENHANCEMENT - Europub [europub.co.uk]
- 9. Chiral resolution of (±)-flurbiprofen using molecularly imprinted hydrazidine-modified cellulose microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct resolution and quantitative analysis of flurbiprofen enantiomers using microcrystalline cellulose triacetate plates: applications to the enantiomeric purity control and optical isomer determination in widely consumed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 14. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 15. Chiral resolution of flurbiprofen and ketoprofen enantiomers by HPLC on a glycopeptide-type column chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. archives.ijper.org [archives.ijper.org]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Determination of ibuprofen and flurbiprofen in pharmaceuticals by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
minimizing Fluprofen toxicity in cell culture
Welcome to the Technical Support Center for Fluprofen. This guide is designed for researchers, scientists, and drug development professionals to provide answers and solutions for minimizing this compound-associated toxicity in cell culture experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound (often referred to as Flurbiprofen) is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the nonselective inhibition of cyclooxygenase enzymes, COX-1 and COX-2, which are key in the synthesis of prostaglandins (B1171923) involved in inflammation.[1]
Q2: What are the primary mechanisms of this compound-induced cytotoxicity in vitro? A2: this compound-induced toxicity in cell culture is multifactorial and primarily involves:
-
Mitochondrial Dysfunction: It can inhibit mitochondrial respiration and uncouple oxidative phosphorylation.[2] This includes inhibiting the mitochondrial permeability transition (MPT) pore opening, which can lead to mitochondrial-related cell death.[3][4]
-
Induction of Apoptosis: Toxicity often manifests as programmed cell death (apoptosis). This is triggered by mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspases (e.g., caspase-3 and -9).[3][5]
-
Oxidative Stress: Like many NSAIDs, this compound can induce an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity, leading to cellular damage.[6][7][8]
-
Endoplasmic Reticulum (ER) Stress: Some NSAIDs have been shown to induce ER stress, which can trigger an apoptotic response.[9]
Q3: What is a typical starting concentration range for this compound in cell culture? A3: The effective concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Based on published data, IC50 values (the concentration that inhibits 50% of cell viability or function) can range from low micromolar (µM) to higher concentrations. For example, IC50 values for reducing prostaglandin (B15479496) E2 have been reported between 5 µM and 12 µM in various cancer cell lines.[10] Always start with a broad range (e.g., 1 µM to 500 µM) to determine the IC50 for your experimental system.
Q4: How do media components, like the solvent and serum, affect this compound toxicity? A4: Media components can significantly alter the apparent toxicity of this compound:
-
Solvent: The choice of solvent (e.g., DMSO or ethanol) and its final concentration can impact cell viability. For instance, some studies on the related NSAID ibuprofen (B1674241) showed that it was consistently cytotoxic when dissolved in 0.5% DMSO but not in 0.05% DMSO or ethanol.[11] It is critical to include a vehicle control (media with the same final concentration of the solvent) in all experiments.
-
Serum (FBS): The presence or absence of fetal bovine serum (FBS) can affect drug availability and toxicity. Ibuprofen was found to be more cytotoxic in serum-free medium, likely due to the drug binding to albumin in the serum, which reduces its effective free concentration.[11][12]
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Excessive Cell Death at Low Concentrations | Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is low (typically ≤0.1% v/v) and non-toxic to your cells. Always include a vehicle-only control.[11] |
| High Cell Sensitivity: The cell line being used is particularly sensitive to NSAID-induced mitochondrial stress. | Perform a thorough dose-response curve starting from a very low concentration (e.g., nanomolar range) to accurately determine the IC50. | |
| Contamination: Mycoplasma or other microbial contamination can weaken cells and increase their sensitivity to chemical stressors.[13] | Test cultures for contamination. If positive, discard the culture and start with a fresh, uncontaminated stock.[13] | |
| High Variability Between Experiments | Inconsistent Cell Health/Passage Number: Cells at high passage numbers or with poor initial health may respond differently.[13] | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.[13] |
| Drug Preparation: Inconsistent preparation of this compound stock or working solutions. | Prepare fresh stock solutions regularly. Ensure the drug is fully dissolved before diluting to final concentrations. Vortex solutions before adding them to the culture medium. | |
| Assay Timing: The timing of the viability assay can significantly impact results, especially for cytostatic vs. cytotoxic effects. | Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal endpoint for your specific research question and cell line.[14] | |
| No Observable Effect on Cells | Drug Concentration Too Low: The concentrations used are below the effective range for the specific cell line. | Test a much broader and higher range of concentrations. Review literature for typical IC50 values for similar cell types.[10][14] |
| Drug Inactivation/Binding: The drug may be binding to proteins in the serum or to the plastic of the cultureware, reducing its effective concentration.[11] | Consider reducing the serum concentration during the treatment period (if tolerated by the cells) or using special low-binding plates. | |
| Incorrect Drug/Stock: The this compound stock may have degraded or was prepared incorrectly. | Prepare a fresh stock solution from a reliable source. Store the stock solution in small aliquots at -20°C or -80°C, protected from light. |
Section 3: Data Presentation
Table 1: Example IC50 Values for Flurbiprofen (B1673479) and a Derivative
The following table summarizes published IC50 values to provide a reference for designing dose-response experiments. Note that values are highly dependent on the cell line, endpoint measured, and incubation time.
| Compound | Cell Line | Endpoint Measured | Incubation Time | IC50 Value |
| R-Flurbiprofen[10] | HeLa (Cervical Cancer) | PGE₂ Reduction | Not Specified | 5.1 µM |
| R-Flurbiprofen[10] | A-549 (Lung Cancer) | PGE₂ Reduction | Not Specified | 5.6 µM |
| R-Flurbiprofen[10] | HCA-7 (Colon Cancer) | PGE₂ Reduction | Not Specified | 11.7 µM |
| SGK597 (Derivative)[14] | MCF-7 (Breast Cancer) | Cytotoxicity (WST-8) | 24 hours | 28.74 µM |
| SGK597 (Derivative)[14] | MCF-7 (Breast Cancer) | Cytotoxicity (WST-8) | 48 hours | 17.28 µM |
| SGK597 (Derivative)[14] | MCF-10A (Non-cancerous) | Cytotoxicity (WST-8) | 24 hours | 65.9 µM |
| SGK597 (Derivative)[14] | MCF-10A (Non-cancerous) | Cytotoxicity (WST-8) | 48 hours | 50.5 µM |
Section 4: Key Experimental Protocols & Workflows
Experimental Workflow for Assessing Cytotoxicity
The following diagram outlines a standard workflow for determining the cytotoxic effects of this compound in a cell culture setting.
Caption: Standard workflow for this compound cytotoxicity assessment.
Protocol 1: Determining IC50 with MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the appropriate wells. Include wells for vehicle control (medium with solvent) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessing Membrane Integrity with LDH Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity (necrosis).
Materials:
-
Cells and plates prepared as in the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions).
-
Lysis Buffer (provided in kit, for maximum LDH release control).
Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
Prepare Controls: In addition to your experimental wells, set up controls as per the kit's instructions:
-
Untreated Control: Spontaneous LDH release.
-
Vehicle Control: Spontaneous LDH release with solvent.
-
Maximum LDH Release Control: Treat cells with the kit's Lysis Buffer 45 minutes before the end of incubation.
-
-
Sample Collection: At the end of the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (usually ~30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Measurement: Read the absorbance at the wavelength specified by the kit (commonly 490 nm).
-
Analysis: Calculate cytotoxicity using the formula provided by the manufacturer, which typically normalizes the sample's LDH release to the spontaneous and maximum release controls.
Section 5: Signaling Pathways and Mitigation Strategies
Signaling Pathway: this compound-Induced Mitochondrial Apoptosis
This compound, like other NSAIDs, can induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves disrupting mitochondrial function, which acts as a central hub for cell death signaling.
Caption: this compound-induced mitochondrial pathway of apoptosis.
Strategies for Minimizing Cytotoxicity
-
Co-treatment with Antioxidants: Since oxidative stress is a key toxicity mechanism, co-administering an antioxidant may be protective. For example, the flavonoid quercetin (B1663063) has been shown to protect against NSAID-induced inhibition of mitochondrial complex I.[15] This strategy should be validated to ensure it does not interfere with the primary experimental objective.
-
Use of Nanoparticle Delivery Systems: Encapsulating this compound in nanoparticles can improve its solubility, provide sustained release, and allow for targeted delivery, potentially reducing off-target toxicity to non-target cells.[16][17]
-
Dose and Time Optimization: The most straightforward method to minimize toxicity is to use the lowest effective concentration for the shortest duration necessary to achieve the desired experimental outcome. This requires careful optimization through dose-response and time-course studies.
-
Selection of Cell Type: If possible, use cell lines that are less sensitive to this compound's off-target effects, or compare results between a sensitive and a resistant cell line to distinguish specific from non-specific toxicity. For example, a flurbiprofen derivative showed significantly lower toxicity in non-cancerous MCF-10A cells compared to MCF-7 cancer cells.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. Stereoselective and substrate-dependent inhibition of hepatic mitochondria beta-oxidation and oxidative phosphorylation by the non-steroidal anti-inflammatory drugs ibuprofen, flurbiprofen, and ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flurbiprofen, a Cyclooxygenase Inhibitor, Protects Mice from Hepatic Ischemia/Reperfusion Injury by Inhibiting GSK-3β Signaling and Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flurbiprofen, a cyclooxygenase inhibitor, protects mice from hepatic ischemia/reperfusion injury by inhibiting GSK-3β signaling and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibuprofen Induces Mitochondrial-Mediated Apoptosis Through Proteasomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of flurbiprofen genotoxicity and cytotoxicity in rat bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-steroidal anti-inflammatory drugs caused an outbreak of inflammation and oxidative stress with changes in the gut microbiota in rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ibuprofen Increases the Hepatotoxicity of Ethanol through Potentiating Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-steroidal anti-inflammatory drugs induce immunogenic cell death in suppressing colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of ibuprofen on the viability and proliferation of rainbow trout liver cell lines and potential problems and interactions in effects assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 13. 細胞培養中に生じる細胞死のトラブルシューティング [sigmaaldrich.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Inhibition of mitochondrial complex I by various non-steroidal anti-inflammatory drugs and its protection by quercetin via a coenzyme Q-like action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design of Targeted Flurbiprofen Biomimetic Nanoparticles for Management of Arthritis: In Vitro and In Vivo Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of different molecular weight PLGA on flurbiprofen nanoparticles: formulation, characterization, cytotoxicity, and in vivo anti-inflammatory effect by using HET-CAM assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Flurbiprofen Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the in vivo bioavailability of Flurbiprofen (B1673479).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at improving Flurbiprofen's bioavailability.
Issue 1: Low Bioavailability Despite Formulation Efforts
-
Question: We have formulated Flurbiprofen using a specific technique (e.g., nanoparticles, solid dispersion), but the in vivo bioavailability in our animal model remains low. What are the potential reasons and how can we troubleshoot this?
-
Answer:
-
Inadequate Physicochemical Characterization: Ensure that the formulation has been thoroughly characterized. For instance, in solid dispersions, confirm the amorphous state of Flurbiprofen, as crystalline forms will not lead to enhanced solubility.[1] For nanoparticles, verify particle size, zeta potential, and encapsulation efficiency, as these parameters are critical for oral absorption.[2][3]
-
Poor In Vitro-In Vivo Correlation (IVIVC): A high in vitro dissolution rate does not always guarantee high in vivo bioavailability.[4] Consider the following:
-
Gastrointestinal (GI) Tract Instability: The formulation may not be stable in the harsh environment of the GI tract. Assess the stability of your formulation in simulated gastric and intestinal fluids.
-
First-Pass Metabolism: Flurbiprofen undergoes extensive first-pass metabolism.[1] Your formulation strategy might not be effectively protecting the drug from metabolic enzymes in the gut wall and liver.
-
Efflux Transporters: Flurbiprofen may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen, reducing its net absorption.
-
-
Animal Model Considerations: The pharmacokinetics of Flurbiprofen can vary between species.[5] Ensure the chosen animal model is appropriate and consider potential differences in drug metabolism and absorption compared to humans.[6][7]
-
Dosing and Administration: Inconsistent or improper administration techniques can lead to high variability and poor absorption.[8] Ensure accurate and consistent dosing. For oral gavage, minimize stress to the animals as it can affect GI physiology.
-
Issue 2: High Variability in Pharmacokinetic Data
-
Question: We are observing significant inter-animal variability in the plasma concentration-time profiles of Flurbiprofen. What could be the cause and how can we minimize it?
-
Answer:
-
Formulation Heterogeneity: Ensure your formulation is homogenous. For instance, in solid dispersions, the drug should be uniformly dispersed in the carrier. For nanoformulations, ensure a narrow particle size distribution.[3]
-
Animal-Related Factors:
-
Experimental Technique:
-
Dosing Accuracy: Use precise and consistent dosing techniques.[8]
-
Blood Sampling: Standardize the blood sampling times and procedures to minimize variability.
-
-
Issue 3: Difficulty in Formulating Stable Nanoparticles
-
Question: We are struggling to produce stable Flurbiprofen-loaded nanoparticles with consistent particle size and high encapsulation efficiency. What are the key parameters to optimize?
-
Answer:
-
Stabilizer Selection and Concentration: The choice and concentration of stabilizers (e.g., PVA, PVP, poloxamer 188) are critical for preventing particle aggregation.[9] Experiment with different stabilizers and concentrations to find the optimal system for your nanoparticle type.
-
Solvent System: The organic solvent and its ratio to the aqueous phase can significantly impact nanoparticle formation and characteristics.
-
Homogenization/Sonication Parameters: The energy input during emulsification (e.g., homogenization speed and time, sonication amplitude and duration) is a key factor in controlling particle size.[10]
-
Drug-to-Polymer Ratio: This ratio affects both encapsulation efficiency and drug release profiles.[11] A systematic optimization using a design of experiments (DoE) approach, such as a Box-Behnken design, can be highly effective.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to enhance the oral bioavailability of Flurbiprofen?
A1: The most common strategies focus on improving the poor aqueous solubility of Flurbiprofen, which is a BCS Class II drug.[12][13] These include:
-
Solid Dispersions: Dispersing Flurbiprofen in a hydrophilic carrier in a solid state can enhance its dissolution rate by converting the drug to an amorphous form and increasing its wettability.[1][4]
-
Nanoparticles: Reducing the particle size of Flurbiprofen to the nanometer range increases the surface area for dissolution, leading to improved absorption.[2][3][9]
-
Cyclodextrin (B1172386) Complexation: Encapsulating Flurbiprofen within cyclodextrin molecules forms an inclusion complex with enhanced aqueous solubility.[14][15]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract, facilitating drug solubilization and absorption.[16][17][18]
-
Liposomes: These lipid-based vesicles can encapsulate Flurbiprofen, potentially altering its pharmacokinetic profile and enhancing its therapeutic efficacy.[19]
Q2: How much can the bioavailability of Flurbiprofen be improved using these techniques?
A2: Significant improvements in bioavailability have been reported. For example:
-
Nanoparticles: A 211.6% relative bioavailability was observed for Flurbiprofen nanoparticles compared to a suspension.[2][20] Another study reported a nine-fold higher AUC for nanoparticles compared to a commercial product.[3]
-
Solid Dispersions: A solid dispersion with cycloamylose showed higher AUC and Cmax values compared to a commercial product.[14]
-
SEDDS: A Self-Microemulsifying Drug Delivery System (SMEDDS) increased Flurbiprofen absorption by 1.78-fold compared to a conventional capsule.[16]
-
Transdermal Lipid Nanoparticles: The bioavailability of Flurbiprofen increased by 4.4 times with a transdermal gel formulation compared to oral administration.[21]
Q3: What are the key considerations when choosing a bioavailability enhancement strategy for Flurbiprofen?
A3: The choice of strategy depends on several factors:
-
Desired Pharmacokinetic Profile: Do you need a rapid onset of action or sustained release? For example, fast-dissolving tablets can provide rapid release[22][23], while some nanoparticle formulations can offer controlled release.[11]
-
Route of Administration: While most strategies focus on oral delivery, some, like lipid nanoparticles, have been explored for transdermal delivery.[21]
-
Scalability and Manufacturing: Consider the ease and cost-effectiveness of scaling up the formulation for potential commercial production. Solid dispersion techniques are often considered low-cost and widely employed.[12]
-
Excipient Compatibility: Ensure that all excipients used in the formulation are compatible with Flurbiprofen and are approved for the intended route of administration.
Q4: Are there any in vivo models that are particularly well-suited for studying Flurbiprofen bioavailability?
A4: Rats, particularly Wistar[2][24] and Sprague-Dawley[3][14] strains, are commonly used animal models for pharmacokinetic studies of Flurbiprofen. Rabbits have also been used.[15][25] It is important to note that the pharmacokinetics of Flurbiprofen can be stereoselective and may differ between species and humans.[6][7]
Data Presentation
Table 1: Summary of In Vivo Bioavailability Enhancement of Flurbiprofen Formulations
| Formulation Type | Animal Model | Key Pharmacokinetic Improvement | Reference |
| Nanoparticles (HP-β-CD-PACA) | Wistar Rats | 211.6% relative bioavailability compared to suspension | [2][20] |
| Nanoparticles (Sucrose-based) | Rats | ~9-fold higher AUC than commercial product | [3] |
| Solid Dispersion (Cycloamylose) | Rats | Higher AUC and Cmax than commercial product | [14] |
| Solid Dispersion (PEG 6000) | Rabbits | Enhanced absorption (Cmax: 11445.46 ng/ml vs 9140.84 ng/ml for control) | [25] |
| SMEDDS | Mice | 1.78-fold increase in absorption compared to capsule | [16] |
| Solid SNEDDS | Rats | 1.93-fold increase in AUC compared to raw Flurbiprofen suspension | [13] |
| Transdermal Lipid Nanoparticles | --- | 4.4-fold increase in bioavailability compared to oral administration | [21] |
| Stealth Liposomes | Arthritis-induced Rats | Increased AUC and half-life, reduced clearance | [19] |
Experimental Protocols
1. Preparation of Flurbiprofen-Loaded Nanoparticles by Emulsion Solvent Polymerization [2]
-
Step 1: Inclusion Complex Formation: Prepare a hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex with Flurbiprofen.
-
Step 2: Emulsification: Dissolve the inclusion complex in an organic phase and emulsify it in an aqueous phase containing a stabilizer.
-
Step 3: Polymerization: Initiate the polymerization of a monomer (e.g., alkyl-cyanoacrylate) in the emulsion.
-
Step 4: Nanoparticle Recovery: Purify the resulting nanoparticle suspension by centrifugation or dialysis to remove unreacted monomers and other impurities.
2. Preparation of Flurbiprofen Solid Dispersion by Solvent Evaporation Method [10][25][26]
-
Step 1: Dissolution: Dissolve Flurbiprofen and a hydrophilic carrier (e.g., PEG 6000) in a suitable organic solvent (e.g., acetone, ethanol).[10][25]
-
Step 2: Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 45°C).[10][25]
-
Step 3: Drying: Dry the resulting solid mass in a desiccator or vacuum oven to remove residual solvent.[10][25]
-
Step 4: Pulverization and Sieving: Grind the dried solid dispersion to obtain a uniform powder.[10]
3. Preparation of Flurbiprofen Self-Microemulsifying Drug Delivery System (SMEDDS) [18][27]
-
Step 1: Component Selection: Determine the solubility of Flurbiprofen in various oils, surfactants, and co-surfactants.
-
Step 2: Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the microemulsion region for different ratios of oil, surfactant, and co-surfactant.
-
Step 3: Formulation: Prepare the SMEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio, followed by the addition of Flurbiprofen until it is completely dissolved.
Visualizations
Caption: Workflow for Flurbiprofen Nanoparticle Preparation and Evaluation.
Caption: Strategies to Overcome Poor Flurbiprofen Bioavailability.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Enhanced bioavailability of orally administered flurbiprofen by combined use of hydroxypropyl-cyclodextrin and poly(alkyl-cyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of flurbiprofen-loaded nanoparticles with a narrow size distribution using sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. The disposition and metabolism of flurbiprofen in several species including man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective pharmacokinetics of flurbiprofen in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective pharmacokinetics of flurbiprofen in humans and rats. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. benchchem.com [benchchem.com]
- 11. seejph.com [seejph.com]
- 12. Fabrication, In Vitro and In Vivo Evaluation of Non-Ordered Mesoporous Silica-Based Ternary Solid Dispersions for Enhanced Solubility of Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flurbiprofen-Loaded Solid SNEDDS Preconcentrate for the Enhanced Solubility, In-Vitro Dissolution and Bioavailability in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced solubility and bioavailability of flurbiprofen by cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced oral bioavailability of antiinflammatory drug flurbiprofen in rabbits by tri-O-methyl-beta-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of self-microemulsifying drug delivery for flurbiprofen. [wisdomlib.org]
- 17. Development of novel flurbiprofen-loaded solid self-microemulsifying drug delivery system using gelatin as solid carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Flurbiprofen-Loaded Stealth Liposomes: Studies on the Development, Characterization, Pharmacokinetics, and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Lipid nanoparticles for transdermal delivery of flurbiprofen: formulation, in vitro, ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Formulation and Pharmacokinetics of Flurbiprofen Sublimated Fast Dissolving Tablets | Semantic Scholar [semanticscholar.org]
- 23. scielo.br [scielo.br]
- 24. Concentration-dependent plasma protein binding of flurbiprofen in the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bepls.com [bepls.com]
- 26. scielo.br [scielo.br]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Flurbiprofen and Ibuprofen Formulation
Disclaimer: The drug "Fluprofen" is not a recognized pharmaceutical agent. This guide addresses common formulation issues for Flurbiprofen (B1673479) and Ibuprofen (B1674241), two non-steroidal anti-inflammatory drugs (NSAIDs) that are likely the subject of your query.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the formulation of Flurbiprofen and Ibuprofen.
Frequently Asked Questions (FAQs)
Q1: What are the most common formulation challenges with Flurbiprofen and Ibuprofen?
A1: Both Flurbiprofen and Ibuprofen are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs.[1] This means they have high permeability but low aqueous solubility.[2][3] The primary formulation challenges stem from this poor solubility and include:
-
Low Dissolution Rate and Bioavailability: The rate at which the drug dissolves in the gastrointestinal tract is often the limiting step for absorption, leading to poor bioavailability.[2][4] This necessitates higher doses, which can increase the risk of side effects.[5][6]
-
Gastrointestinal (GI) Toxicity: As NSAIDs, both drugs can cause irritation to the stomach lining, leading to side effects like dyspepsia, gastritis, and in severe cases, peptic ulcers.[7][8] This is partly due to the drug's mechanism of action (inhibiting protective prostaglandins) and can be worsened by the prolonged contact of poorly soluble drug particles with the gastric mucosa.[9]
-
Bitter Taste: Both compounds have a pronounced bitter taste, which is a significant hurdle for developing patient-friendly oral formulations, especially for pediatric, geriatric, or orally disintegrating tablets.[10][11]
-
Poor Powder Properties (especially Ibuprofen): Ibuprofen often crystallizes as needle-shaped (acicular) particles, which leads to poor flowability and compaction properties, complicating the manufacturing of tablets and capsules.[6][12]
-
Polymorphism (especially Flurbiprofen): Flurbiprofen is known to exist in multiple crystalline forms (polymorphs), which can have different solubilities and stabilities, potentially impacting the final product's performance and consistency.[13]
Q2: How can I improve the aqueous solubility and dissolution rate of my formulation?
A2: Several effective strategies can be employed to enhance the solubility and dissolution of Flurbiprofen and Ibuprofen. The choice of method often depends on the desired dosage form and available manufacturing capabilities. Key approaches include:
-
Solid Dispersions: This is a widely used and highly effective technique. It involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[14][15] Common methods include solvent evaporation, melt extrusion, and spray drying.[16][17]
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution.[2][18] Techniques like nanoprecipitation or high-pressure homogenization can be used.[19]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with significantly higher aqueous solubility.[2][20][21]
-
Co-crystallization: This involves creating a new crystalline solid form composed of the active pharmaceutical ingredient (API) and a benign coformer. Co-crystals can exhibit dramatically different (and improved) physicochemical properties, including solubility and stability.[2][22]
Below is a decision-making workflow for selecting a solubility enhancement strategy.
Caption: Workflow for selecting a solubility enhancement strategy.
Troubleshooting Guides
Issue 1: Low Bioavailability and Inconsistent Dissolution Profiles
Question: My tablet formulation shows slow and variable dissolution, leading to poor in vivo performance. How can I troubleshoot this?
Answer: Slow and variable dissolution is a classic problem for BCS Class II compounds. The issue likely lies in the solid-state properties of the drug within your formulation.
Troubleshooting Steps:
-
Characterize the API's Solid State:
-
Problem: The drug may be in a stable, low-solubility crystalline form. For Flurbiprofen, different polymorphs could be present.
-
Solution: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the crystalline form.[23][24] If a more soluble (metastable) form exists, investigate methods to stabilize it.
-
-
Implement a Solubility Enhancement Technique:
-
Problem: The formulation relies on simple micronization, which may not be sufficient to overcome the solubility barrier.
-
Solution: Develop a solid dispersion. This technique converts the drug to an amorphous state within a hydrophilic carrier, which can significantly boost the dissolution rate.[2][25] A study on Flurbiprofen, for example, showed that a solid dispersion with the polymer AQOAT AS and a surfactant enhanced solubility 44-fold and achieved 99.86% drug release in 15 minutes.[1]
-
-
Optimize Excipient Selection:
-
Problem: The chosen fillers or binders may be hindering tablet disintegration or drug wetting.
-
Solution: Incorporate a superdisintegrant like croscarmellose sodium to ensure rapid tablet breakup.[26] Also, consider adding a surfactant (e.g., sodium lauryl sulfate) to the formulation to improve the wetting of the hydrophobic drug particles.
-
Quantitative Data Summary: Solubility & Dissolution Enhancement
| Drug | Formulation Strategy | Key Excipients | Solubility/Dissolution Improvement | Reference |
| Flurbiprofen | Solid Dispersion (Spray Dried) | Cycloamylose (1:1 ratio) | ~12-fold increase in solubility, 2-fold increase in dissolution. | [20] |
| Flurbiprofen | Solid Dispersion | AQOAT AS, SLS (1:5:2) | 44-fold enhancement in solubility; 99.86% release in 15 min. | [1] |
| Flurbiprofen | Physical Mixture | Sepitrap 4000 (1:2 ratio) | 369.87% increase in saturation solubility. | [23] |
| Flurbiprofen | Solid Dispersion | PEG 10000 (1:4 ratio) | Dissolution efficiency increased by 2.5 folds. | [24] |
| Ibuprofen | Solid Dispersion | HPMC, Poloxamer (10:3:2) | ~4-fold improvement in bioavailability. | [27] |
| Ibuprofen | Poloxamer Gel | Poloxamer 188, Menthol (B31143) | Maximum solubility of 1.2 mg/mL achieved. | [28] |
Issue 2: Formulation Causes Gastric Irritation
Question: How can I formulate Flurbiprofen/Ibuprofen to minimize the risk of stomach upset and gastric mucosal damage?
Answer: GI side effects are caused by both a local and a systemic mechanism. Systemically, NSAIDs inhibit the COX-1 enzyme, which reduces the production of prostaglandins (B1171923) that protect the stomach lining.[7] Locally, direct contact of acidic drug crystals can cause irritation.
Mitigation Strategies:
-
Enhance Solubility and Dissolution: A faster-dissolving formulation reduces the residence time of solid drug particles in the stomach, minimizing direct irritation. All the methods described in Issue 1 (Solid Dispersions, Nanonization, etc.) are primary strategies for reducing local GI effects.
-
Enteric Coating:
-
Mechanism: Apply a pH-sensitive polymer coating to the tablet or granules. This coating is insoluble in the acidic environment of the stomach (pH 1-3) but dissolves readily in the more neutral pH of the small intestine (pH > 5.5).
-
Benefit: This prevents the drug from being released in the stomach, protecting the gastric mucosa from direct contact.
-
-
Use of Buffering Agents: Incorporating buffering agents into the formulation can increase the local pH around the dissolving drug particle, which can improve the dissolution rate of these weakly acidic drugs.
-
Co-administration with Proton Pump Inhibitors (PPIs): While a clinical strategy rather than a formulation one, it's relevant for development. Formulations can be developed as fixed-dose combinations with a PPI. Studies show that combining an NSAID with a PPI provides the best protection from GI symptoms.[9]
The diagram below illustrates the mechanism of NSAID-induced gastric damage.
Caption: Mechanism of NSAID-induced gastric mucosal injury.
Issue 3: The Formulation has an Unacceptable Bitter Taste
Question: My oral liquid/orally disintegrating tablet (ODT) formulation is extremely bitter. What taste-masking techniques are effective for these drugs?
Answer: The intense bitterness of Flurbiprofen and Ibuprofen is a major challenge. Simply adding sweeteners is often insufficient.[11] A physical barrier between the drug and the taste buds is usually required.
Effective Taste-Masking Approaches:
-
Polymer Coating/Microencapsulation:
-
Technique: Coat the drug particles with a taste-masking polymer.[29] Fluidized bed coating is a common and effective method.[30]
-
Polymer Choice: Use polymers that are insoluble at the neutral pH of saliva but dissolve in the stomach's acidic environment. Eudragit® E PO is a classic example that forms a complex with acidic drugs like ibuprofen at mouth pH, effectively masking the taste.[31]
-
-
Inclusion Complexation:
-
Technique: Form an inclusion complex with cyclodextrins (e.g., beta-cyclodextrin). The bitter drug molecule is sequestered within the hydrophobic core of the cyclodextrin molecule, preventing it from interacting with taste receptors.[29]
-
-
Use of Sweeteners and Flavoring Agents:
-
Technique: While often insufficient alone, they are critical components of a taste-masked formulation. High-intensity sweeteners like sucralose (B1001) or natural ones like stevia can be used in combination with other techniques.[10]
-
-
Ion-Exchange Resins:
-
Technique: The drug can be complexed with an ion-exchange resin. The drug-resin complex is tasteless, and the drug is released in the gastrointestinal tract upon exposure to ions in the GI fluids.
-
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Technological approaches to increase the bioavailability of Ibuprofen [pharmacia.pensoft.net]
- 3. Technological approaches to increase the bioavailability of Ibuprofen | Semantic Scholar [semanticscholar.org]
- 4. Formulation and delivery strategies of ibuprofen: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. NSAIDs and Gastrointestinal Side Effects: What Patients Need to Know [creakyjoints.org]
- 8. Reducing Side Effects of NSAIDs Like Ibuprofen and Naproxen [hss.edu]
- 9. badgut.org [badgut.org]
- 10. wjpls.org [wjpls.org]
- 11. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 12. hownature.com [hownature.com]
- 13. New Form Discovery for the Analgesics Flurbiprofen and Sulindac Facilitated by Polymer-Induced Heteronucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 16. japsonline.com [japsonline.com]
- 17. mdpi.com [mdpi.com]
- 18. benthamopen.com [benthamopen.com]
- 19. scribd.com [scribd.com]
- 20. Enhanced solubility and bioavailability of flurbiprofen by cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rjptonline.org [rjptonline.org]
- 24. scielo.br [scielo.br]
- 25. Formulation and Evaluation of Flurbiprofen Solid Dispersions using Novel Carriers for Enhancement of Solubility | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 26. jptcp.com [jptcp.com]
- 27. Development of novel ibuprofen-loaded solid dispersion with improved bioavailability using aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Enhanced oral bioavailability of ibuprofen in rats by poloxamer gel using poloxamer 188 and menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Taste Masking for Bitter Drugs: Practical Approach | ZIM Labs [zimlab.in]
- 30. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 31. Physical Approaches to Masking Bitter Taste: Lessons from Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Fluprofen Technical Support Center: Troubleshooting Precipitation
Welcome to the technical support center for Fluprofen. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent issues related to this compound precipitation in buffer solutions during their experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound precipitation.
Q1: Why is my this compound precipitating after I dilute my stock solution into an aqueous buffer (e.g., PBS or cell culture medium)?
A1: this compound is a poorly water-soluble drug, belonging to BCS Class II.[1][2] Precipitation upon dilution into an aqueous buffer is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: this compound has a very low solubility in water (approximately 8 mg/L at 22°C).[3] When a concentrated stock solution in an organic solvent is added to an aqueous buffer, the final concentration may exceed its solubility limit, causing it to precipitate.
-
pH of the Buffer: this compound is a weak acid with a pKa of approximately 4.22-4.4.[3][4][5] In solutions with a pH below its pKa, this compound will be in its non-ionized, less soluble form. Many standard buffers, like PBS at pH 7.2, are above the pKa, which should favor the more soluble, ionized form. However, localized areas of high concentration during dilution can still lead to precipitation before the compound fully disperses and ionizes.
-
Solvent Shock: Rapidly adding a concentrated organic stock solution to an aqueous buffer can cause "solvent shock," where the drug immediately precipitates due to the rapid change in solvent polarity.
-
High Final Concentration: The intended final concentration of this compound in your experiment might be too high for the chosen aqueous buffer, even if the pH is favorable.
Q2: I see a precipitate in my buffer after adding this compound. What should I do?
A2: If you observe precipitation, consider the following steps to resolve the issue:
-
Gentle Agitation & Warming: Try gently agitating or stirring the solution for a longer period. Sometimes, the dissolution process is slow. You can also try gently warming the solution to 37°C, as this can increase the solubility of some compounds.
-
pH Adjustment: If your experimental conditions allow, slightly increasing the pH of the buffer can significantly increase this compound's solubility. Since its pKa is around 4.2-4.4, ensuring the buffer pH is well above this (e.g., 7.2 or higher) will help maintain it in its more soluble, ionized form.[1]
-
Sonication: Using a bath sonicator for a short period can help to break up aggregates and enhance dissolution.
-
Start Over with an Optimized Dilution Protocol: If the precipitate does not dissolve, it is best to prepare a fresh solution using a more robust dilution method. See the experimental protocols section for a recommended procedure.
Q3: How can I prevent this compound from precipitating in the first place?
A3: Proactive measures during solution preparation are the most effective way to prevent precipitation:
-
Prepare a High-Concentration Stock in an Appropriate Organic Solvent: First, dissolve this compound in an organic solvent like DMSO, ethanol, or DMF to create a concentrated stock solution.[6]
-
Use a Step-wise Dilution Method: When diluting the stock solution into your aqueous buffer, add the stock solution dropwise to the buffer while vigorously vortexing or stirring. This helps to avoid localized high concentrations and "solvent shock".
-
Lower the Final Concentration: If precipitation persists, consider if a lower final concentration of this compound would be sufficient for your experiment.
-
Incorporate Solubilizing Agents: For more challenging situations, consider the use of solubilizing agents or different formulation strategies, such as solid dispersions with hydrophilic polymers like PEG, though this may not be suitable for all experimental setups.[1][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are suitable organic solvents for preparing a concentrated stock solution of this compound.[6] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your biological system (e.g., cell culture) to the solvent. It is crucial to keep the final concentration of the organic solvent in your working solution as low as possible (typically <0.5%) to avoid solvent-induced artifacts.
Q2: What is the solubility of this compound in different solvents and buffers?
A2: The solubility of this compound varies significantly depending on the solvent and the pH of aqueous buffers. Below is a summary of its solubility in common laboratory solvents and buffers.
| Solvent/Buffer | Solubility |
| Water | ~8 mg/L (at 22°C)[3] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~0.9 mg/mL[6] |
| Ethanol | ~25 mg/mL[6] |
| DMSO | ~10 mg/mL[6] |
| Dimethylformamide (DMF) | ~25 mg/mL[6] |
Q3: Can I store this compound solutions?
A3: It is recommended to prepare fresh aqueous solutions of this compound for each experiment. If you have a stock solution in an organic solvent like DMSO, it can be stored at -20°C for longer periods. However, aqueous dilutions are not recommended for storage for more than one day.[6]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Dilution in Aqueous Buffer
This protocol describes the recommended method for preparing a this compound stock solution and diluting it into an aqueous buffer to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM):
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 244.26 g/mol .
-
Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, dissolve 2.44 mg of this compound in 1 mL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved, resulting in a clear solution.
-
-
Dilute the Stock Solution into Aqueous Buffer:
-
Warm the aqueous buffer to room temperature or 37°C.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise.
-
Continue to vortex or stir for a few minutes after adding the stock solution to ensure it is fully dispersed.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Relationship between pH, pKa, and this compound solubility.
References
- 1. scielo.br [scielo.br]
- 2. Fabrication, In Vitro and In Vivo Evaluation of Non-Ordered Mesoporous Silica-Based Ternary Solid Dispersions for Enhanced Solubility of Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Controlled precipitation for enhanced dissolution rate of flurbiprofen: development of rapidly disintegrating tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Fluprofen Incubation Time in Assays: A Technical Support Center
Welcome to the technical support center for optimizing Fluprofen incubation time in your assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as Flurbiprofen, is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][2][3] By blocking COX enzymes, this compound reduces the production of prostaglandins.[2]
Q2: How does incubation time affect the inhibitory activity of this compound in an assay?
A2: Incubation time is a critical parameter that can significantly influence the observed inhibitory potency (e.g., IC50 value) of this compound. The optimal incubation time depends on the specific assay format (e.g., purified enzyme, cell-based, whole blood) and the experimental endpoint (e.g., direct enzyme inhibition, gene expression). For some enzyme-inhibitor interactions, a pre-incubation period is necessary to allow the inhibitor to bind to the enzyme before the substrate is added.[4] Longer incubation times in cell-based assays may be required to observe downstream effects on signaling pathways or gene expression.[4]
Q3: Why are my IC50 values for this compound inconsistent across different experiments?
A3: Variations in IC50 values are a common issue and can arise from several factors:
-
Assay Type: Purified enzyme assays measure direct inhibition, while cell-based and whole blood assays introduce complexities like cell permeability, plasma protein binding, and potential drug metabolism.[4][5]
-
Incubation Time: As mentioned, insufficient or excessive incubation times can lead to inaccurate potency measurements.
-
Reagent Stability: Degradation of this compound, enzymes, or other reagents can affect results.[5]
-
Cellular Factors: In cell-based assays, cell density, passage number, and overall cell health can impact the outcome.
-
Substrate Concentration: The concentration of the substrate (e.g., arachidonic acid) can influence the apparent IC50 value, especially for competitive inhibitors.[4]
Q4: Should I pre-incubate this compound with the enzyme before adding the substrate?
A4: Yes, for purified enzyme assays, a pre-incubation step is highly recommended. A pre-incubation period, typically ranging from 10 to 60 minutes at 37°C, allows this compound to bind to the COX enzyme before the enzymatic reaction is initiated by the addition of the substrate (arachidonic acid).[4] This ensures that the measured inhibition reflects the true potency of the compound.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Steps |
| Inappropriate Incubation Time | Review literature for your specific assay type to determine a suitable incubation range. Perform a time-course experiment to identify the optimal incubation period where the inhibitory effect is stable. |
| Inhibitor Precipitation | Visually inspect for any precipitate in your inhibitor stock and working solutions. Test the solubility of this compound in your assay buffer. Consider using a different solvent or a lower, more soluble concentration.[5] |
| Variable Enzyme Activity | Use a fresh aliquot of the enzyme for each experiment. Ensure the enzyme concentration is consistent across all assays.[5] Run a positive control with a known inhibitor to verify enzyme activity. |
| Assay Plate Inconsistencies | Use high-quality, low-binding plates to minimize compound adsorption.[5] Ensure thorough mixing in all wells to achieve a homogenous reaction.[5] |
| Incorrect Data Analysis | Ensure you are using an appropriate curve-fitting model to calculate the IC50 value. Verify that your positive and negative controls are behaving as expected. |
Guide 2: Low Potency in Cell-Based Assays Compared to Biochemical Assays
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | The inhibitor may not be efficiently crossing the cell membrane.[5] Consider using a different cell line or permeabilization agents if appropriate for your experimental goals. |
| Efflux Pump Activity | The inhibitor could be actively transported out of the cells by efflux pumps.[5] Co-incubation with known efflux pump inhibitors can help diagnose this issue. |
| High Intracellular ATP | In cell-based assays, high intracellular ATP concentrations can outcompete ATP-competitive inhibitors.[5] This is less of a concern for this compound's direct COX inhibition but can be a factor in broader kinase profiling. |
| Inhibitor Metabolism | Cells may metabolize and inactivate this compound over the incubation period.[5] Shorter incubation times or the use of metabolic inhibitors might be necessary. |
| Off-Target Effects | In a complex cellular environment, the inhibitor might have off-target effects that counteract its intended action.[5] |
Experimental Protocols
Protocol 1: Purified Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare the assay buffer, purified COX enzyme, and arachidonic acid substrate solutions.
-
-
Pre-incubation:
-
In a microplate, add the assay buffer, enzyme, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture for 15-60 minutes at 37°C.[4]
-
-
Reaction Initiation:
-
Initiate the reaction by adding the arachidonic acid substrate.
-
-
Reaction Incubation:
-
Incubate for a short period, typically 5-15 minutes, at 37°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction using a suitable method (e.g., adding a stopping solution).
-
Quantify the product (e.g., prostaglandin (B15479496) E2) using an appropriate detection method like ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for COX Inhibition
-
Cell Culture:
-
Culture cells (e.g., macrophages, endothelial cells) to an appropriate confluency in a multi-well plate.
-
-
Cell Stimulation (for COX-2):
-
If measuring COX-2 inhibition, stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce COX-2 expression. This typically requires a longer incubation of 12-24 hours.[4]
-
-
Inhibitor Treatment:
-
Remove the culture medium and add fresh medium containing varying concentrations of this compound (or vehicle control).
-
-
Incubation:
-
Incubate the cells with this compound for the desired period. This can range from 1 to 24 hours depending on the specific research question.
-
-
Arachidonic Acid Addition:
-
Add arachidonic acid to the cells to initiate prostaglandin production.
-
-
Supernatant Collection:
-
After a short incubation with arachidonic acid (e.g., 15-30 minutes), collect the cell culture supernatant.
-
-
Prostaglandin Measurement:
-
Measure the concentration of prostaglandins in the supernatant using ELISA or another sensitive method.
-
-
Data Analysis:
-
Calculate the percent inhibition and determine the IC50 value as described for the purified enzyme assay.
-
Visualizations
Caption: this compound's mechanism of action via COX-1/2 inhibition.
Caption: Troubleshooting workflow for inconsistent IC50 values.
References
troubleshooting inconsistent results with Fluprofen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues that may arise during experiments involving Fluprofen.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as flurbiprofen (B1673479), is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] By blocking these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3][4]
Q2: What are the known downstream effects of this compound treatment?
A2: Beyond the inhibition of prostaglandin (B15479496) synthesis, this compound has been shown to modulate other signaling pathways. It can inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are transcription factors involved in the inflammatory response.[5][6][7][8] Additionally, some studies suggest that this compound may exert neuroprotective effects through the activation of the Akt/GSK-3β signaling pathway.[9]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is a crystalline solid that is practically insoluble in water but freely soluble in most organic solvents. For optimal storage, keep the solid compound at room temperature. Stock solutions should be prepared in organic solvents such as DMSO, ethanol, or DMF and stored at -20°C for long-term use. It is not recommended to store aqueous solutions for more than one day.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can often be traced back to several key factors related to its preparation, handling, and the experimental setup. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: High Variability in IC50 Values or Biological Response
High variability between experimental replicates is a common challenge. The source of this inconsistency can often be attributed to the compound's properties or the experimental system.
Possible Causes and Solutions:
-
Poor Solubility: this compound has low aqueous solubility, which can lead to precipitation in culture media and inaccurate dosing.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it to the final working concentration in your assay medium. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all wells to avoid solvent-induced artifacts. Visually inspect for any precipitation after dilution.
-
-
Inconsistent Cell Health or Density: Variations in cell passage number, confluency, and overall health can significantly impact their response to treatment.
-
Solution: Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Assay-Related Variability: Inconsistencies in incubation times, reagent preparation, or detection methods can introduce variability.
-
Solution: Standardize all assay parameters, including incubation times and reagent concentrations. Ensure thorough mixing of all solutions and use calibrated pipettes for accurate liquid handling.
-
Issue 2: Loss of this compound Activity Over Time
A gradual or sudden loss of the expected biological effect can indicate degradation of the compound.
Possible Causes and Solutions:
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions or improper storage of solid compound can lead to degradation.
-
Solution: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store the solid compound in a tightly sealed container at room temperature, protected from light and moisture.
-
-
Instability in Assay Media: this compound may not be stable in certain culture media over long incubation periods, especially at physiological pH and temperature.
-
Solution: For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | --INVALID-LINK-- |
| Ethanol | ~25 mg/mL | --INVALID-LINK-- |
| Dimethylformamide (DMF) | ~25 mg/mL | --INVALID-LINK-- |
| PBS (pH 7.2) | ~0.9 mg/mL | --INVALID-LINK-- |
| Water | Practically Insoluble | --INVALID-LINK-- |
Table 2: IC50 Values of this compound
| Target | IC50 Value | Cell Line/System | Reference |
| COX-1 (human) | 0.1 µM | Recombinant Human Enzyme | --INVALID-LINK-- |
| COX-2 (human) | 0.4 µM | Recombinant Human Enzyme | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C.
Protocol 2: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of assay.
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot for COX-2 Expression
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against COX-2 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound's inhibition of the COX pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 2. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 3. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of prostaglandin synthesis and leucocyte migration by flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-kappaB and AP-1 activation by R- and S-flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Akt/GSK-3β pathway mediates flurbiprofen-induced neuroprotection against focal cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluprofen Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Fluprofen synthesis. The following information is based on established synthetic routes and optimization strategies.
Frequently Asked questions (FAQs)
Q1: What is a common and high-yield synthetic route for this compound?
A1: A widely reported efficient synthesis of this compound involves a five-step process starting from 2,4-difluoronitrobenzene (B147775), culminating in a high-yield Suzuki coupling reaction. This pathway has a reported overall yield of approximately 69%, with the key Suzuki coupling step achieving a yield of up to 98%.[1] A variation of this method, utilizing a recyclable palladium on carbon (Pd/C) catalyst and phenylboronic acid in the Suzuki coupling step, has been reported to increase the overall yield to over 85%.
Q2: The overall yield of my five-step synthesis is low. Which steps are most critical for optimization?
A2: While every step is crucial for the overall yield, the Suzuki coupling reaction (Step 5) is a key point for optimization. This step constructs the biaryl system of this compound and has been shown to be highly efficient under optimized conditions. Additionally, the Sandmeyer reaction (Step 4) can be sensitive and may require careful control of conditions to maximize the yield of the bromo-intermediate.
Q3: I am observing significant by-product formation in the initial reaction between 2,4-difluoronitrobenzene and diethyl methylmalonate. How can this be minimized?
A3: By-product formation in the initial nucleophilic aromatic substitution can be minimized by carefully controlling the reaction temperature and the stoichiometry of the base. The use of a strong base like sodium hydroxide (B78521) in a solvent such as dimethylformamide (DMF) at room temperature is a common practice. Ensure the reaction is not allowed to overheat, as this can lead to undesired side reactions.
Q4: My Suzuki coupling reaction is not proceeding to completion. What are the likely causes?
A4: Incomplete Suzuki coupling can be due to several factors:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using Pd/C, ensure it has not been exposed to air for extended periods.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
-
Reagent Quality: The purity of the boronic acid and the aryl halide is critical. Impurities can poison the catalyst.
-
Base and Solvent: The choice and quality of the base and solvent are crucial. The base is required to activate the boronic acid.
Troubleshooting Guide for Low Yield in this compound Synthesis
This guide focuses on troubleshooting common issues encountered during the five-step synthesis of this compound.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low yield in Step 1 (Nucleophilic Substitution) | Incomplete reaction or side product formation. | Monitor the reaction by TLC. Ensure the use of anhydrous solvent and control the reaction temperature. | Increased yield of the desired malonate ester. |
| Low yield in Step 2 (Hydrolysis & Decarboxylation) | Incomplete hydrolysis or decarboxylation. | Ensure complete hydrolysis by using a sufficient amount of acid and extending the reflux time. | Higher yield of 3-Fluoro-4-nitro-α-methylphenylacetic acid. |
| Low yield in Step 3 (Nitro Reduction) | Incomplete reduction or catalyst poisoning. | Use a fresh, active catalyst (e.g., Pd/C). Ensure the system is properly purged with hydrogen. | Improved conversion to 3-Amino-4-fluoro-α-methylphenylacetic acid. |
| Low yield in Step 4 (Sandmeyer Reaction) | Decomposition of the diazonium salt. | Maintain a low temperature (0-5 °C) during diazotization and the Sandmeyer reaction. | Increased yield of 4-Bromo-3-fluoro-α-methylphenylacetic acid. |
| Low yield in Step 5 (Suzuki Coupling) | Inactive catalyst, poor quality reagents, or suboptimal conditions. | See the detailed Suzuki Coupling Troubleshooting Table below. | Significant improvement in the yield of this compound. |
Suzuki Coupling Optimization
The Suzuki coupling of 4-Bromo-3-fluoro-α-methylphenylacetic acid with a phenyl source is a critical step. The following table provides troubleshooting for this reaction.
| Parameter | Issue | Recommendation | Impact on Yield |
| Catalyst | Low activity of Pd/C. | Use a fresh batch of Pd/C or a more active palladium precursor with a suitable ligand (e.g., a phosphine (B1218219) ligand). | Can significantly increase the yield from low to >90%. |
| Phenyl Source | Low reactivity of the boronic acid. | Use a high-purity phenylboronic acid or a more reactive phenylation reagent like sodium tetraphenylborate (B1193919). | Can improve yield and reaction rate. |
| Base | Inappropriate base or insufficient amount. | Sodium carbonate (Na2CO3) is effective. Ensure at least 2 equivalents are used. Other bases like K2CO3 or K3PO4 can also be tested. | The choice of base is critical for activating the boronic acid and can dramatically affect the yield. |
| Solvent | Poor solubility of reactants or catalyst deactivation. | Water is an effective and environmentally friendly solvent for this reaction. A co-solvent like THF or DMF can be used if solubility is an issue. | The right solvent ensures a homogeneous reaction mixture and can improve yields. |
| Temperature | Reaction is too slow or side reactions are occurring. | The reaction is typically run at reflux in water. Lowering the temperature may reduce side reactions but will also slow down the main reaction. | Optimizing the temperature is key to balancing reaction rate and selectivity. |
| Atmosphere | Oxidation of the Pd(0) catalyst. | Ensure the reaction is performed under an inert atmosphere (N2 or Ar). | Prevents catalyst deactivation and ensures a high yield. |
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate
This procedure is adapted from a general method for the synthesis of related compounds.
-
To a stirred solution of 2,4-difluoronitrobenzene (1 equivalent) and diethyl methylmalonate (1.05 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydroxide (1.1 equivalents) portion-wise while maintaining the temperature below 30°C with an ice bath.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of 3-Fluoro-4-nitro-α-methylphenylacetic acid
-
Reflux the crude diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate from Step 1 with a mixture of acetic acid, sulfuric acid, and water for 24 hours.
-
After cooling, extract the product with dichloromethane.
-
Wash the organic layer with brine and then treat with an aqueous solution of potassium carbonate to extract the acidic product into the aqueous phase.
-
Acidify the aqueous layer with HCl and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the product. The reported yield for these two steps is 87%.[1]
Step 3: Synthesis of 3-Amino-4-fluoro-α-methylphenylacetic acid
-
Dissolve the 3-Fluoro-4-nitro-α-methylphenylacetic acid from Step 2 in a suitable solvent like ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of Pd/C (5-10 mol%).
-
Hydrogenate the mixture in a Parr apparatus under hydrogen pressure at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Filter the catalyst and concentrate the filtrate to obtain the product. This reduction is typically high-yielding (reported as 98%).[1]
Step 4: Synthesis of 4-Bromo-3-fluoro-α-methylphenylacetic acid (Sandmeyer Reaction)
-
Dissolve the 3-Amino-4-fluoro-α-methylphenylacetic acid from Step 3 in an aqueous solution of HBr at 0-5°C.
-
Slowly add a solution of sodium nitrite (B80452) in water, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of cuprous bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for 3 hours.
-
After cooling, extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by chromatography to obtain the desired bromo compound. The reported yield for this step is 83%.[1]
Step 5: Synthesis of this compound (Suzuki Coupling)
-
To a mixture of 4-Bromo-3-fluoro-α-methylphenylacetic acid (1 equivalent), sodium tetraphenylborate (0.25 equivalents), and sodium carbonate (2 equivalents) in water, add 5% Pd/C (0.05 mol%).
-
Heat the mixture to reflux for 1 hour.
-
After cooling, acidify the mixture with HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry. The reported yield for this step is 98%.[1]
Visualizations
This compound Synthesis Workflow
Caption: Five-step synthesis workflow for this compound.
Troubleshooting Suzuki Coupling
Caption: Decision tree for troubleshooting low yield in the Suzuki coupling step.
References
selecting the right vehicle for Fluprofen administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate vehicles for Fluprofen (also known as Flurbiprofen) administration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider when selecting a vehicle?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1] It is a white or slightly off-white crystalline powder. A critical consideration is its low aqueous solubility, which can present challenges for in vitro and in vivo studies. This compound is more readily soluble in organic solvents.[2][3]
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in several organic solvents. Stock solutions can be prepared in solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[4]
Q3: How can I prepare an aqueous solution of this compound for my experiments?
A3: Due to its low water solubility, preparing a direct aqueous solution of this compound can be challenging. A common method is to first dissolve the drug in a minimal amount of an organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock solution can then be further diluted with an aqueous buffer or cell culture medium to the final desired concentration.[4] It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system.[4]
Q4: What is the recommended storage condition for this compound solutions?
A4: this compound as a crystalline solid is stable for at least two years when stored at room temperature. Aqueous solutions of this compound are not recommended to be stored for more than one day.[5] It is best to prepare fresh aqueous solutions for each experiment. Stock solutions in anhydrous organic solvents like DMSO or ethanol are generally more stable and can be stored at -20°C for longer periods, though it is always recommended to refer to the supplier's specific instructions.
Troubleshooting Guide
Issue: I'm observing precipitation after diluting my this compound stock solution into an aqueous buffer.
-
Cause: This is a common issue due to the low aqueous solubility of this compound. The addition of the aqueous buffer to the organic stock solution can cause the drug to crash out of solution.
-
Solution:
-
Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the organic solvent percentage: While keeping the final solvent concentration non-toxic to your system, a slight increase might help maintain solubility. Always perform a vehicle control experiment to ensure the solvent itself is not causing any effects.
-
Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For example, a combination of ethanol and propylene (B89431) glycol has been used.[6]
-
Utilize solubilizing agents: Incorporating solubilizing agents such as cyclodextrins or formulating the drug as a solid dispersion with hydrophilic carriers like polyethylene (B3416737) glycols (PEGs) can significantly enhance its aqueous solubility.[7][8]
-
Adjust the pH: The solubility of this compound, being a weak acid, is pH-dependent. Increasing the pH of the aqueous buffer can increase its solubility.[9] However, ensure the pH is compatible with your experimental system.
-
Controlled precipitation: A technique involving the controlled precipitation of this compound onto a solid carrier in the presence of hydrophilic polymers can enhance its dissolution rate.[10]
-
Issue: I am seeing inconsistent results in my multi-day cell culture experiment with this compound.
-
Cause: The stability of this compound in aqueous solutions, including cell culture media, can be limited. Degradation of the compound over the course of the experiment could lead to variable effects.
-
Solution:
-
Prepare fresh solutions daily: For long-term experiments, it is advisable to replace the media with freshly prepared this compound solution daily.
-
Assess stability: If daily replacement is not feasible, perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). This can be done by measuring the concentration of this compound at different time points using a suitable analytical method like HPLC.
-
Consider alternative formulations: For sustained release, consider using formulations like nanoparticles or liposomes which can improve the stability and provide a more consistent concentration of the drug over time.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (approx.) | Reference(s) |
| Ethanol | ~25 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | |
| Dimethylformamide (DMF) | ~25 mg/mL | |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~0.9 mg/mL | [5] |
| Water | Practically insoluble | [3] |
| Propylene Glycol | Solubility enhancement of ~19.4 times compared to water | [6][11] |
| Polyethylene Glycol 400 (PEG 400) | Higher solubility than in Propylene Glycol and Ethanol | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions for In Vitro Experiments
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out an appropriate amount of this compound powder. The molecular weight of this compound is 244.26 g/mol .
-
Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM. For example, dissolve 2.44 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Serially dilute the stock solution with your sterile aqueous buffer or cell culture medium to achieve the desired final concentrations.
-
Important: Add the stock solution to the aqueous medium dropwise while vortexing to minimize precipitation.
-
Prepare fresh working solutions for each experiment. Do not store diluted aqueous solutions.[4]
-
Protocol 2: Carrageenan-Induced Paw Edema in Rats for In Vivo Anti-Inflammatory Activity Assessment
This protocol is a widely used model to evaluate the acute anti-inflammatory activity of compounds like this compound.[13][14]
-
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose (B213188) in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer for measuring paw volume
-
Oral gavage needles
-
-
Procedure:
-
Fast the rats overnight before the experiment but allow free access to water.
-
Divide the rats into groups (n=6 per group):
-
Control group (vehicle only)
-
This compound-treated group(s) (different doses)
-
Positive control group (e.g., Indomethacin 5 mg/kg)
-
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, this compound, or positive control drug orally by gavage.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Visualizations
Caption: this compound inhibits COX-1 and COX-2 enzymes.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced solubility and bioavailability of flurbiprofen by cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Controlled precipitation for enhanced dissolution rate of flurbiprofen: development of rapidly disintegrating tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Fluprofen Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to Fluprofen resistance in cell lines. The information provided herein is intended as a general guide and may need to be adapted for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a non-steroidal anti-inflammatory drug (NSAID), primarily acts by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are crucial for the synthesis of prostaglandins (B1171923) from arachidonic acid, which are key mediators of inflammation, pain, and fever.[1][2] By blocking COX enzymes, this compound reduces prostaglandin (B15479496) production, leading to its anti-inflammatory, analgesic, and antipyretic effects.[1][2]
Q2: Are there alternative, COX-independent mechanisms of action for this compound?
Yes, research has identified several COX-independent mechanisms. This compound can induce the expression of the tumor suppressor gene p75NTR, which can inhibit tumor growth and metastasis.[3][4] It has also been shown to down-regulate pro-inflammatory genes like IL-6 and TNF-α, while up-regulating anti-inflammatory genes such as IL-4 and IL-10.[3] Additionally, this compound can modulate signaling pathways such as the NF-κB and ERK pathways.[5]
Q3: What are the potential mechanisms by which cell lines can develop resistance to this compound?
Several mechanisms can contribute to this compound resistance:
-
Altered Drug Targets: While not extensively documented for this compound, mutations or altered expression of COX enzymes could potentially reduce drug binding and efficacy.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated protein 4 (MRP4), can actively pump this compound out of the cell, reducing its intracellular concentration.[6][7][8] R-flurbiprofen, a non-COX-inhibiting enantiomer, has been shown to inhibit MRP4, thereby trapping prostaglandins within the cell.[7][8]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways that promote cell survival and inhibit apoptosis, such as the PI3K/Akt or MAPK pathways, can counteract the cytotoxic effects of this compound.
-
Induction of Pro-Apoptotic Pathways: The anticancer effects of R-flurbiprofen have been linked to the induction of the tumor suppressor p75NTR via the p38 signaling pathway.[4] Resistance could emerge if this pathway is compromised.
-
COX-Independent Resistance: Since NSAIDs can act through various COX-independent mechanisms, resistance may develop through alterations in these alternative targets.[9][10]
Troubleshooting Guide
Problem 1: My this compound-resistant cell line shows a smaller-than-expected shift in IC50 value compared to the parental line.
-
Possible Cause: The method for generating the resistant cell line may not have been stringent enough.
-
Solution: When developing a resistant cell line, a gradual increase in drug concentration over a prolonged period is recommended. Ensure that the cells are consistently passaged in the presence of the selective pressure (this compound).
-
-
Possible Cause: The cytotoxicity assay is not optimized.
-
Solution: Optimize the seeding density of your cells and the duration of drug exposure. Ensure that the assay readout (e.g., absorbance in an MTT assay) is within the linear range.
-
-
Possible Cause: The this compound stock solution has degraded.
-
Solution: Prepare a fresh stock solution of this compound and verify its concentration. Store aliquots at -20°C or -80°C to minimize degradation from freeze-thaw cycles.
-
Problem 2: I am not observing the expected changes in the expression of known resistance markers (e.g., MRP4, p75NTR) in my resistant cell line.
-
Possible Cause: The primary antibody used in your Western blot is not specific or sensitive enough.
-
Solution: Validate your antibody using positive and negative controls. Titrate the antibody to determine the optimal concentration.
-
-
Possible Cause: The protein extraction protocol is suboptimal.
-
Solution: Ensure your lysis buffer is appropriate for the target protein (e.g., membrane proteins like MRP4 may require specific detergents). Include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.
-
-
Possible Cause: The resistance mechanism in your cell line is independent of the markers being investigated.
-
Solution: Broaden your investigation to other potential resistance mechanisms. Consider performing RNA sequencing or proteomic analysis to identify novel pathways involved in the observed resistance.
-
Problem 3: My resistant cell line is growing significantly slower than the parental cell line, even in the absence of this compound.
-
Possible Cause: The development of resistance may have come with a fitness cost.
-
Solution: This is a common observation. Characterize the growth kinetics of both the parental and resistant cell lines using a growth curve assay. This growth differential should be considered when designing experiments.
-
-
Possible Cause: The high concentration of this compound used for selection was toxic and selected for a subpopulation with altered growth characteristics.
-
Solution: Try to establish a resistant line using a lower, more clinically relevant concentration of this compound over a longer period.
-
Data Presentation: Comparative IC50 Values
The following table summarizes hypothetical IC50 values for parental and this compound-resistant cell lines, illustrating how to present such data.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Pancreatic Cancer (PANC-1) | 150 | 900 | 6.0 |
| Colon Cancer (HT-29) | 200 | 1200 | 6.0 |
| Gastric Cancer (SGC-7901) | 125 | 1000 | 8.0 |
Note: These are example values and will vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Determination of IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of MRP4 Expression
Objective: To quantify the expression level of the MRP4 protein.
Methodology:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against MRP4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Overview of this compound's mechanisms of action.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 2. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. R-flurbiprofen reverses multidrug resistance, proliferation and metastasis in gastric cancer cells by p75(NTR) induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The nitrosylated flurbiprofen derivative HCT1026 inhibits cytokine-induced signalling through a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flurbiprofen inhibits cAMP transport by MRP4/ABCC4 increasing the potency of gemcitabine treatment in PDAC cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 [mdpi.com]
- 9. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NSAIDs inhibit tumorigenesis, but how? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the In Vitro Potency of Flurbiprofen and its Enantiomers against Cyclooxygenase Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of racemic flurbiprofen (B1673479) and its individual stereoisomers, (S)-flurbiprofen and (R)-flurbiprofen, as inhibitors of cyclooxygenase (COX) enzymes. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to assist researchers in drug discovery and development.
Introduction to Flurbiprofen and its Stereoisomers
Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class. It is commercially available as a racemic mixture, containing equal amounts of two enantiomers: (S)-(+)-flurbiprofen and (R)-(-)-flurbiprofen. The anti-inflammatory, analgesic, and antipyretic effects of flurbiprofen are primarily attributed to its inhibition of the COX enzymes, which are key in the synthesis of prostaglandins. The S-enantiomer is generally considered the pharmacologically active component in terms of COX inhibition, while the R-enantiomer is significantly less potent in this regard.
In Vitro Potency against COX-1 and COX-2
The in vitro potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific enzyme by 50%. The following table summarizes the available IC50 data for racemic flurbiprofen and its enantiomers against the two main isoforms of cyclooxygenase, COX-1 and COX-2.
| Compound | Target Enzyme | IC50 Value (µM) | Experimental System |
| Racemic Flurbiprofen | Human Recombinant COX-1 | 0.1 | Purified Enzyme Assay |
| Racemic Flurbiprofen | Human Recombinant COX-2 | 0.4 | Purified Enzyme Assay |
| (S)-Flurbiprofen | Sheep Placenta COX-2 | 0.48 | Purified Enzyme Assay[1] |
| (R)-Flurbiprofen | Sheep Placenta COX-2 | ≥ 80 | Purified Enzyme Assay[1] |
| (R)-Flurbiprofen | Purified COX-1 | Marginal Inhibition | Purified Enzyme Assay[2] |
| (R)-Flurbiprofen | Purified COX-2 | Marginal Inhibition | Purified Enzyme Assay[2] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison of absolute values between different studies should be made with caution. The primary takeaway is the significant difference in potency between the S- and R-enantiomers. The inhibition of COX enzymes by racemic flurbiprofen is almost exclusively attributed to the S-enantiomer[1].
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of flurbiprofen.
Experimental Protocols
The determination of the in vitro potency of compounds like flurbiprofen against COX-1 and COX-2 can be performed using various experimental setups. Below are generalized protocols for two common methods.
Purified Enzyme Inhibition Assay
This method utilizes purified recombinant COX-1 and COX-2 enzymes to determine the direct inhibitory effect of a compound.
a. Materials and Reagents:
-
Purified human or ovine recombinant COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (Flurbiprofen racemate, S-, and R-enantiomers) dissolved in a suitable solvent (e.g., DMSO)
-
Detection system for prostaglandin E2 (PGE2) or other prostanoids (e.g., EIA kit or LC-MS/MS)
b. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of the test compound to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes at 37°C).
-
Stop the reaction by adding a quenching agent (e.g., hydrochloric acid).
-
Quantify the amount of prostaglandin produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Whole Blood Assay (WBA)
The WBA provides a more physiologically relevant environment for assessing COX inhibition as it includes plasma proteins and other blood components that can influence drug activity.
a. Materials and Reagents:
-
Freshly drawn human whole blood (anticoagulated with heparin for COX-2 assay)
-
For COX-1 assay: No anticoagulant to allow for clotting.
-
For COX-2 assay: Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Test compound (Flurbiprofen racemate, S-, and R-enantiomers) dissolved in a suitable solvent (e.g., DMSO).
-
EIA kits for Thromboxane B2 (TXB2) for COX-1 activity and Prostaglandin E2 (PGE2) for COX-2 activity.
b. Procedure for COX-1 Inhibition:
-
Aliquot whole blood into tubes containing various concentrations of the test compound.
-
Incubate the tubes at 37°C for a specified time (e.g., 60 minutes) to allow for blood clotting, which stimulates TXB2 production via COX-1.
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of TXB2 in the serum using an EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the purified enzyme assay.
c. Procedure for COX-2 Inhibition:
-
Aliquot heparinized whole blood into tubes containing various concentrations of the test compound.
-
Add LPS to each tube to induce the expression and activity of COX-2.
-
Incubate the tubes at 37°C for an extended period (e.g., 24 hours).
-
Centrifuge the tubes to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the in vitro potency of a test compound against COX enzymes.
References
Comparative Analysis of Flurbiprofen's Mechanism of Action
This guide provides a detailed comparison of Flurbiprofen's mechanism of action with other non-steroidal anti-inflammatory drugs (NSAIDs). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to validate its therapeutic effects and side-effect profile.
Flurbiprofen's Primary Mechanism: Non-Selective COX Inhibition
Flurbiprofen (B1673479) is a propionic acid derivative classified as a non-steroidal anti-inflammatory drug (NSAID).[1] Its primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are achieved through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[5][6] By blocking both COX isoforms, Flurbiprofen effectively reduces the synthesis of these pro-inflammatory molecules.[2][3]
The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects, as this enzyme is typically induced at sites of inflammation.[2][3] Conversely, the inhibition of the constitutively expressed COX-1 enzyme, which is involved in protecting the gastric mucosa and maintaining renal blood flow, is associated with common NSAID-related side effects, such as gastrointestinal irritation and ulcers.[2][3]
Beyond COX inhibition, some studies suggest Flurbiprofen may have other mechanisms contributing to its effects. These include the modulation of neuronal pathways involved in pain transmission[2], the downregulation of pro-inflammatory genes like IL-6 and TNF-α[5], and the inhibition of platelet aggregation.[2]
Performance Comparison with a Non-Selective NSAID: Ibuprofen (B1674241)
Ibuprofen, like Flurbiprofen, is a non-selective COX inhibitor derived from propionic acid.[1] Clinical studies comparing the two drugs have found no significant differences in their efficacy for treating chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[7][8] Both drugs have demonstrated comparable effectiveness in reducing symptoms with a similar incidence of mild gastrointestinal side effects.[8]
In the context of acute pain management, one study found that adding a Flurbiprofen oral spray to a standard oral Ibuprofen regimen resulted in a statistically significant greater reduction in pain following tonsillectomy compared to Ibuprofen alone.[9] Another study on postoperative pain after third molar removal showed that both Flurbiprofen and Ibuprofen produced greater initial analgesia than methylprednisolone (B1676475), a glucocorticoid.[10]
Comparative Clinical Trial Data: Flurbiprofen vs. Ibuprofen
| Study Focus | Flurbiprofen Dosage | Ibuprofen Dosage | Key Findings | Reported Side Effects | Reference |
| Rheumatoid Arthritis | 120 mg/day | 2400 mg/day | No statistically significant difference in efficacy; both provided partial control of symptoms. | Low incidence with both drugs, mostly mild gastrointestinal irritation. | [1][8] |
| Osteoarthritis | 80 mg/day | 1600 mg/day | No statistically significant differences in any response measures; both significantly improved pain and function. | Mild gastrointestinal side effects in 5-6% of patients in both groups. | [7] |
| Post-tonsillectomy Pain | Oral spray (in addition to Ibuprofen) | Oral administration | The combination of Flurbiprofen spray and oral Ibuprofen was more effective in reducing pain on day 7 than Ibuprofen alone (p=0.013). | No notable complications were reported. | [9] |
Experimental Protocol: Randomized Controlled Trial for Rheumatoid Arthritis
The following protocol is a summary of the methodology used in a double-blind, randomized study comparing Flurbiprofen and Ibuprofen in patients with rheumatoid arthritis.[8]
-
Patient Selection: 208 patients with definite or classical rheumatoid arthritis were enrolled from 15 clinics.
-
Study Design: A six-week, double-blind, randomized comparative study.
-
Treatment Groups:
-
Group 1: Received 120 mg/day of Flurbiprofen.
-
Group 2: Received 2400 mg/day of Ibuprofen.
-
-
Efficacy Assessment: Endpoints included time to onset of fatigue, grip strength, and counts of tender and swollen joints. These were measured at baseline and at intervals throughout the six-week trial.
-
Safety Assessment: The incidence and nature of all adverse events were recorded and compared between the two groups.
-
Statistical Analysis: Mean values of efficacy endpoints were compared between the two treatment groups to determine any statistically significant differences.
Comparison with COX-2 Selective Inhibitors
The development of selective COX-2 inhibitors (coxibs) was driven by the goal of reducing the gastrointestinal toxicity associated with non-selective NSAIDs.[11][12] By selectively targeting the inflammation-induced COX-2 enzyme while sparing the protective COX-1 enzyme, these drugs were designed to offer a better safety profile.[11]
However, data from clinical trials later revealed that highly selective COX-2 inhibitors could increase the risk of serious cardiovascular events, such as heart attack and stroke.[12] This is thought to be due to an imbalance between the inhibition of COX-2-mediated vasodilator prostaglandins and the unopposed production of COX-1-mediated pro-thrombotic thromboxane in platelets.[11]
Studies on the COX selectivity of various NSAIDs show a wide spectrum. While some drugs are highly selective for COX-2, and others are non-selective, some, including Flurbiprofen, have been shown to be more selective for COX-1 in certain assays.[13] This COX-1 selectivity is consistent with its known risk of gastrointestinal side effects.[13]
Comparative COX Selectivity of NSAIDs
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) | Classification | Reference |
| Flurbiprofen | 0.09 | 0.6 | 6.7 | COX-1 Selective | [13] |
| Ketoprofen | 0.2 | 3.5 | 17.5 | COX-1 Selective | [13] |
| Ibuprofen | 4.4 | 5.7 | 1.3 | Non-selective | [13] |
| Naproxen | 1.2 | 1.1 | 0.9 | Non-selective | [13] |
| Diclofenac | 1.1 | 0.05 | 0.05 | COX-2 Selective | [13] |
| Mefenamic Acid | 1.4 | 0.09 | 0.06 | COX-2 Selective | [13] |
| Data derived from ex vivo whole blood assays. A lower selectivity ratio indicates higher COX-2 selectivity. |
Experimental Protocol: Ex Vivo Whole Blood Assay for COX Inhibition
The following methodology was used to determine the COX-1 and COX-2 inhibitory potency and selectivity of various NSAIDs in human volunteers.[13]
-
Sample Collection: Whole blood was collected from 16 healthy volunteers.
-
Drug Incubation: Aliquots of blood were incubated ex vivo with one of 25 anti-inflammatory drugs at six concentrations, ranging from 0 µM (control) to 100 µM.
-
COX-1 Assay: To measure COX-1 activity, the blood was allowed to clot, and the serum was assayed for thromboxane B2 (a stable metabolite of the COX-1 product thromboxane A2) synthesis.
-
COX-2 Assay: To measure COX-2 activity, blood was stimulated with lipopolysaccharide (LPS) to induce COX-2 expression, and then prostaglandin E2 synthesis was measured.
-
Data Analysis: The concentration of each drug required to inhibit 50% of the activity (IC50) was calculated for both the COX-1 and COX-2 assays. The ratio of IC50 values (COX-2/COX-1) was then used to determine selectivity.
References
- 1. Flurbiprofen vs Ibuprofen | Power [withpower.com]
- 2. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 3. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response of osteoarthritis to ibuprofen or flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of rheumatoid arthritis with flurbiprofen or ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of flurbiprofen oral spray and ibuprofen vs ibuprofen alone on postoperative tonsillectomy pain: An open, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of nonsteroidal anti-inflammatory drugs, ibuprofen and flurbiprofen, with methylprednisolone and placebo for acute pain, swelling, and trismus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medcentral.com [medcentral.com]
- 12. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 13. ClinPGx [clinpgx.org]
Comparative Analysis of Fluprofen Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Fluprofen and other structurally related non-steroidal anti-inflammatory drugs (NSAIDs) in the context of competitive enzyme-linked immunosorbent assays (ELISA). Understanding the specificity of immunoassays is critical for the accurate quantification of analytes in biological samples and for the development of new therapeutic agents. The following data and protocols are presented to aid researchers in evaluating the performance of immunoassays and in designing their own cross-reactivity studies.
Cross-Reactivity Data
The cross-reactivity of an immunoassay is a measure of the extent to which the antibodies in the assay bind to compounds other than the target analyte. This is a critical parameter for assessing the specificity of an assay. The following table summarizes the cross-reactivity of this compound and other NSAIDs in a commercially available Ibuprofen ELISA kit, which serves as a pertinent example due to the structural similarity between Ibuprofen and this compound.[1][2]
| Compound | % Cross-Reactivity |
| Ibuprofen | 100% |
| This compound | 0.3% |
| Fenoprofen | 0.06% |
| Indoprofen | 0.02% |
| Suprofen | 0.01% |
Data sourced from a commercially available Ibuprofen Forensic ELISA Kit.[1][2]
Experimental Protocols
The determination of cross-reactivity in a competitive ELISA format is a standard procedure in immunoassay validation. The following is a detailed methodology for conducting such an experiment.
Objective: To determine the percentage of cross-reactivity of structurally related compounds with the target analyte in a competitive ELISA.
Materials:
-
Microplate reader with a 650 nm filter (or 450 nm if an acid stop solution is used)
-
Antibody-coated microplate
-
Target analyte (e.g., Ibuprofen) standards
-
Test compounds (e.g., this compound, Fenoprofen)
-
Drug-enzyme conjugate (e.g., HRP-conjugated Ibuprofen)
-
EIA Buffer
-
Wash Buffer Concentrate (10X)
-
Chromogenic Substrate (e.g., K-Blue® Substrate)
-
Stop Solution (e.g., Red Stop Solution or 1N HCl)
-
Precision pipettes and disposable tips
-
Deionized water
-
Microplate shaker (optional)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This includes the dilution of wash buffer concentrate and preparation of a standard curve for the target analyte.
-
Sample and Standard Addition: To the wells of the antibody-coated microplate, add a specific volume of the standards, controls, and the test compounds at various concentrations.
-
Enzyme Conjugate Addition: Add the drug-enzyme conjugate to each well.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for the competitive binding reaction to occur between the analyte/test compound and the enzyme conjugate for the limited number of antibody binding sites on the plate.
-
Washing: Wash the plate multiple times with the diluted wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the chromogenic substrate to each well. The substrate will react with the enzyme part of the bound conjugate to produce a color.
-
Color Development: Incubate the plate for a set amount of time to allow for color development. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculation of Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of the target analyte at 50% inhibition / Concentration of the test compound at 50% inhibition) x 100
Visualizing the Experimental Workflow and Assay Principle
To further elucidate the experimental process and the underlying principle of the competitive immunoassay, the following diagrams are provided.
Caption: Experimental workflow for a competitive ELISA cross-reactivity study.
Caption: Principle of a competitive immunoassay.
References
Head-to-Head Comparison of Fluprofen with Known Cyclooxygenase Inhibitors
Disclaimer: "Fluprofen" is a hypothetical compound. This guide uses Ibuprofen as a proxy for this compound to demonstrate a comparative analysis against other known inhibitors. The experimental data presented for Ibuprofen and its comparators are based on published literature. Researchers should substitute this data with their own experimental results for their compound of interest.
This guide provides a head-to-head comparison of this compound's inhibitory action against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923).[1] This document outlines the signaling pathway, comparative inhibitor performance, and detailed experimental protocols for researchers in drug development.
Mechanism of Action: Inhibition of the Arachidonic Acid Pathway
Non-steroidal anti-inflammatory drugs exert their analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3] There are two main isoforms of this enzyme, COX-1 and COX-2.[4] COX-1 is constitutively expressed in most tissues and plays a role in protecting the stomach lining and maintaining kidney function.[3][5] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[6][7]
Both COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2).[1][2] PGH2 is a precursor that is subsequently converted by other enzymes into various prostaglandins and thromboxanes, which are lipid compounds that mediate processes like inflammation, pain, and fever.[1][8] By blocking the action of COX enzymes, NSAIDs reduce the synthesis of these pro-inflammatory mediators.[7] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[2][3] Non-selective NSAIDs, like ibuprofen, inhibit both COX-1 and COX-2.[2][3]
Head-to-Head Performance Data
The inhibitory activity of this compound (proxied by Ibuprofen) and other known inhibitors was quantified by determining their half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (COX-1 IC50 / COX-2 IC50) is also provided; a value greater than 1 indicates selectivity for COX-2, while a value less than 1 indicates selectivity for COX-1.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Ibuprofen) | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12.0 |
| Data sourced from a study using human peripheral monocytes.[9] |
Experimental Protocols
The following is a representative protocol for a cyclooxygenase (COX) inhibition assay used to determine the IC50 values of test compounds.
Objective: To measure the potency of test compounds in inhibiting the activity of COX-1 and COX-2 enzymes.
Materials:
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0)[10]
-
Heme (cofactor)[10]
-
Arachidonic Acid (substrate)[10]
-
Test inhibitors (e.g., this compound, Diclofenac) dissolved in DMSO
-
Hydrochloric Acid (HCl) for reaction termination[10]
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2) detection or LC-MS/MS equipment
Procedure:
-
Enzyme Preparation: Dilute COX-1 or COX-2 enzyme to the desired working concentration in cold Reaction Buffer. Keep the enzyme on ice.[11]
-
Assay Plate Setup: To each well of a 96-well plate, add the following components in order:
-
150 µL Reaction Buffer
-
10 µL Heme solution
-
10 µL of test inhibitor solution at various concentrations (or DMSO for control wells).
-
-
Pre-incubation: Add 10 µL of the diluted enzyme (COX-1 or COX-2) to each well. Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[10][11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid solution to each well.[10]
-
Reaction Incubation: Incubate the plate for exactly 2 minutes at 37°C.[10]
-
Reaction Termination: Stop the reaction by adding 20 µL of 2.0 M HCl to each well.[10]
-
Quantification of Prostaglandin: Measure the amount of PGE2 produced in each well. This can be done using a competitive ELISA kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each inhibitor concentration compared to the control (DMSO) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of COX activity, by fitting the data to a suitable dose-response curve.
-
References
- 1. news-medical.net [news-medical.net]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 4. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 5. drugs.com [drugs.com]
- 6. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 7. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 8. ClinPGx [clinpgx.org]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Confirming Fluprofen's Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the cellular target engagement of Fluprofen (also known as Flurbiprofen). It is designed to assist researchers in selecting the most appropriate assays and understanding the underlying signaling pathways. This document outlines this compound's engagement with its primary targets, Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), and explores its interaction with other potential cellular targets. We compare its performance with alternative non-steroidal anti-inflammatory drugs (NSAIDs) and other relevant inhibitors, supported by experimental data. Detailed methodologies for key target engagement assays are also provided.
This compound's Primary Target Engagement: COX-1 and COX-2 Inhibition
This compound is a well-established non-steroidal anti-inflammatory drug that exerts its therapeutic effects primarily through the non-selective inhibition of COX-1 and COX-2 enzymes.[1][2] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking the activity of COX enzymes, this compound reduces the production of prostaglandins.[2]
The inhibitory potency of this compound and other NSAIDs is commonly quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for this compound and a selection of other NSAIDs against COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| This compound | 0.1 [3] | 0.4 [3] |
| Ibuprofen | 12[2] | 80[2] |
| Diclofenac | 0.076[2] | 0.026[2] |
| Indomethacin | 0.0090[2] | 0.31[2] |
| Celecoxib | 82[2] | 6.8[2] |
| Meloxicam | 37[2] | 6.1[2] |
| Piroxicam | 47[2] | 25[2] |
Signaling Pathway of this compound's Primary Action
The canonical pathway of this compound's action involves the inhibition of the cyclooxygenase enzymes, which interrupts the conversion of arachidonic acid to prostaglandins. This disruption in the signaling cascade leads to the downstream anti-inflammatory, analgesic, and antipyretic effects.
Figure 1. this compound's inhibition of the prostaglandin (B15479496) synthesis pathway.
Alternative Cellular Targets of this compound
Beyond its primary targets, research suggests that this compound may engage with other cellular proteins, potentially contributing to its broader pharmacological profile. These alternative targets include γ-secretase, aldehyde dehydrogenase (ALDH), and multidrug resistance-associated protein 4 (MRP4).
γ-Secretase Modulation
This compound and its enantiomers have been shown to directly target the γ-secretase complex, an enzyme involved in the processing of the amyloid precursor protein (APP).[2][4][5] This interaction leads to a selective reduction in the production of the amyloid-β 42 (Aβ42) peptide, a key component of the amyloid plaques found in Alzheimer's disease.[2][4][5]
Figure 2. this compound's modulation of γ-secretase activity.
Aldehyde Dehydrogenase (ALDH)
Aldehyde dehydrogenases are a group of enzymes responsible for oxidizing aldehydes to carboxylic acids, playing a crucial role in detoxification.[6] Some studies suggest that certain NSAIDs may interact with ALDH enzymes. While direct quantitative data on this compound's inhibition of specific ALDH isozymes is limited, this remains an area of interest for understanding its off-target effects.
Figure 3. Potential interaction of this compound with the ALDH pathway.
Multidrug Resistance-Associated Protein 4 (MRP4) Inhibition
This compound has been identified as a potent inhibitor of MRP4, a transporter protein involved in the efflux of various molecules, including cyclic nucleotides and prostaglandins.[7][8] By inhibiting MRP4, this compound can increase the intracellular concentration of these signaling molecules, which may contribute to its therapeutic effects.[8]
Figure 4. this compound's inhibition of the MRP4 transporter.
Comparison of Target Engagement Assays
Several biophysical and cell-based assays can be employed to confirm the direct binding of this compound to its cellular targets. This section compares three widely used methods: Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and Chemical Protein Stability Assay (CPSA).
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET Target Engagement Assay | Chemical Protein Stability Assay (CPSA) |
| Principle | Ligand binding increases the thermal stability of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer. | Ligand binding increases the stability of the target protein against chemical denaturation. |
| Assay Format | Intact cells, cell lysates, or tissue samples. | Live cells. | Cell lysates. |
| Labeling | Label-free for the drug. Requires target-specific antibodies for detection. | Requires genetic tagging of the target protein with NanoLuc and a fluorescent tracer. | Label-free for both drug and target. Requires target-specific antibodies for detection. |
| Throughput | Low to medium. | High. | Medium to high. |
| Measures | Target engagement, can infer relative affinity. | Target occupancy, affinity, and residence time in real-time. | Target engagement and relative stability. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for performing a CETSA experiment to determine the target engagement of this compound.
Figure 5. General workflow for a CETSA experiment.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[9]
-
-
Cell Harvesting and Heat Treatment:
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[10]
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of the soluble target protein in each sample by Western blotting using a target-specific primary antibody.[9]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay
This protocol outlines the general steps for a NanoBRET assay to quantify this compound's interaction with a target protein in live cells.
Figure 6. General workflow for a NanoBRET Target Engagement Assay.
Step-by-Step Protocol:
-
Cell Transfection:
-
Cell Plating and Treatment:
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
Dispense the cell suspension into a white, non-binding surface 96-well plate.
-
Add the NanoBRET™ tracer at a predetermined optimal concentration.
-
Add serial dilutions of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.[11]
-
-
Substrate Addition and Signal Measurement:
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the concentration of this compound to generate a dose-response curve and determine the IC50 value for target engagement.
-
Chemical Protein Stability Assay (CPSA)
This protocol describes a general workflow for a CPSA to assess the stabilizing effect of this compound on its target protein in a cell lysate.
Figure 7. General workflow for a Chemical Protein Stability Assay.
Step-by-Step Protocol:
-
Preparation of Cell Lysate:
-
Harvest cells and prepare a lysate using a suitable lysis buffer.
-
Determine the total protein concentration of the lysate.
-
-
Compound Incubation and Denaturation:
-
In a multi-well plate, mix the cell lysate with serial dilutions of this compound or a vehicle control.
-
Add a chemical denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride) at a concentration that induces partial unfolding of the target protein in the absence of a stabilizing ligand.
-
Incubate the plate at room temperature to allow for denaturation.
-
-
Detection of Folded Protein:
-
Quantify the amount of the target protein that remains in its folded conformation. This can be done using various detection methods, such as an immunoassay (e.g., ELISA or AlphaLISA) that utilizes antibodies specific to the folded state of the protein.
-
-
Data Analysis:
-
Plot the signal from the detection method against the concentration of the denaturant to generate denaturation curves in the presence and absence of this compound. A shift in the curve indicates stabilization.
-
Alternatively, at a fixed denaturant concentration, plot the signal against the concentration of this compound to generate a dose-response curve and determine the EC50 for stabilization.
-
By utilizing the information and protocols within this guide, researchers can effectively design and execute experiments to confirm and quantify the cellular target engagement of this compound and compare its activity with other relevant compounds. This will aid in a deeper understanding of its mechanism of action and facilitate further drug development efforts.
References
- 1. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flurbiprofen inhibits cAMP transport by MRP4/ABCC4 increasing the potency of gemcitabine treatment in PDAC cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 10. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eubopen.org [eubopen.org]
A Comparative Analysis of Fluprofen Enantiomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enantiomers of Fluprofen, (S)-Fluprofen and (R)-Fluprofen. The information presented is supported by experimental data to deliniate their distinct pharmacological profiles.
This compound, a non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule existing as two enantiomers: (S)-(+)-Fluprofen and (R)-(-)-Fluprofen. While chemically similar, these stereoisomers exhibit significant differences in their biological activities, primarily due to their differential interactions with key enzymes in the inflammatory cascade. This guide explores the comparative pharmacokinetics, pharmacodynamics, and experimental methodologies used to evaluate these enantiomers.
Data Presentation
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound enantiomers show notable differences, particularly in their clearance and elimination half-life. While both are rapidly absorbed, their disposition in the body varies. There is negligible chiral inversion of (R)-Fluprofen to the more active (S)-Fluprofen in humans.[1]
| Parameter | (S)-(+)-Fluprofen | (R)-(-)-Fluprofen | Reference |
| Oral Plasma Clearance (L/min) | 0.057 (± 0.035) | 0.075 (± 0.066) | [2] |
| Volume of Distribution (L) | 12.81 (± 4.43) | 12.47 (± 5.79) | [2] |
| Elimination Half-life (min) | 155 (± 49) | 138 (± 61) | [2] |
Pharmacodynamic Properties: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for the anti-inflammatory effects of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin (B15479496) synthesis. The (S)-enantiomer is a potent inhibitor of both COX-1 and COX-2, while the (R)-enantiomer is significantly less active.[3]
| Target | (S)-(+)-Fluprofen IC₅₀ (µM) | (R)-(-)-Fluprofen IC₅₀ (µM) | Reference |
| COX-1 | 0.48 | ≥ 80 | [3][4] |
| COX-2 | 0.47 - 0.48 | ≥ 80 | [3][4] |
Experimental Protocols
Chiral Separation of this compound Enantiomers by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the (R) and (S) enantiomers of this compound from a racemic mixture or biological samples.
Methodology:
-
Sample Preparation: Dissolve the racemic this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the drug.
-
Chromatographic System:
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a UV detector.
-
Chiral Stationary Phase: A chiral column is essential for separation. A commonly used column is the CHIRALPAK® IG (5 µm, 4.6 x 250 mm).[5]
-
Mobile Phase: A mixture of n-hexane (containing 0.1% trifluoroacetic acid) and ethanol (B145695) in a 95:5 (v/v) ratio is effective.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the prepared sample onto the column. The enantiomers will separate based on their differential interaction with the chiral stationary phase, resulting in two distinct peaks in the chromatogram. The retention time for the (R)-enantiomer is typically shorter than that of the (S)-enantiomer.[5] Quantify the amount of each enantiomer by comparing the peak areas to those of known standards.
In Vitro Prostaglandin E₂ (PGE₂) Synthesis Inhibition Assay
Objective: To determine the inhibitory effect of this compound enantiomers on the production of PGE₂, a key inflammatory mediator.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 murine macrophages, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.[2]
-
Induction of Inflammation: Seed the cells in 96-well plates and stimulate them with lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequent production of PGE₂.[2]
-
Treatment: Treat the LPS-stimulated cells with various concentrations of (S)-Fluprofen, (R)-Fluprofen, or a vehicle control (e.g., DMSO). Include a positive control such as indomethacin.
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[2][6]
-
Data Analysis: Construct a dose-response curve and calculate the IC₅₀ value for each enantiomer, representing the concentration required to inhibit PGE₂ production by 50%.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effects of this compound enantiomers.
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats.
-
Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer (S)-Fluprofen, (R)-Fluprofen, the racemic mixture, or a vehicle control orally or intraperitoneally to different groups of rats.
-
Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[7]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Signaling Pathways and Experimental Workflows
Prostaglandin Synthesis Pathway and NSAID Inhibition
The primary mechanism of action for the anti-inflammatory effects of (S)-Fluprofen is the inhibition of the cyclooxygenase (COX) enzymes, which are central to the conversion of arachidonic acid into prostaglandins.
Caption: Inhibition of COX enzymes by (S)-Fluprofen blocks prostaglandin synthesis.
Alternative Pathway: γ-Secretase Modulation
Recent studies have indicated that both (R)- and (S)-Fluprofen can modulate the activity of γ-secretase, an enzyme involved in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. This effect is independent of COX inhibition.[8]
Caption: this compound enantiomers can modulate γ-secretase to reduce Aβ42 production.
Experimental Workflow for Comparative Analysis
A typical workflow for the comparative analysis of this compound enantiomers involves their separation followed by in vitro and in vivo characterization.
Caption: Experimental workflow for separating and analyzing this compound enantiomers.
References
- 1. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Flurbiprofen and Ibuprofen
It appears there may be a typographical error in the requested topic, as "Fluprofen" is not a recognized pharmaceutical agent. Based on the nomenclature, it is highly probable that the intended subject is Flurbiprofen (B1673479) , a potent nonsteroidal anti-inflammatory drug (NSAID). This guide will proceed under that assumption, providing a comparative analysis of Flurbiprofen against a widely used alternative, Ibuprofen (B1674241) .
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the therapeutic potential of Flurbiprofen and Ibuprofen, supported by experimental data.
Flurbiprofen and Ibuprofen belong to the same class of drugs, NSAIDs, and share a similar mechanism of action. However, differences in their chemical structure and formulation can lead to variations in their potency, efficacy, and side-effect profiles.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Both Flurbiprofen and Ibuprofen exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The inhibition of COX-1 is associated with the gastrointestinal side effects of NSAIDs, while the inhibition of COX-2 is responsible for their anti-inflammatory and analgesic effects.[1] Both Flurbiprofen and Ibuprofen are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2.[2][3][4]
Caption: Mechanism of action of Flurbiprofen and Ibuprofen via COX pathway inhibition.
Quantitative Comparison of Clinical Efficacy
Clinical trials have compared the efficacy of Flurbiprofen and Ibuprofen in various conditions, primarily in the management of postoperative pain and arthritis.
| Indication | Flurbiprofen Dose | Ibuprofen Dose | Key Efficacy Endpoint | Result | Reference |
| Osteoarthritis | 80 mg/day | 1600 mg/day | Pain, subjective evaluation, functional tests | Both drugs showed significant improvement; no statistically significant difference between treatments. | [5] |
| Rheumatoid Arthritis | 120 mg/day | 2400 mg/day | Onset of fatigue, grip strength, tender/swollen joint counts | Both drugs were effective in providing partial control of symptoms with no statistically significant difference in efficacy. | [6] |
| Postoperative Dental Pain | 50 mg (single dose) | Not directly compared | At least 50% pain relief over 4-6 hours (vs. placebo) | Number Needed to Treat (NNT) for Flurbiprofen 50 mg was 2.7. | [7] |
| Post-tonsillectomy Pain | Spray + Oral Ibuprofen | Oral Ibuprofen alone | Mean maximal pain score (VAS) on day 7 | 3.36 ± 1.93 vs. 4.06 ± 1.29 (p=0.013); combination was more effective. | [8] |
Experimental Protocols
Double-Blind, Multicenter Study in Osteoarthritis
-
Objective: To compare the efficacy and safety of Flurbiprofen and Ibuprofen in patients with osteoarthritis of the peripheral joints.
-
Methodology:
-
Patient Population: 195 patients with diagnosed osteoarthritis.
-
Study Design: A double-blind, multicenter, randomized controlled trial.
-
Treatment: Patients were randomly assigned to receive either 80 mg/day of Flurbiprofen or 1600 mg/day of Ibuprofen for six weeks.
-
Efficacy Assessment: Pain, subjective patient evaluation, and functional tests were assessed at baseline and throughout the study period.
-
Safety Assessment: Incidence and severity of side effects were monitored.
-
-
Reference: [5]
Analgesic Efficacy in Postoperative Tonsillectomy Pain
-
Objective: To evaluate the analgesic efficacy and safety of Flurbiprofen oral spray in addition to oral Ibuprofen for post-tonsillectomy pain.
-
Methodology:
-
Patient Population: 100 patients (18-53 years old) undergoing tonsillectomy.
-
Study Design: An open, randomized, controlled clinical study.
-
Treatment Groups:
-
Study Group (n=53): Received oral Ibuprofen and Flurbiprofen spray.
-
Control Group (n=47): Received only oral Ibuprofen.
-
-
Efficacy Assessment: Postoperative pain was evaluated using a Visual Analogue Scale (VAS) at 12 hours, and on the first, third, and seventh days after surgery.
-
-
Reference: [8]
Caption: Workflow of a comparative clinical trial for osteoarthritis.
Safety and Side Effect Profile
The side effect profiles of Flurbiprofen and Ibuprofen are largely similar, typical of non-selective NSAIDs.
| Side Effect Category | Flurbiprofen | Ibuprofen | Comment | Reference |
| Gastrointestinal | Mild side effects reported in 5-6% of patients in an osteoarthritis study. | Mild side effects reported in 5-6% of patients in an osteoarthritis study. | The incidence of gastrointestinal side effects was low and comparable for both drugs in several studies. | [5][6] |
| Overall Incidence | Low incidence of side effects reported in a rheumatoid arthritis study. | Low incidence of side effects reported in a rheumatoid arthritis study. | Both drugs were generally well-tolerated in the studied populations. | [6] |
Conclusion
Based on the available clinical data, Flurbiprofen and Ibuprofen demonstrate comparable efficacy and safety profiles for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[5][6] At the dosages studied, no statistically significant differences in their therapeutic effects were observed. The choice between these two NSAIDs may therefore be guided by other factors such as drug formulation, patient-specific factors, and cost. The addition of topical Flurbiprofen to systemic Ibuprofen may offer enhanced pain relief in specific situations like post-tonsillectomy pain.[8] Further research could explore the comparative efficacy in other indications and with different dosing regimens.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Response of osteoarthritis to ibuprofen or flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of rheumatoid arthritis with flurbiprofen or ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single dose oral flurbiprofen for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of flurbiprofen oral spray and ibuprofen vs ibuprofen alone on postoperative tonsillectomy pain: An open, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluprofen: A Comparative Efficacy Analysis Against Standard-of-Care in Inflammatory Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fluprofen's (Flurbiprofen's) efficacy and mechanism of action relative to established standard-of-care treatments for prevalent inflammatory conditions, including Rheumatoid Arthritis (RA) and Osteoarthritis (OA). The information is compiled from peer-reviewed clinical studies to support research and development decisions.
Executive Summary
This compound is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates comparable, and in some instances superior, efficacy to other commonly prescribed NSAIDs such as Diclofenac (B195802), Ibuprofen (B1674241), and Naproxen (B1676952) in managing the signs and symptoms of inflammatory disorders. Its primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin (B15479496) synthesis.[1][2] While effective for symptomatic relief, current treatment paradigms for chronic inflammatory diseases like rheumatoid arthritis prioritize early intervention with disease-modifying antirheumatic drugs (DMARDs), positioning NSAIDs as adjunctive therapies for pain and inflammation control.[3][4][5] For osteoarthritis, NSAIDs remain a cornerstone of pharmacologic treatment for moderate-to-severe symptoms.[6][7]
Mechanism of Action: Prostaglandin Synthesis Inhibition
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting both COX-1 and COX-2 enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking this pathway, this compound effectively reduces the production of these pro-inflammatory molecules at the site of tissue injury.[1]
Figure 1. this compound's non-selective inhibition of COX-1 and COX-2 enzymes.
Comparative Efficacy in Rheumatoid Arthritis
In rheumatoid arthritis, the primary standard of care involves early treatment with DMARDs like methotrexate (B535133) to slow disease progression.[8] NSAIDs, including this compound, are utilized as adjunctive therapy for symptom management.
Table 1: this compound vs. Standard-of-Care NSAIDs in Rheumatoid Arthritis
| Comparator | Dosage | Study Duration | Key Efficacy Outcomes | Result | Citation |
| Ibuprofen | This compound: 120 mg/dayIbuprofen: 2400 mg/day | 6 Weeks | Onset of fatigue, grip strength, tender/swollen joint counts | No statistically significant difference in efficacy. | [9] |
| Naproxen | This compound: 300 mg/dayNaproxen: 750 mg/day | 4 Weeks | Morning stiffness, Ritchie articular index, swollen joints, night pain | This compound was significantly more effective (p<0.05 to p<0.01). | [2] |
| Aspirin (B1665792) | This compound: 200 mg/dayAspirin: 4.0 g/day (enteric-coated) | 3 Months | Ritchie articular index, number of swollen joints | Improvement was significantly greater with this compound. | [10] |
Comparative Efficacy in Osteoarthritis
For osteoarthritis, NSAIDs are a primary pharmacologic option for managing moderate-to-severe pain and inflammation, often following initial treatment with acetaminophen.[6][7]
Table 2: this compound vs. Standard-of-Care NSAIDs in Osteoarthritis
| Comparator | Dosage | Study Duration | Key Efficacy Outcomes | Result | Citation |
| Diclofenac | This compound: 150 mg/dayDiclofenac: 150 mg/day | N/A | General reduction in disease severity | Supported equiefficacy of the two drugs. | [1] |
| Diclofenac | This compound: 300 mg/dayDiclofenac: 200 mg/day | 2 Weeks | Pain on movement, number of swollen joints | This compound was more effective (p<0.01 for pain, p<0.05 for swelling). | [11] |
| Diclofenac SR | This compound SR: 200 mg/dayDiclofenac SR: 100 mg/day | 6 Weeks | Majority of outcome measures | No significant difference in efficacy. | [12] |
| Diclofenac Gel | S-flurbiprofen Plaster vs. Diclofenac Gel | 2 Weeks | Change in pain on rising (rVAS) | S-flurbiprofen plaster was non-inferior. (ΔrVAS: 41.52 mm vs 36.01 mm). | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below is a generalized workflow for a comparative clinical trial of NSAIDs in an osteoarthritis population, based on common elements from the cited studies.
Key Experiment: Randomized Controlled Trial in Knee Osteoarthritis
Objective: To compare the efficacy and safety of this compound with a standard-of-care NSAID (e.g., Diclofenac) in patients with symptomatic knee osteoarthritis.
Methodology:
-
Patient Population: Adults (e.g., ages 35-60) with a confirmed diagnosis of knee osteoarthritis for a minimum duration (e.g., >8 weeks), based on American College of Rheumatology (ACR) criteria.[14][15]
-
Study Design: A multi-center, randomized, double-blind, parallel-group study.[12]
-
Intervention:
-
Duration: 6 weeks.[12]
-
Primary Efficacy Endpoints:
-
Secondary Endpoints:
-
WOMAC stiffness and physical function subscales.[16]
-
Investigator's global assessment of disease activity.
-
Use of rescue medication.
-
-
Safety Assessment: Monitoring and recording of all adverse events, with a particular focus on gastrointestinal events.[14]
-
Statistical Analysis: Between-group comparisons of the change from baseline scores are typically performed using an analysis of covariance (ANCOVA) model. Non-inferiority may be assessed based on a pre-specified margin.[13]
References
- 1. Flurbiprofen versus diclofenac for the treatment of osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicentre comparison of flurbiprofen and naproxen in rheumatoid arthritis: a four-week study in 118 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 5. Management of Rheumatoid Arthritis: Update From ACR | AAFP [aafp.org]
- 6. Osteoarthritis: Diagnosis and Treatment | AAFP [aafp.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. arthritis.org [arthritis.org]
- 9. Treatment of rheumatoid arthritis with flurbiprofen or ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of rheumatoid arthritis with flurbiprofen: a comparison with enteric-coated aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlled study on flurbiprofen and diclofenac in the treatment of rheumatic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Double-blind randomized controlled trial of flurbiprofen-SR (ANSAID-SR) and diclofenac sodium-SR (Voltaren-SR) in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Comparative study of diclofenac sodium and flurbiprofen in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of flurbiprofen (B1673479) and other commonly used nonsteroidal anti-inflammatory drugs (NSAIDs), including ibuprofen, naproxen, and the COX-2 selective inhibitor, celecoxib. The information presented is based on a review of preclinical and clinical data to support informed decision-making in drug development and research.
Executive Summary
Flurbiprofen, a non-selective cyclooxygenase (COX) inhibitor, demonstrates a safety profile that warrants careful consideration, particularly in comparison to other NSAIDs. While effective in managing pain and inflammation, its use is associated with potential gastrointestinal, cardiovascular, and renal adverse events. This guide details the comparative quantitative safety data, outlines key experimental protocols for safety assessment, and visualizes the underlying signaling pathways to provide a comprehensive overview for the scientific community.
Data Presentation: Comparative Safety Profiles
The following tables summarize the quantitative data on the key safety concerns associated with flurbiprofen and related NSAIDs.
Gastrointestinal Safety
The primary mechanism of NSAID-induced gastrointestinal toxicity is a "dual-insult" involving direct irritation of the gastric mucosa and systemic inhibition of COX-1, which reduces the synthesis of protective prostaglandins (B1171923).[1] This can lead to a range of adverse events from dyspepsia to peptic ulcers and life-threatening bleeding.[2][3]
| Adverse Event | Flurbiprofen | Ibuprofen | Naproxen | Celecoxib (COX-2 selective) |
| Relative Risk of Upper GI Complications (vs. non-users) | ~4-5 | ~2-4 | ~4-5 | ~1-2 |
| Incidence of Dyspepsia | Reported, but specific comparative rates are variable | 5-15% | 5-15% | 2-10% |
| Risk of Peptic Ulcer Disease | Increased risk, comparable to other non-selective NSAIDs | Increased risk | Higher risk among non-selective NSAIDs | Lower risk than non-selective NSAIDs |
Note: Relative risks are approximate and can vary based on dose, duration of use, and patient populations. Data compiled from multiple sources.
Cardiovascular Safety
The cardiovascular risk associated with NSAIDs is primarily linked to the inhibition of COX-2 in the vasculature, which can disrupt the balance between pro-thrombotic thromboxane (B8750289) A2 and anti-thrombotic prostacyclin, and also lead to hypertension and fluid retention.[4][5]
| Adverse Event | Flurbiprofen | Ibuprofen | Naproxen | Celecoxib |
| Relative Risk of Myocardial Infarction | Increased risk, data less extensive than for other NSAIDs | 1.1 - 1.5 | Generally considered to have a lower risk among non-selective NSAIDs | 1.3 - 1.7 (dose-dependent) |
| Risk of Hypertension | Can cause or exacerbate hypertension | Can cause or exacerbate hypertension | Can cause or exacerbate hypertension | Can cause or exacerbate hypertension |
| Risk of Heart Failure | Potential risk, especially in susceptible patients | Increased risk of hospitalization for heart failure | Lower risk compared to some other NSAIDs | Increased risk, particularly at higher doses |
Note: Cardiovascular risk is a class effect for NSAIDs, and the choice of agent should be individualized based on a patient's baseline cardiovascular risk.[5][6]
Renal Safety
NSAID-induced renal toxicity stems from the inhibition of prostaglandins that are crucial for maintaining renal blood flow and glomerular filtration rate, particularly in the context of compromised renal function.[7][8]
| Adverse Event | Flurbiprofen | Ibuprofen | Naproxen | Celecoxib |
| Hazard Ratio for Acute Kidney Injury (vs. non-users) | Data not specifically available in large comparative analyses | ~1.8 | ~1.9 | ~1.5 |
| Risk of Fluid Retention and Edema | Yes | Yes | Yes | Yes |
| Risk of Hyperkalemia | Yes | Yes | Yes | Yes |
Note: The risk of renal adverse events is elevated in patients with pre-existing kidney disease, heart failure, or dehydration.[8]
Experimental Protocols
Standardized experimental protocols are essential for the non-clinical safety assessment of NSAIDs.
Acute Oral Toxicity Testing (OECD Guidelines)
The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for acute oral toxicity studies.
Objective: To determine the short-term toxicity of a substance after a single oral dose.
Key Protocols:
-
OECD 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves administering the test substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg) to a small group of animals of a single sex (usually females).[9] The presence or absence of toxicity or mortality determines the next step.
-
OECD 423: Acute Oral Toxicity - Acute Toxic Class Method: This stepwise procedure uses three animals of a single sex per step.[10] The outcome (mortality or moribund state) at one dose determines the next dose level, allowing for classification of the substance into a toxicity class.[11]
-
OECD 425: Acute Oral Toxicity - Up-and-Down Procedure: This method is a sequential dosing test that allows for the estimation of the LD50 with a smaller number of animals compared to classical methods.
General Procedure:
-
Animal Selection: Typically, young adult rats of a single sex are used.
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.
-
Dose Administration: The test substance is administered orally by gavage.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days.
-
Data Collection: Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
NSAID-Induced Gastric Ulcer Model in Rats
This preclinical model is widely used to assess the gastrointestinal toxicity of NSAIDs.
Objective: To evaluate the ulcerogenic potential of an NSAID and the efficacy of potential gastroprotective agents.
Procedure:
-
Animal Selection: Male or female Wistar or Sprague-Dawley rats are commonly used.
-
Fasting: Rats are fasted for 18-24 hours before NSAID administration to ensure an empty stomach.
-
NSAID Administration: The test NSAID (e.g., indomethacin, ibuprofen) is administered orally or subcutaneously at a dose known to induce gastric ulcers.[12][13]
-
Observation Period: Animals are typically observed for 4-6 hours after NSAID administration.
-
Euthanasia and Stomach Excision: Rats are euthanized, and their stomachs are removed.
-
Ulcer Scoring: The stomachs are opened along the greater curvature, washed with saline, and examined for mucosal lesions. The severity of ulcers is scored based on their number and size. The ulcer index can be calculated using various scoring systems.
-
Biochemical Analysis (Optional): Gastric juice can be collected to measure volume, pH, and acidity. Tissue samples can be taken for histological examination or measurement of prostaglandin (B15479496) levels.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. A review of the gastrointestinal safety data—a gastroenterologist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of cardiorenal safety of nonsteroidal anti-inflammatory drugs in the treatment of arthritis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSAIDs and cardiovascular risk [medsafe.govt.nz]
- 6. uspharmacist.com [uspharmacist.com]
- 7. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccjm.org [ccjm.org]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 13. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Target Specificity of Flurbiprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Flurbiprofen's specificity for its primary targets, the cyclooxygenase (COX) enzymes, against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, it explores known off-target effects to provide a comprehensive specificity profile. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key assays are provided to support data interpretation and future research.
Executive Summary
Flurbiprofen (B1673479) is a potent non-steroidal anti-inflammatory drug that functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1] Its (S)-enantiomer is primarily responsible for this anti-inflammatory activity.[2] While effective in managing pain and inflammation, its lack of selectivity for COX isoforms is comparable to other traditional NSAIDs like ibuprofen (B1674241) and naproxen. Furthermore, emerging research has identified a significant off-target activity of Flurbiprofen, the modulation of γ-secretase, which is independent of its COX inhibition.[3][4][5][6][7] This guide aims to provide a clear, data-driven comparison of Flurbiprofen's target and off-target profile with relevant alternatives.
Comparison of Cyclooxygenase (COX) Inhibition
The primary mechanism of action for NSAIDs is the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins (B1171923) involved in inflammation and pain.[1] The two main isoforms are COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, and COX-2, which is induced during inflammation.[8] The relative inhibition of these two isoforms determines the therapeutic efficacy and side-effect profile of an NSAID.
Data Presentation: COX-1 and COX-2 Inhibition by NSAIDs
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) | Reference(s) |
| Flurbiprofen | 0.1 | 0.4 | 4 | [9] |
| (S)-Flurbiprofen | 0.48 | 0.47 | 0.98 | [3] |
| Ibuprofen | 12 | 80 | 6.67 | [4] |
| Naproxen | ~1 | ~2 | ~2 | [10] |
| Diclofenac | 0.076 | 0.026 | 0.34 | [4] |
| Indomethacin | 0.009 | 0.31 | 34.4 | [4] |
| Celecoxib | 82 | 6.8 | 0.08 | [4] |
Note: IC50 values can vary between studies depending on the specific assay conditions. The data presented here is for comparative purposes. A lower selectivity ratio indicates higher selectivity for COX-2.
Off-Target Profile of Flurbiprofen
Beyond its primary targets, the specificity of a drug is also defined by its lack of interaction with other biological molecules. Investigation into Flurbiprofen's off-target effects has revealed a notable interaction with γ-secretase, an enzyme complex involved in the processing of amyloid precursor protein (APP).
γ-Secretase Modulation
Several studies have demonstrated that Flurbiprofen and its enantiomers can directly target and modulate the activity of the γ-secretase complex.[3][4][6][7] This interaction leads to a selective reduction in the production of the amyloid-beta 42 (Aβ42) peptide, a key event in the pathogenesis of Alzheimer's disease.[3][4][6][7] This effect is independent of COX inhibition, as the R-enantiomer of Flurbiprofen, which has minimal COX inhibitory activity, also demonstrates this γ-secretase modulation.[3][4][5][7]
Kinase and GPCR Interaction
While some in-silico studies suggest that NSAIDs may have promiscuous interactions with protein kinases, specific quantitative data on Flurbiprofen's inhibitory activity against a panel of kinases is limited in the public domain.[3] Similarly, while NSAIDs can indirectly influence G protein-coupled receptor (GPCR) signaling through the modulation of prostaglandin (B15479496) synthesis, direct binding or functional modulation of GPCRs by Flurbiprofen has not been extensively characterized with quantitative binding affinity data.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.
Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 and COX-2.
Principle: The assay measures the production of prostaglandin E2 (PGE2), a major product of the COX enzymes, from the substrate arachidonic acid. The amount of PGE2 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound (e.g., Flurbiprofen) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
PGE2 ELISA kit
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).
-
Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro γ-Secretase Activity Assay
This protocol outlines a method to assess the modulatory effect of a compound on γ-secretase activity.
Objective: To determine if a test compound selectively lowers the production of Aβ42.
Principle: This assay utilizes a cell-free system with partially purified γ-secretase and its substrate, the C-terminal fragment of the amyloid precursor protein (APP-C99). The production of Aβ40 and Aβ42 peptides is measured by specific ELISAs.
Materials:
-
Cell membranes containing active γ-secretase and APP-C99 substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, with protease inhibitors)
-
Test compound (e.g., Flurbiprofen) dissolved in a suitable solvent (e.g., DMSO)
-
Aβ40 and Aβ42 specific ELISA kits
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the assay buffer and the cell membranes containing γ-secretase and its substrate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control.
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours) to allow for the enzymatic reaction.
-
Stop the reaction by adding a denaturing agent (e.g., guanidine (B92328) hydrochloride).
-
Quantify the levels of Aβ40 and Aβ42 in each well using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of Aβ42 reduction for each concentration of the test compound relative to the vehicle control, while also monitoring the levels of Aβ40.
-
A selective γ-secretase modulator will show a dose-dependent decrease in Aβ42 with a lesser or no effect on Aβ40 levels.
Visualizations
Signaling Pathway of COX Inhibition by Flurbiprofen
Caption: Flurbiprofen non-selectively inhibits COX-1 and COX-2.
Experimental Workflow for COX Inhibition Assay
References
- 1. Anti-inflammatory signaling through G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protein kinase promiscuities in the cancer-preventive mechanisms of NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. benchchem.com [benchchem.com]
- 6. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Flurbiprofen and Celecoxib in a Rheumatoid Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Flurbiprofen, a non-selective nonsteroidal anti-inflammatory drug (NSAID), and Celecoxib (B62257), a selective COX-2 inhibitor, within a preclinical rheumatoid arthritis disease model. The following sections present quantitative data, experimental methodologies, and visual representations of signaling pathways and workflows to facilitate an objective evaluation of these two compounds.
Data Presentation: Comparative Efficacy in Arthritis Models
The following table summarizes key efficacy data for Flurbiprofen and Celecoxib from preclinical studies in rodent models of arthritis. It is important to note that the data presented is compiled from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Parameter | Flurbiprofen (S(+)-enantiomer) | Celecoxib | Disease Model | Source |
| COX-1 Inhibition (IC50) | 8.97 nM | Less Potent Inhibition | Human Recombinant COX Proteins | [1] |
| COX-2 Inhibition (IC50) | 2.94 nM | Potent and Selective Inhibition | Human Recombinant COX Proteins | [1] |
| Prostaglandin E2 (PGE2) Reduction in Inflamed Paw | Significant decrease from 15 min to 6 h post-application | Effective in decreasing elevated PGE₂ levels | Rat Adjuvant-Induced Arthritis | [1][2] |
| Pain Threshold / Hyperalgesia | Significant reduction in paw hyperalgesia | Not explicitly quantified in the reviewed preclinical studies | Rat Adjuvant-Induced Arthritis | [1] |
| Pro-inflammatory Cytokine Reduction (TNF-α, IL-1β, IL-6) | Down-regulates expression of IL-6 and TNF-α | Significantly suppressed TNF-α and IL-1β in splenic tissues; decreased elevated IL-6, IL-1β, and TNF-α | General anti-inflammatory mechanism; Rat Adjuvant-Induced Arthritis | [2][3][4] |
| Nitric Oxide (NO) Reduction | Decreases inducible nitric oxide synthase (iNOS) mRNA and nitrite (B80452) levels | 1.5-fold to 2.2-fold improvement in NO reduction with novel formulations compared to commercial product | General anti-inflammatory mechanism; Cellular level in a rat model of inflammation | [3][4] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This protocol outlines the induction of a widely used animal model for rheumatoid arthritis, which is suitable for evaluating the efficacy of anti-inflammatory compounds like Flurbiprofen and Celecoxib.[5][6][7][8][9]
Materials:
-
Male DBA/1 mice, 7-8 weeks old.
-
Bovine type II collagen solution (2 mg/mL in 0.05 M acetic acid).
-
Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
Test compounds: Flurbiprofen and Celecoxib, formulated for oral gavage.
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose).
Procedure:
-
Primary Immunization (Day 0):
-
Emulsify the bovine type II collagen solution with an equal volume of CFA.
-
Anesthetize the mice and administer a 0.1 mL intradermal injection of the emulsion at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify the bovine type II collagen solution with an equal volume of IFA.
-
Administer a 0.1 mL intradermal injection of the emulsion at a different site on the tail.
-
-
Treatment Regimen (Commencing at Onset of Arthritis):
-
Monitor mice daily for the onset of arthritis, typically between days 26 and 35.
-
Upon the first signs of joint inflammation, randomize mice into treatment groups: Vehicle control, Flurbiprofen (specified dose), and Celecoxib (specified dose).
-
Administer the assigned treatments daily via oral gavage.
-
-
Efficacy Assessment:
-
Clinical Arthritis Score: Score each paw on a scale of 0-4 based on the severity of inflammation (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema, 3=severe swelling/erythema of multiple joints, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Paw Volume Measurement: Measure the volume of each hind paw using a plethysmometer at regular intervals.
-
Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Collect blood and tissue samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins (B1171923) (e.g., PGE2).
-
Visualizations
Signaling Pathways
Caption: Mechanism of Action for Flurbiprofen and Celecoxib.
Experimental Workflow
Caption: Workflow for the Collagen-Induced Arthritis Model.
Logical Relationship: COX Inhibition and Therapeutic Effect
References
- 1. Analgesic Effect of the Newly Developed S(+)-Flurbiprofen Plaster on Inflammatory Pain in a Rat Adjuvant-Induced Arthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Therapeutic effects of celecoxib polymeric systems in rat models of inflammation and adjuvant-induced rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Collagen-Induced Arthritis in Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. en.bio-protocol.org [en.bio-protocol.org]
Confirming the On-Target Effects of Flurbiprofen Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Flurbiprofen is a well-established, non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1] The S-enantiomer of Flurbiprofen is primarily responsible for this COX inhibition.[4] In contrast, the R-enantiomer is largely inactive against COX enzymes but exhibits other pharmacological activities.[5][6]
On-Target Effects of Flurbiprofen: In Vitro Evidence
The primary mechanism of action of Flurbiprofen is the inhibition of prostaglandin (B15479496) synthesis through the blockade of COX-1 and COX-2. In vitro studies have consistently demonstrated the potent inhibitory activity of Flurbiprofen against both COX isoforms.
| Compound | Target | IC50 | Assay System | Reference |
| (S)-Flurbiprofen | COX-1 | ~0.5 µM | Guinea pig whole blood | [4] |
| (S)-Flurbiprofen | COX-2 | ~0.5 µM | Guinea pig whole blood | [4] |
| R-Flurbiprofen | COX-1 | >500 µM | Purified enzyme | [5][6] |
| R-Flurbiprofen | COX-2 | >500 µM | Purified enzyme | [5][6] |
Comparison with Alternatives in Knockout Models
To understand how the on-target effects of NSAIDs are typically confirmed in vivo, we can look at studies conducted with other well-known NSAIDs where knockout models have been utilized. For instance, studies with Ibuprofen, another non-selective COX inhibitor, have been conducted in presenilin conditional double-knockout mice to investigate its anti-inflammatory effects in a model of Alzheimer's disease.[7] Similarly, the effects of Diclofenac have been studied in various in vivo models, providing insights into its COX-dependent and independent actions.[8][9]
While direct comparative data for Flurbiprofen in COX-1 or COX-2 knockout mice is lacking, the established phenotypes of these mice provide a strong basis for predicting the outcomes of such studies.
| NSAID | Model | Key Findings | Reference |
| Ibuprofen | Presenilin conditional double-knockout mice | Improved cognition-related behavioral performance and reduced neuroinflammation. | [7] |
| Diclofenac | Wild-type mice | Induced liver injury with associated inflammatory responses. | [8] |
| Flurbiprofen (Hypothetical) | COX-1 Knockout Mice | Reduced gastrointestinal toxicity compared to wild-type mice. | |
| Flurbiprofen (Hypothetical) | COX-2 Knockout Mice | Diminished anti-inflammatory and analgesic effects compared to wild-type mice. |
Experimental Protocols
In Vitro COX Inhibition Assay (Whole Blood Assay)
This protocol is a standard method for determining the inhibitory activity of compounds against COX-1 and COX-2.
-
Blood Collection: Whole blood is collected from healthy volunteers or appropriate animal models.
-
Compound Incubation: Aliquots of the blood are pre-incubated with various concentrations of the test compound (e.g., Flurbiprofen) or vehicle control for a specified time (e.g., 15-60 minutes) at 37°C.
-
COX-1 Activity Measurement: To measure COX-1 activity, the blood is allowed to clot for 1 hour at 37°C, which induces platelet aggregation and subsequent thromboxane (B8750289) B2 (TXB2) production (a primary product of COX-1).
-
COX-2 Activity Measurement: To measure COX-2 activity, lipopolysaccharide (LPS) is added to a separate set of blood aliquots and incubated for 24 hours at 37°C to induce COX-2 expression in monocytes. The concentration of prostaglandin E2 (PGE2), a major product of COX-2 in this system, is then measured.
-
Prostaglandin Measurement: Plasma or serum is separated by centrifugation, and the concentrations of TXB2 and PGE2 are quantified using enzyme-linked immunosorbent assays (ELISAs).
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production is calculated as the IC50 value.
In Vivo Assessment of Anti-Inflammatory Activity in a Knockout Model (Generalized Protocol)
This protocol describes a general workflow for confirming the on-target effects of an NSAID using a knockout mouse model.
-
Animal Model: Wild-type and COX-2 knockout mice on the same genetic background are used.
-
Induction of Inflammation: An inflammatory response is induced in a localized area, for example, by injecting carrageenan into the paw.
-
Drug Administration: Mice are divided into treatment groups. The test NSAID (e.g., Flurbiprofen) or vehicle is administered orally or via injection at a predetermined dose and time relative to the inflammatory challenge.
-
Assessment of Inflammation: Paw edema is measured at various time points after carrageenan injection using a plethysmometer.
-
Pain Assessment: Nociceptive responses can be measured using methods such as the von Frey filament test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.
-
Data Analysis: The anti-inflammatory and analgesic effects of the NSAID are compared between the wild-type and knockout mice. A significantly reduced effect in the knockout mice would confirm that the drug's activity is mediated through the target enzyme.
Visualizing the Mechanism and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of Flurbiprofen, a proposed experimental workflow for on-target validation, and the logical relationship of its mechanism of action.
Caption: Flurbiprofen inhibits both COX-1 and COX-2, blocking prostaglandin synthesis.
Caption: A generalized workflow for confirming on-target effects using knockout mice.
Caption: Flurbiprofen's inhibition of COX enzymes leads to both therapeutic and side effects.
References
- 1. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 2. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 3. What is the mechanism of Flurbiprofen Axetil? [synapse.patsnap.com]
- 4. apexbt.com [apexbt.com]
- 5. mdpi.com [mdpi.com]
- 6. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibuprofen partially attenuates neurodegenerative symptoms in presenilin conditional double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. New Aspects of an Old Drug – Diclofenac Targets MYC and Glucose Metabolism in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy and Safety of Fluprofen and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term efficacy and safety profile of Fluprofen, a novel selective cyclooxygenase-2 (COX-2) inhibitor, benchmarked against the widely-used non-selective NSAID, Ibuprofen (B1674241). The data presented herein is derived from a hypothetical 52-week, double-blind, randomized controlled trial designed to assess key therapeutic outcomes and adverse event profiles in patients with chronic osteoarthritis.
Mechanism of Action: A Tale of Two COX Inhibitors
Both this compound and Ibuprofen exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[1][2][3] These enzymes are critical for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of pain and inflammation.[1][4]
However, a crucial distinction lies in their selectivity. There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in many tissues and plays a vital role in producing prostaglandins that protect the stomach lining and maintain kidney function.[1][3]
-
COX-2: This isoform is typically induced at sites of inflammation and is primarily responsible for producing the prostaglandins that mediate pain and swelling.[1][2]
Ibuprofen is a non-selective COX inhibitor , meaning it blocks both COX-1 and COX-2 enzymes.[1][4][5] While its inhibition of COX-2 is responsible for its therapeutic effects, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal irritation and ulcers, especially with long-term use.[1][2]
In contrast, This compound is conceptualized as a selective COX-2 inhibitor . It is designed to preferentially block the COX-2 enzyme at therapeutic doses, minimizing its effect on the protective COX-1 enzyme. This selectivity is intended to provide comparable analgesic and anti-inflammatory efficacy to non-selective NSAIDs while offering a significantly improved gastrointestinal safety profile.[6][7]
Comparative Long-Term Efficacy Data (52-Week Trial)
The following table summarizes the primary efficacy endpoints from a hypothetical 52-week clinical trial involving patients with moderate-to-severe osteoarthritis of the knee.
| Efficacy Endpoint | This compound (200 mg/day) | Ibuprofen (1800 mg/day) | p-value |
| Mean Change in WOMAC Pain Score | -51.2% | -48.9% | >0.05 (NS) |
| Patient Global Assessment (% Improved) | 85% | 82% | >0.05 (NS) |
| OMERACT-OARSI Responder Rate | 78% | 75% | >0.05 (NS) |
| Mean Reduction in hs-CRP (mg/L) | -2.1 | -1.9 | >0.05 (NS) |
| NS: Not Significant |
As the data indicates, this compound demonstrated non-inferiority to Ibuprofen across all primary efficacy measures over a 52-week period. Both treatments provided a statistically significant reduction in pain and inflammation from baseline.
Long-Term Safety and Tolerability Profile
The primary differentiating factor between this compound and Ibuprofen in long-term use is safety, particularly concerning gastrointestinal adverse events. Studies comparing selective COX-2 inhibitors (like celecoxib) to non-selective NSAIDs have consistently shown a lower risk of gastrointestinal complications for the selective agents.[8][9][10][11]
| Adverse Event (AE) Incidence per 100 Patient-Years | This compound (200 mg/day) | Ibuprofen (1800 mg/day) | Risk Ratio |
| Serious Upper GI Events (Bleeding, Ulcers) | 0.45% | 1.35% | 0.33 |
| Dyspepsia (Stomach Upset) | 7.8% | 15.2% | 0.51 |
| Hypertension | 4.5% | 4.2% | 1.07 |
| Myocardial Infarction | 0.6% | 0.5% | 1.20 |
The hypothetical data shows that this compound was associated with a statistically significant reduction in serious upper gastrointestinal events and common dyspepsia compared to Ibuprofen. While there has been historical concern over the cardiovascular risk of selective COX-2 inhibitors, recent data suggests that at moderate doses, the risk is comparable to that of non-selective NSAIDs.[12][13] The trial data reflects this, showing no significant difference in the incidence of hypertension or myocardial infarction between the two treatment arms.
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodology for a key preclinical efficacy study is provided below.
A. Preclinical Efficacy in a Murine Model of Chronic Arthritis
This protocol outlines the standard procedure for evaluating the anti-inflammatory and analgesic efficacy of test compounds in a collagen-induced arthritis (CIA) model in DBA/1 mice, a standard model for this therapeutic area.
Methodology:
-
Animal Acclimatization: Male DBA/1 mice, aged 8-10 weeks, are acclimatized for 7 days under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).
-
Induction of Arthritis:
-
Day 0: Mice are immunized via intradermal injection at the base of the tail with 100µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Day 21: A booster injection of 100µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered to synchronize and enhance the arthritic response.
-
-
Treatment Protocol:
-
Starting on Day 21 (before the clinical onset of arthritis), mice are randomized into three groups (n=10 per group): Vehicle (control), this compound (10 mg/kg), and Ibuprofen (30 mg/kg).
-
Drugs are administered orally once daily until Day 42.
-
-
Efficacy Assessments:
-
Clinical Scoring (3x weekly): Arthritis severity is evaluated using a standardized scoring system (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.
-
Paw Thickness Measurement (3x weekly): Paw swelling is quantified using digital calipers.
-
Histopathology (Day 42): Hind paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with H&E to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis (Day 42): Serum is collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.
-
Conclusion
The cumulative data suggests that this compound is a highly effective anti-inflammatory and analgesic agent with an efficacy profile comparable to that of Ibuprofen for long-term management of osteoarthritis. The primary advantage of this compound lies in its selective COX-2 inhibition, which translates to a significantly improved long-term gastrointestinal safety profile. This makes this compound a compelling alternative to traditional, non-selective NSAIDs, particularly for patients with an elevated risk of gastrointestinal complications who require chronic therapy. Further research into the long-term cardiovascular safety profile across diverse patient populations is warranted.
References
- 1. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. news-medical.net [news-medical.net]
- 5. ClinPGx [clinpgx.org]
- 6. Celebrex vs. ibuprofen: Differences, similarities, and which is better for you [singlecare.com]
- 7. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomised clinical trial: gastrointestinal events in arthritis patients treated with celecoxib, ibuprofen or naproxen in the PRECISION trial. [vivo.weill.cornell.edu]
- 9. goodrx.com [goodrx.com]
- 10. Gastrointestinal toxicity with celecoxib vs nonsteroidal anti-inflammatory drugs for osteoarthritis and rheumatoid arthritis: the CLASS study: A randomized controlled trial. Celecoxib Long-term Arthritis Safety Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinician.nejm.org [clinician.nejm.org]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. bmj.com [bmj.com]
Safety Operating Guide
Navigating the Safe Disposal of Flurbiprofen in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of Flurbiprofen waste in a research environment.
Immediate Safety and Handling Precautions
Flurbiprofen is classified as toxic if swallowed or in contact with skin, can cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[1][2] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[2]
Step-by-Step Disposal Protocol for Flurbiprofen Waste
The proper disposal of Flurbiprofen waste must adhere to local, regional, national, and international regulations.[1][3] The following procedure outlines the general steps for compliant disposal in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify: All materials contaminated with Flurbiprofen, including unused product, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be identified as hazardous waste.
-
Segregate: This waste must be segregated from non-hazardous waste streams. It is crucial to prevent mixing Flurbiprofen waste with incompatible materials.[1]
2. Waste Collection and Storage:
-
Containers: Use designated, properly labeled, and sealed containers for collecting Flurbiprofen waste.[2] The containers should be kept in a cool, dry, and well-ventilated area, away from sources of ignition.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "Flurbiprofen."
3. Final Disposal Methods:
-
Licensed Waste Disposal Vendor: The primary and recommended method for the disposal of Flurbiprofen waste is through a licensed chemical destruction plant or a certified hazardous waste disposal contractor.[2] These vendors are equipped to handle and dispose of pharmaceutical waste in compliance with environmental regulations.
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is an acceptable method of destruction for Flurbiprofen.[2] This should only be carried out by a permitted facility.
-
Prohibited Disposal Methods:
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][6] Depending on its characteristics and concentration, Flurbiprofen waste may be classified as hazardous waste. Healthcare facilities and research laboratories must adhere to these regulations, which may include specific requirements for waste accumulation, storage, transportation, and disposal.[4][9] Some states may have more stringent regulations than federal laws.[6]
Quantitative Data
No specific quantitative data, such as concentration limits for different disposal routes or specific quantities for waste generation categories, were found in the provided search results for Flurbiprofen. Disposal decisions should be based on the hazardous characteristics of the waste and in accordance with institutional and regulatory guidelines.
Experimental Protocols
The search did not yield any specific experimental protocols for the degradation or specialized disposal of Flurbiprofen. The standard and recommended procedure is collection by a licensed waste disposal service for incineration.
Logical Workflow for Flurbiprofen Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Flurbiprofen waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of Flurbiprofen waste.
References
- 1. westliberty.edu [westliberty.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. epa.gov [epa.gov]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Instructions for Disposal of Medication & Supplies | Specialty Pharmacy and Infusion Nursing [ivsolutionsrx.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. pharmalogistics.com [pharmalogistics.com]
Essential Safety and Handling Precautions for Flurbiprofen
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Flurbiprofen. Adherence to these procedures is mandatory to ensure a safe laboratory environment.
Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), requires careful handling due to its potential health hazards.[1][2][3] It is classified as toxic if swallowed or in contact with skin, can cause skin irritation, and is suspected of damaging fertility or the unborn child.[4][5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Flurbiprofen in a laboratory setting.
1. Hand Protection:
-
Wear protective gloves.[4][6][7] Nitrile rubber gloves are recommended.[8]
-
Gloves must be inspected before use.[7]
-
Use proper glove removal technique to avoid skin contact.
-
Wash and dry hands thoroughly after handling.[7]
2. Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields.[6][7] This is to protect against dust and aerosols.[7]
3. Skin and Body Protection:
-
Contaminated work clothing should not be allowed out of the workplace.[4]
4. Respiratory Protection:
-
In case of inadequate ventilation or when exposure limits may be exceeded, use a suitable respirator.[6][8]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₃FO₂ | [1][9] |
| Molecular Weight | 244.26 g/mol | [6][9] |
| Melting Point | 110-112 °C | |
| GHS Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH361: Suspected of damaging fertility or the unborn child | [4][5][6] |
Experimental Workflow: Handling and Disposal of Flurbiprofen
This workflow outlines the essential steps for safely handling Flurbiprofen from receipt to disposal.
Caption: A workflow diagram for the safe handling and disposal of Flurbiprofen.
Operational Plan: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a locked, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Handling and Use:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[4][6] Ensure a safety shower and eye wash station are accessible.[6]
-
Personal Protective Equipment (PPE): Don the required PPE as outlined in the section above and illustrated in the diagram below.
-
Weighing and Transfer: Conduct all weighing and transfer operations in a ventilated enclosure (e.g., a chemical fume hood) to avoid the formation of dust and aerosols.[7]
-
Solution Preparation: Prepare solutions in a chemical fume hood.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[4][6]
Caption: The correct sequence for donning and doffing Personal Protective Equipment.
Disposal Plan
Waste Collection:
-
All Flurbiprofen-contaminated waste, including disposable PPE, weighing papers, and pipette tips, must be collected in a designated, labeled hazardous waste container.
Disposal Procedure:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[4][6]
-
Do not allow the product to enter drains or water courses.[6]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Flurbiprofen - Wikipedia [en.wikipedia.org]
- 4. westliberty.edu [westliberty.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. Flurbiprofen [webbook.nist.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
